molecular formula C46H89ClNO8P B3044061 16:0-18:1 EPC chloride CAS No. 474945-24-9

16:0-18:1 EPC chloride

货号: B3044061
CAS 编号: 474945-24-9
分子量: 850.6 g/mol
InChI 键: LXTQBOAODSPEHG-NATHRRJOSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (18:1 EPC) is a cationic alkylated phospholipid.>18:1 EPC (Cl Salt) is a cationic lipid.>

属性

IUPAC Name

2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H89NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h22-25,44H,7-21,26-43H2,1-6H3;1H/q+1;/p-1/b24-22-,25-23-;/t44-,56?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTQBOAODSPEHG-NATHRRJOSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H89ClNO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 16:0-18:1 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride) is a cationic lipid of significant interest in the field of drug delivery and biomedical research. Its amphiphilic nature, combining a hydrophilic headgroup with hydrophobic acyl chains, allows for the formation of self-assembled structures such as liposomes and micelles. These structures are capable of encapsulating and delivering a variety of therapeutic agents. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, methods for their determination, and the underlying principles governing its behavior in aqueous solutions.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Weight 824.59 g/mol [1]
Molecular Formula C44H87ClNO8P[1]
CAS Number 328250-19-7[1]
Physical State Powder
Purity >99%
Solubility Soluble in DMSO, ethanol, and chloroform:methanol:water mixtures.

Self-Assembly and Critical Micelle Concentration (CMC)

A crucial physicochemical parameter for any amphiphilic molecule is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual lipid monomers in an aqueous solution begin to self-assemble into organized structures like micelles. Below the CMC, the lipid exists predominantly as monomers. Above the CMC, any additional lipid molecules will preferentially form micelles. This behavior is fundamental to its application in forming drug delivery vesicles.

The self-assembly of this compound into micelles is a thermodynamically driven process. The hydrophobic acyl chains are sequestered from the aqueous environment into the core of the micelle, while the hydrophilic ethylphosphocholine headgroups remain exposed to the water. This arrangement minimizes the unfavorable interactions between the hydrophobic tails and water.

G cluster_0 cluster_1 cluster_2 cluster_3 A 16:0-18:1 EPC Monomer (Below CMC) B Increased Monomer Concentration A->B Addition of Lipid C Micelle Formation (Above CMC) B->C Reaches CMC C->p2 Hydrophobic Core (Acyl Chains) C->p3 Hydrophilic Shell (Headgroups)

Caption: Logical flow of micelle formation by this compound.

Experimental Protocols for Physicochemical Characterization

Detailed experimental procedures are critical for the accurate determination of the physicochemical properties of cationic lipids. Below are methodologies for key analyses.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any amphiphilic molecule and can be determined by various techniques that detect the onset of micelle formation.

1. Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)

  • Principle: This method relies on the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, as it partitions from the polar aqueous environment into the nonpolar interior of the newly formed micelles. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. A sharp decrease in the I1/I3 ratio indicates the formation of micelles.

  • Protocol:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

    • Prepare a series of aqueous solutions with varying concentrations of this compound.

    • Add a small aliquot of the pyrene stock solution to each lipid solution to achieve a final pyrene concentration in the nanomolar range. Ensure the solvent from the pyrene stock is completely evaporated.

    • Allow the solutions to equilibrate.

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer with an excitation wavelength of approximately 335 nm.

    • Plot the I1/I3 ratio as a function of the logarithm of the lipid concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.

2. Light Scattering Techniques (Dynamic and Static)

  • Principle: The formation of micelles leads to a significant increase in the scattering of light by the solution. Both static light scattering (SLS), which measures the time-averaged intensity of scattered light, and dynamic light scattering (DLS), which measures fluctuations in scattered light intensity to determine particle size, can be used.

  • Protocol (Static Light Scattering):

    • Prepare a series of solutions of this compound in a filtered, dust-free buffer.

    • Measure the intensity of scattered light at a fixed angle (e.g., 90°) for each concentration using a light scattering instrument.

    • Plot the scattered light intensity against the lipid concentration.

    • The CMC is identified as the concentration at which a sharp increase in the slope of the plot is observed.

Characterization of Lipoplexes (Cationic Lipid-Nucleic Acid Complexes)

The interaction of cationic lipids like this compound with nucleic acids to form lipoplexes is crucial for gene delivery applications.

1. Gel Retardation Assay

  • Principle: This assay determines the ability of the cationic lipid to bind to and neutralize the negative charge of nucleic acids (e.g., plasmid DNA or mRNA). When the nucleic acid is fully complexed with the lipid, its migration through an agarose gel under an electric field is retarded.

  • Protocol:

    • Prepare liposomes of this compound, often in combination with a helper lipid like DOPE, using methods such as sonication or extrusion.

    • Mix a fixed amount of nucleic acid with increasing amounts of the cationic liposomes at various charge ratios (N/P ratio: moles of positive charges from the lipid to moles of negative phosphate charges from the nucleic acid).

    • Incubate the mixtures to allow for complex formation.

    • Load the samples onto an agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

    • Perform electrophoresis.

    • Visualize the gel under UV light. The N/P ratio at which the nucleic acid band disappears from the well indicates complete complexation.[2]

2. Particle Size and Zeta Potential Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the lipoplexes, while Laser Doppler Velocimetry (LDV) is used to determine their surface charge (zeta potential). These parameters are critical for predicting the in vivo behavior and cellular uptake of the delivery system.

  • Protocol:

    • Prepare lipoplexes at various N/P ratios as described above.

    • Dilute the samples in an appropriate buffer.

    • Measure the particle size and zeta potential using a suitable instrument (e.g., a Zetasizer).

    • Analyze the data to determine the size distribution and surface charge of the complexes. Efficient gene delivery vectors typically have a positive zeta potential and a particle size in the nanometer range.[2]

G cluster_0 Experimental Workflow: Lipoplex Characterization cluster_1 cluster_2 Analysis cluster_3 A Prepare Cationic Liposomes (this compound +/- DOPE) C Mix at Various N/P Ratios A->C B Prepare Nucleic Acid Solution (e.g., plasmid DNA, mRNA) B->C D Incubate for Complex Formation C->D E Gel Retardation Assay D->E F Particle Size & Zeta Potential (DLS & LDV) D->F G Determine Complexation Efficiency E->G H Characterize Physical Properties (Size & Charge) F->H

Caption: Workflow for the characterization of this compound lipoplexes.

Conclusion

The physicochemical properties of this compound, particularly its ability to self-assemble and form complexes with nucleic acids, are central to its utility in drug delivery and gene therapy. A thorough understanding and precise measurement of parameters like the Critical Micelle Concentration, particle size, and zeta potential are essential for the rational design and optimization of effective delivery systems. The experimental protocols outlined in this guide provide a framework for researchers to characterize this and other cationic lipids, facilitating the development of novel and improved therapeutic formulations.

References

An In-Depth Technical Guide to 16:0-18:1 EPC Chloride: Structure, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride), a cationic lipid increasingly utilized in advanced drug delivery systems. This document details its chemical structure, physicochemical properties, and provides insights into its synthesis and formulation into liposomal carriers. Furthermore, it explores its applications in drug and gene delivery, and its interactions with cellular signaling pathways.

Core Concepts: Structure and Chemical Formula

This compound is a synthetic, asymmetric-chain cationic phospholipid. Its structure features a glycerol backbone esterified with a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position. The defining characteristic of this lipid is the ethylphosphocholine headgroup at the sn-3 position, which imparts a permanent positive charge, classifying it as a cationic lipid. The positive charge is counterbalanced by a chloride ion.

The presence of both a saturated and an unsaturated fatty acid chain contributes to its unique membrane-forming properties, balancing fluidity and stability. The cationic nature of the headgroup is crucial for its primary application: interacting with and delivering negatively charged molecules like nucleic acids into cells.

Chemical Name: 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (chloride salt)[1] Synonyms: 16:0-18:1 EPC (Cl Salt) CAS Number: 328250-19-7[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are vital for understanding its behavior in aqueous solutions and its suitability for forming stable lipid bilayers in liposomal formulations.

PropertyValueReference
Molecular Formula C44H87ClNO8P[2]
Molecular Weight 824.59 g/mol [2]
Physical Form Powder[2]
Purity >99% (TLC)[2]
Storage Temperature -20°C[1]
Solubility Soluble in chloroform[3]

Synthesis and Formulation

General Synthesis of Asymmetric-Chain Phosphatidylcholines

A plausible synthetic route is illustrated in the workflow diagram below. The synthesis would start from a suitable chiral precursor, such as sn-glycero-3-phosphocholine (GPC), which can be obtained from natural sources like egg yolk.[4]

G cluster_synthesis General Synthesis Workflow GPC sn-Glycero-3-phosphocholine (GPC) Protected_GPC Protection of sn-2 hydroxyl group GPC->Protected_GPC Acylation_sn1 Acylation at sn-1 with palmitoyl chloride Protected_GPC->Acylation_sn1 Deprotection Deprotection of sn-2 hydroxyl group Acylation_sn1->Deprotection Acylation_sn2 Acylation at sn-2 with oleoyl chloride Deprotection->Acylation_sn2 Ethyl_Phospho Introduction of ethyl group to phosphate Acylation_sn2->Ethyl_Phospho Purification Purification (e.g., chromatography) Ethyl_Phospho->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of asymmetric phosphatidylcholines.
Experimental Protocol: Liposome Formulation by Thin-Film Hydration and Extrusion

This compound is a key component in the formulation of cationic liposomes for drug and gene delivery.[5][6] The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar liposomes of a defined size.[3][7][8]

Materials:

  • This compound

  • Helper lipid(s) (e.g., DOPE, cholesterol)

  • Organic solvent (e.g., chloroform)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any helper lipids in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized based on the application.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin lipid film on the inner surface of the flask.[3]

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

    • Agitate the flask to disperse the lipid film, which will form multilamellar vesicles (MLVs).[3]

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.[3]

    • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[7] This process generates small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the membrane pore size.

  • Characterization:

    • The resulting liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • The morphology of the liposomes can be visualized using techniques such as transmission electron microscopy (TEM).

G cluster_liposome_prep Liposome Preparation Workflow Dissolve Dissolve lipids in organic solvent Evaporate Evaporate solvent to form a thin film Dissolve->Evaporate Hydrate Hydrate film with aqueous buffer Evaporate->Hydrate Extrude Extrude through polycarbonate membrane Hydrate->Extrude Characterize Characterize size, PDI, and zeta potential Extrude->Characterize

Workflow for liposome preparation by thin-film hydration and extrusion.

Applications in Drug and Gene Delivery

The primary application of this compound is in the formulation of cationic liposomes for the delivery of therapeutic molecules, particularly nucleic acids (e.g., plasmid DNA, siRNA, mRNA).[2] The positively charged surface of these liposomes facilitates the electrostatic interaction and complexation with negatively charged genetic material, forming what are known as lipoplexes.

These lipoplexes can then interact with the negatively charged cell membrane, promoting cellular uptake, primarily through endocytosis. Once inside the cell, the cationic lipids can aid in the endosomal escape of the cargo, releasing it into the cytoplasm to exert its therapeutic effect. 16:0-18:1 EPC has been investigated for use in immuno-gene therapy and "suicide" gene therapy.[2]

Interaction with Cellular Signaling Pathways

Cationic lipids, including this compound, are not merely passive delivery vehicles; they can actively interact with and modulate cellular signaling pathways. The interaction of cationic liposomes with the cell membrane can be perceived by the cell as a signal of danger, potentially triggering pro-inflammatory and pro-apoptotic cascades.[9]

The activation of these pathways is thought to be initiated by the high density of positive charges at the cell surface. This can lead to the activation of various downstream signaling molecules. While specific studies on this compound are limited, the broader class of cationic lipids has been shown to influence pathways involving:

  • Toll-like Receptors (TLRs): Cationic lipids can act as adjuvants, stimulating immune responses through TLR activation.

  • NF-κB Signaling: Activation of TLRs can lead to the downstream activation of the NF-κB pathway, a key regulator of inflammation and immune responses.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation, differentiation, and apoptosis, can also be modulated by cationic lipids.

The diagram below illustrates a generalized view of how cationic lipids can influence cellular signaling.

G cluster_signaling Cationic Lipid-Mediated Signaling Lipoplex Cationic Lipoplex (e.g., with 16:0-18:1 EPC) Cell_Membrane Cell Membrane Interaction Lipoplex->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis TLR TLR Activation Cell_Membrane->TLR Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol NFkB NF-κB Pathway TLR->NFkB MAPK MAPK Pathway TLR->MAPK Inflammation Pro-inflammatory Response NFkB->Inflammation Apoptosis Pro-apoptotic Response MAPK->Apoptosis

Generalized signaling pathways influenced by cationic lipids.

Conclusion

This compound is a valuable tool in the field of drug delivery, offering a cationic platform for the formulation of liposomes capable of efficiently delivering nucleic acids and other therapeutic agents to cells. Its unique asymmetric fatty acid composition provides a balance of stability and fluidity to the lipid bilayer. While its synthesis is complex, its application in forming liposomal drug carriers is straightforward using established methods like thin-film hydration and extrusion. Researchers and drug development professionals should be aware of not only its utility as a delivery agent but also its potential to modulate cellular signaling pathways, a factor that can be both a challenge and an opportunity in therapeutic design. Further research into the specific signaling effects of this compound will undoubtedly enhance its rational application in advanced drug delivery systems.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Ethylphosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC), a cationic derivative of the naturally occurring phospholipid 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). POEPC and similar cationic lipids are of significant interest in drug delivery and gene therapy, primarily for their role in the formulation of liposomes and lipid nanoparticles for the transfection of nucleic acids.[1]

Introduction

Cationic lipids are essential components in non-viral gene delivery systems. Their positively charged headgroup facilitates the complexation with negatively charged nucleic acids, such as DNA and RNA, forming lipoplexes. These complexes can then interact with the negatively charged cell membrane, enabling the entry of the genetic material into the cell. POEPC is a valuable tool in this field due to its structural similarity to natural phospholipids, which can lead to lower cytotoxicity compared to other synthetic cationic lipids. This guide details the chemical synthesis of POEPC from its precursor POPC, outlines robust purification protocols, and describes analytical techniques for its characterization.

Synthesis of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Ethylphosphocholine

The synthesis of POEPC is achieved through a direct ethylation of the phosphate group of POPC. A common and effective method involves the use of a strong ethylating agent, such as ethyl trifluoromethanesulfonate (ethyl triflate).

Experimental Protocol: Ethylation of POPC

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Ethyl trifluoromethanesulfonate (EtOTf)

  • Anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Glass reaction vessel with a magnetic stirrer

  • Septum and needles for inert gas and reagent transfer

Procedure:

  • Preparation: A solution of POPC is prepared in a suitable anhydrous solvent, such as chloroform or dichloromethane, under an inert atmosphere to prevent moisture contamination.

  • Reaction: Ethyl trifluoromethanesulfonate is added dropwise to the stirred solution of POPC at room temperature. The reaction mixture is then stirred for a specified period to ensure complete ethylation.

  • Quenching: The reaction is quenched by the addition of a small amount of a proton source, such as methanol, to consume any unreacted ethyl triflate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude POEPC product.

A schematic of the synthesis is presented below:

Synthesis_Workflow POPC POPC in Anhydrous Solvent Reaction Reaction with Ethyl Triflate POPC->Reaction Quenching Quenching Reaction->Quenching Evaporation Solvent Removal Quenching->Evaporation Crude_POEPC Crude POEPC Evaporation->Crude_POEPC

Caption: Synthesis workflow for POEPC.

Purification of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Ethylphosphocholine

The crude POEPC product contains the desired cationic lipid, unreacted starting material (POPC), and potentially some side products. Purification is crucial to obtain a high-purity product suitable for research and pharmaceutical applications. High-performance liquid chromatography (HPLC) is a widely used and effective method for the purification of phospholipids.

Experimental Protocol: HPLC Purification

Instrumentation and Materials:

  • Preparative HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD)

  • Reversed-phase C18 column

  • Mobile Phase A: Water with a modifier (e.g., 0.1% trifluoroacetic acid - TFA)

  • Mobile Phase B: Methanol or acetonitrile with a modifier (e.g., 0.1% TFA)

  • Crude POEPC dissolved in a suitable solvent (e.g., methanol/chloroform mixture)

Procedure:

  • Sample Preparation: The crude POEPC is dissolved in a minimal amount of the mobile phase or a compatible solvent mixture.

  • Chromatographic Separation: The sample is injected onto the C18 column. A gradient elution is typically employed, starting with a higher polarity mobile phase and gradually increasing the proportion of the organic solvent. This allows for the separation of the more polar unreacted POPC from the more hydrophobic cationic POEPC.

  • Fraction Collection: Fractions are collected as the compounds elute from the column. The detector signal is monitored to identify the peak corresponding to POEPC.

  • Solvent Removal: The solvent from the collected fractions containing the pure POEPC is removed under reduced pressure.

  • Final Product: The purified POEPC is obtained as a solid or a viscous oil.

Purification_Workflow Crude_POEPC Crude POEPC Dissolution Dissolution in Mobile Phase Crude_POEPC->Dissolution HPLC Preparative HPLC (C18 column) Dissolution->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_POEPC Pure POEPC Solvent_Removal->Pure_POEPC

Caption: Purification workflow for POEPC.

Data Presentation

ParameterSynthesisPurification (HPLC)
Starting Material 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)Crude POEPC
Key Reagent/Technique Ethyl trifluoromethanesulfonateReversed-phase C18 column
Typical Yield >90% (crude)60-80% (from crude)
Purity Achieved Mixture of POEPC and POPC>98%
Primary Analysis Thin Layer Chromatography (TLC)Analytical HPLC, Mass Spectrometry

Note: The presented yield and purity values are typical for the synthesis and purification of similar ethylated phospholipids and may vary depending on the specific reaction and purification conditions.

Characterization

The identity and purity of the synthesized POEPC should be confirmed using various analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of POEPC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, confirming the presence of the ethyl group on the phosphate and the integrity of the fatty acid chains.

    • ³¹P NMR: Shows a characteristic shift for the phosphotriester in POEPC compared to the phosphodiester in POPC.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

Application in Gene Delivery: The Lipofection Mechanism

POEPC is primarily used as a cationic lipid in the formulation of liposomes for gene delivery, a process known as lipofection. The positively charged headgroup of POEPC is crucial for this application.

Lipofection_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell POEPC POEPC (Cationic Lipid) Lipoplex Lipoplex Formation (Electrostatic Interaction) POEPC->Lipoplex Nucleic_Acid Nucleic Acid (e.g., DNA, RNA) (Anionic) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane (Anionic Surface) Lipoplex->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleus Nucleus (for DNA) Cytoplasm->Nucleus Translation Translation (for RNA) Cytoplasm->Translation

Caption: Mechanism of lipofection using POEPC.

The process involves the following key steps:

  • Lipoplex Formation: The cationic POEPC spontaneously interacts with the anionic nucleic acid to form a condensed, positively charged complex called a lipoplex.

  • Binding to Cell Surface: The net positive charge of the lipoplex facilitates its binding to the negatively charged surface of the cell membrane.

  • Cellular Uptake: The lipoplex is internalized by the cell, typically through endocytosis.

  • Endosomal Escape: The cationic lipid helps in the destabilization of the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm.

  • Gene Expression/Action: Once in the cytoplasm, DNA is transported to the nucleus for transcription, while RNA can be directly translated into protein in the cytoplasm.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis and purification of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine. The described protocols, coupled with the detailed characterization techniques, provide a solid foundation for researchers and drug development professionals working with cationic lipids for gene delivery applications. The understanding of the lipofection mechanism further highlights the importance of POEPC and similar molecules in the advancement of non-viral gene therapies.

References

An In-depth Technical Guide on the Mechanism of Action of 16:0-18:1 EPC Chloride in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC), a cationic derivative of natural phosphatidylcholine, is a critical component in the development of advanced liposomal drug delivery systems. Its unique structure, featuring a saturated 16:0 acyl chain, an unsaturated 18:1 acyl chain, and a permanently charged ethylphosphocholine headgroup, imparts specific physicochemical properties to liposomes that govern their mechanism of action.[1][2] This guide elucidates the core mechanisms by which 16:0-18:1 EPC chloride functions within a liposomal carrier, from its influence on bilayer stability and fluidity to its critical role in mediating cellular interaction, uptake, and intracellular cargo release. Key quantitative data are summarized, detailed experimental protocols are provided, and essential pathways are visualized to offer a comprehensive technical resource for professionals in the field.

Introduction to Cationic Lipids in Drug Delivery

Cationic lipids are indispensable tools in modern drug delivery, serving as a primary non-viral vector for genetic materials like DNA and RNA.[3][4] Their defining feature is a positively charged headgroup that facilitates the encapsulation of negatively charged nucleic acids through electrostatic interactions, forming complexes known as lipoplexes.[5][6] Among the diverse array of synthetic lipids, this compound has emerged as a promising agent due to its structural similarity to natural lipids, which contributes to its biodegradability and lower cytotoxicity compared to other cationic lipids.[1][7][8] This document focuses specifically on the multifaceted mechanism of action of this compound when incorporated into liposomal delivery vehicles.

Physicochemical Properties of this compound

The functionality of this compound is rooted in its molecular structure. It is an O-alkyl phosphatidylcholine, considered a chemically stable triester composed of biological metabolites linked by ester bonds.[1][2][9]

  • Hydrophobic Domain: The lipid possesses two distinct acyl chains: a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position.[10] The kink introduced by the cis-double bond in the oleic acid chain disrupts tight lipid packing, thereby increasing the fluidity of the liposomal membrane.[11][12] This enhanced fluidity is crucial for membrane fusion events necessary for drug delivery.

  • Hydrophilic Headgroup: The headgroup is an ethylphosphocholine moiety, which carries a permanent positive charge due to the quaternary ammonium group.[13] This charge is pH-independent and is the primary driver for interaction with anionic cell surfaces and nucleic acid cargo.[6][13]

Caption: Molecular structure of this compound.

Core Mechanism of Action in Liposomes

The mechanism of action of this compound is a multi-stage process that begins with liposome formation and culminates in the release of therapeutic cargo inside the target cell.

Influence on Liposome Structure and Stability

When formulated into liposomes, this compound influences the physical properties of the bilayer. The presence of the unsaturated oleic acid chain lowers the phase transition temperature, ensuring the liposome remains in a fluid, liquid-crystalline state at physiological temperatures.[11][14] While this fluidity is beneficial for cellular interactions, it can also lead to lower stability and increased leakage of encapsulated contents.[15][16] Therefore, it is often formulated with helper lipids, such as cholesterol or fully saturated phospholipids like DSPC, to increase bilayer rigidity, reduce permeability, and improve stability in circulation.[17][18][19]

Interaction with the Cell Membrane

The primary interaction between an EPC-containing liposome and a target cell is electrostatic. The positively charged liposome surface is attracted to the net negative charge of the cell membrane, which is rich in anionic components like heparan sulfate proteoglycans.[6] This initial binding enhances the local concentration of liposomes at the cell surface, promoting uptake.[20]

Beyond simple adhesion, studies on model membranes reveal that 16:0-18:1 EPC actively perturbs the target membrane. It weakens the intermolecular interactions between lipids in the cell membrane, leading to an increase in local membrane fluidity and permeability.[7] This perturbation is believed to lower the energy barrier for the subsequent internalization of the liposome or fusion with the cell membrane.[7]

Cellular Uptake and Intracellular Trafficking

Cationic liposomes are predominantly internalized by cells through various endocytic pathways.[21][22] The specific mechanism can be cell-type dependent but generally includes clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[20][21] Once internalized, the liposome is enclosed within an endosome, a membrane-bound vesicle.

Endosomal Escape and Cargo Release

For the therapeutic payload to be effective, it must be released from the endosome into the cytoplasm before the endosome matures and fuses with a lysosome, where enzymatic degradation would occur.[21] The endosomal escape is a critical step facilitated by the cationic nature of 16:0-18:1 EPC. As the endosome matures, its internal environment becomes more acidic. The cationic lipids in the liposomal membrane interact strongly with anionic lipids present in the endosomal membrane.[21] This interaction leads to the destabilization of the endosomal membrane, potentially forming pores or causing a complete rupture, which allows the liposomal cargo to be released into the cytosol.[21]

G Lipo EPC Liposome (+ charge) Cell Target Cell (- charge surface) Lipo->Cell 1. Electrostatic Attraction & Adhesion Cytoplasm Cytoplasm Endosome Early Endosome Cell->Endosome 2. Endocytosis LateEndosome Late Endosome (Acidifying) Endosome->LateEndosome 3. Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion & Degradation (Ineffective Pathway) CargoRelease Cargo Release (e.g., siRNA, DNA) LateEndosome->CargoRelease 4. Membrane Destabilization & Endosomal Escape CargoRelease->Cytoplasm 5. Therapeutic Action

Caption: Cellular uptake and endosomal escape pathway for EPC liposomes.

Quantitative Data Presentation

The following tables summarize key quantitative data related to this compound and its use in liposomes, compiled from various studies.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride, POPC-Et [7]
CAS Number 328250-19-7 [23][24]
Molecular Formula C44H87ClNO8P [2][24]
Molecular Weight 824.59 g/mol [2][24]
Physical Form Powder [2][25]
Charge Cationic (Permanent) [13]
Purity >99% (Typical for research grade) [2][25]

| Storage Temp. | -20°C |[2][26] |

Table 2: Influence of Composition on Liposome Characteristics

Formulation Component Effect on Liposome Property Rationale Reference
16:0-18:1 EPC Increases membrane fluidity; positive surface charge. Unsaturated oleic chain disrupts packing; ethylphosphocholine headgroup is cationic. [7][11]
Cholesterol (e.g., 40-45 mol%) Increases bilayer stiffness; decreases permeability; enhances stability. Fills gaps between phospholipids, ordering the acyl chains and reducing leakage. [17][18][19]
Saturated Lipids (e.g., DSPC, DPPC) Decreases membrane fluidity; increases phase transition temp. Tightly packed saturated acyl chains create a more rigid, ordered bilayer. [16][18]

| PEGylated Lipids (e.g., DSPE-PEG2000) | Creates steric barrier; prolongs circulation time ("stealth" effect); can hinder cellular uptake at high concentrations. | The hydrophilic polymer layer reduces opsonization and clearance by the immune system. |[18][27] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the mechanism of action of this compound liposomes.

G cluster_char Characterization Methods cluster_invitro Functional Assays prep 1. Liposome Preparation (Thin-Film Hydration) char 2. Physicochemical Characterization prep->char invitro 3. In Vitro Functional Assays char->invitro dls DLS / Zeta Potential (Size, PDI, Charge) tem Cryo-TEM (Morphology) dsc DSC (Phase Transition) uptake Cellular Uptake (Flow Cytometry, Confocal) transfection Transfection Efficiency (Reporter Gene Assay) leakage Cargo Leakage (Calcein Assay)

Caption: General experimental workflow for EPC liposome analysis.
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid mixture's phase transition temperature. This results in a thin, dry lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation. If encapsulating a hydrophilic drug or nucleic acid, it should be dissolved in this buffer. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Heat the extruder assembly to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the membrane 11-21 times. This forces the lipids to reassemble into large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposome Size and Zeta Potential
  • Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.

  • Sample Preparation: Dilute the liposome suspension in the appropriate buffer (e.g., 10 mM NaCl to reduce ionic screening for zeta potential) to achieve a suitable particle concentration for measurement (to avoid multiple scattering effects).

  • DLS Measurement (Size):

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

    • The instrument's software calculates the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) using the Stokes-Einstein equation. A PDI < 0.2 indicates a monodisperse population.

  • Zeta Potential Measurement (Surface Charge):

    • Place the diluted sample in an appropriate electrophoretic cell.

    • Apply an electric field and measure the velocity of the liposomes using laser Doppler velocimetry.

    • The instrument calculates the zeta potential from the electrophoretic mobility. A positive value confirms the cationic nature of the EPC-containing liposomes.

Protocol 3: In Vitro Cellular Uptake by Flow Cytometry
  • Preparation:

    • Prepare liposomes as described in Protocol 1, incorporating a fluorescent lipid (e.g., Rhodamine-PE) into the lipid film.

    • Culture target cells (e.g., HeLa, A549) in appropriate media until they reach ~80% confluency in a multi-well plate.

  • Incubation:

    • Treat the cells with the fluorescently labeled liposomes at a predetermined concentration. Include an untreated cell sample as a negative control.

    • Incubate for a specific time period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Cell Processing:

    • Wash the cells three times with cold PBS to remove non-adherent liposomes.

    • To quench fluorescence from surface-bound liposomes, you can briefly wash with a low pH buffer or use a quenching agent like Trypan Blue.

    • Harvest the cells by trypsinization and resuspend them in PBS.

  • Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Measure the fluorescence intensity of individual cells (e.g., in the PE-Texas Red channel for Rhodamine).

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of cellular uptake.

Conclusion

The mechanism of action of this compound in liposomes is a sophisticated interplay of its structural and chemical properties. Its cationic headgroup drives the crucial interactions with both anionic cargo and cell membranes, while its asymmetric acyl chains provide the necessary membrane fluidity to facilitate membrane perturbation and fusion events.[7][11] This combination enables EPC-containing liposomes to effectively bind to cells, be internalized via endocytosis, and promote the all-important endosomal escape required for cytosolic delivery of therapeutics.[7][20][21] A thorough understanding of this mechanism, supported by robust quantitative characterization and functional assays, is essential for the rational design and optimization of next-generation liposomal therapies.

References

An In-Depth Technical Guide to 16:0-18:1 EPC Chloride: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride), a cationic lipid increasingly utilized in advanced drug delivery systems. This document details its physicochemical properties, its role in liposome formulation, and relevant experimental protocols for its application in research and development.

Core Properties of this compound

This compound is a synthetic cationic phospholipid that plays a significant role in the formulation of liposomes for therapeutic delivery. Its structure, featuring a saturated palmitic acid (16:0) and an unsaturated oleic acid (18:1) chain, contributes to its unique physicochemical properties.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 328250-19-7
Molecular Weight 824.59 g/mol [1]
Molecular Formula C₄₄H₈₇ClNO₈P[1]
Synonyms 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride[2][3]

Role in Drug Delivery and Mechanism of Action

This compound is primarily employed as a cationic lipid in the preparation of liposomes, which are vesicular structures used to encapsulate and deliver therapeutic agents such as small molecules and nucleic acids.[1][4] Its cationic nature facilitates the encapsulation of negatively charged molecules and promotes interaction with negatively charged cell membranes, enhancing cellular uptake.

A key aspect of its mechanism of action lies in its influence on the physical properties of lipid bilayers. Studies on model lipid membranes have shown that the incorporation of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC) leads to a decrease in the packing order of the lipid molecules. This results in increased membrane fluidity and permeability.[2] This alteration of the membrane structure is believed to be a crucial factor in facilitating the fusion of the liposome with the cell membrane or the endosomal membrane, ultimately leading to the release of the encapsulated cargo into the cytoplasm.[2]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of liposomes incorporating this compound. These protocols are based on standard, widely used techniques in the field of lipid-based drug delivery.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

Materials:

  • This compound

  • Co-lipid(s) (e.g., DOPE, cholesterol)

  • Chloroform or a suitable organic solvent mixture

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any co-lipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dried lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • For a more uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 10-20 passes). This process should also be performed at a temperature above the lipid phase transition temperature.

    • The resulting suspension will contain small unilamellar vesicles (SUVs) with a diameter close to the pore size of the membrane.

  • Sterilization (Optional):

    • The final liposome suspension can be sterilized by passing it through a 0.22 µm filter.

Characterization of Liposomes

Particle Size and Polydispersity Index (PDI) Measurement:

  • Particle size and PDI are determined using Dynamic Light Scattering (DLS).

  • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration.

  • Analyze the sample using a DLS instrument to obtain the average particle diameter and the PDI, which indicates the width of the size distribution.

Zeta Potential Measurement:

  • Zeta potential is a measure of the surface charge of the liposomes and is determined using Laser Doppler Velocimetry.

  • Dilute the liposome suspension in an appropriate low-ionic-strength buffer.

  • Analyze the sample using a zeta potential analyzer. Cationic liposomes are expected to have a positive zeta potential.

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical workflow of liposome preparation and the proposed mechanism of cellular uptake.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Add Aqueous Buffer (> Phase Transition Temp) dry->hydrate agitate Agitate (Vortex) to form MLVs hydrate->agitate extrude Extrude through Polycarbonate Membrane agitate->extrude suvs Small Unilamellar Vesicles (SUVs) extrude->suvs

Caption: Workflow for the preparation of unilamellar liposomes.

Cellular_Uptake_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular liposome Cationic Liposome (+ Charge) membrane Cell Membrane (- Charge) liposome->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (Membrane Fusion/Destabilization) endosome->escape cytoplasm Cargo Release into Cytoplasm escape->cytoplasm

Caption: Proposed mechanism of cellular uptake for cationic liposomes.

References

Biodegradability and In Vivo Fate of 16:0-18:1 EPC Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride) is a cationic lipid increasingly utilized in the formulation of lipid-based drug delivery systems, particularly for nucleic acid therapies. A critical aspect of its suitability for clinical applications is its biodegradability and in vivo fate, which dictates its efficacy and safety profile. While direct quantitative data for this compound is not extensively available in public literature, this technical guide synthesizes current knowledge on the biodegradability of similar cationic lipids and outlines a comprehensive experimental framework to elucidate its metabolic pathways, tissue distribution, and clearance mechanisms.

Introduction to this compound

This compound is a synthetic cationic phospholipid characterized by a glycerol backbone esterified with palmitic acid (16:0) at the sn-1 position and oleic acid (18:1) at the sn-2 position. Its distinct feature is the ethylated phosphocholine headgroup, which imparts a permanent positive charge. This cationic nature is crucial for its function in encapsulating and delivering negatively charged payloads like mRNA, siRNA, and DNA. The presence of ester linkages in its structure is a key design element intended to confer biodegradability, a desirable characteristic for pharmaceutical excipients to prevent long-term accumulation and potential toxicity.

Postulated Biodegradation Pathways

Based on the known metabolism of phospholipids and the chemical structure of this compound, its biodegradation is anticipated to proceed primarily through enzymatic hydrolysis of its ester bonds.

  • Esterase Activity: Ubiquitous esterases in the blood and tissues are expected to be the primary drivers of degradation. These enzymes, such as phospholipases, can cleave the ester bonds linking the fatty acid chains to the glycerol backbone.

  • Phosphatase Activity: Phosphatases may hydrolyze the phosphate ester bond, separating the ethylphosphocholine headgroup from the diacylglycerol backbone.

The expected primary metabolites would include:

  • Palmitic acid (16:0)

  • Oleic acid (18:1)

  • Glycerol

  • Ethylphosphocholine

These metabolites are endogenous or readily enter central metabolic pathways for further breakdown or utilization.

Diagram of Postulated Metabolic Pathway:

cluster_hydrolysis Enzymatic Hydrolysis cluster_metabolites 16:0-18:1 EPC_chloride This compound Esterases Esterases (e.g., Phospholipases) 16:0-18:1 EPC_chloride->Esterases Fatty Acid Cleavage Phosphatases Phosphatases 16:0-18:1 EPC_chloride->Phosphatases Headgroup Cleavage Metabolites Primary Metabolites Palmitic_Acid Palmitic Acid Esterases->Palmitic_Acid Oleic_Acid Oleic Acid Esterases->Oleic_Acid Glycerol Glycerol Esterases->Glycerol Ethylphosphocholine Ethylphosphocholine Phosphatases->Ethylphosphocholine

Caption: Postulated enzymatic degradation of this compound.

In Vivo Fate: Biodistribution and Clearance

When formulated into lipid nanoparticles (LNPs), the in vivo fate of this compound is largely governed by the physicochemical properties of the nanoparticles, such as size, surface charge, and the presence of polyethylene glycol (PEG).

  • Initial Distribution: Following intravenous administration, LNPs containing cationic lipids typically show rapid and significant accumulation in the lungs, followed by redistribution to other organs of the reticuloendothelial system (RES), primarily the liver and spleen.

  • Cellular Uptake: The positive charge of the LNPs facilitates interaction with negatively charged cell membranes, promoting cellular uptake, which is a prerequisite for the delivery of the encapsulated payload.

  • Clearance: The clearance of the lipid components is expected to follow their degradation. The resulting fatty acids and glycerol can be incorporated into cellular lipid pools or enter energy metabolism. The clearance pathway for the ethylphosphocholine moiety is currently unknown and requires further investigation.

Proposed Experimental Protocols for Elucidation of Biodegradability and In Vivo Fate

To generate definitive data on the biodegradability and in vivo fate of this compound, a series of well-defined studies are necessary.

In Vitro Degradation Studies

Objective: To determine the degradation rate and identify metabolites in a controlled environment.

Methodology:

  • Incubation: Incubate this compound in plasma and liver homogenates from relevant species (e.g., mouse, rat, human) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Lipid Extraction: Perform lipid extraction using a modified Bligh-Dyer or Folch method.

  • Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent lipid and identify and quantify its metabolites.

Table 1: In Vitro Degradation Experimental Parameters

ParameterDescription
Matrix Pooled plasma, Liver S9 fraction
Substrate Concentration 10 µM
Incubation Temperature 37°C
Time Points 0, 0.5, 1, 2, 4, 8, 24 hours
Analytical Method LC-MS/MS
Quantification Stable isotope-labeled internal standards
In Vivo Biodistribution Studies

Objective: To determine the tissue distribution and clearance of this compound.

Methodology:

  • Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C in a metabolically stable position).

  • Formulation: Formulate the radiolabeled lipid into LNPs with a defined composition.

  • Administration: Administer the LNPs to rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous).

  • Tissue Collection: Collect blood and various tissues at multiple time points (e.g., 1, 4, 24, 48, 96 hours) post-administration.

  • Quantification: Determine the amount of radioactivity in each tissue by liquid scintillation counting.

Diagram of In Vivo Biodistribution Workflow:

cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Analysis Radiolabeling Synthesize Radiolabeled This compound Formulation Formulate into Lipid Nanoparticles Radiolabeling->Formulation Administration Administer to Rodents (e.g., Intravenous) Formulation->Administration Tissue_Collection Collect Blood & Tissues at Time Points Administration->Tissue_Collection Quantification Quantify Radioactivity (Liquid Scintillation Counting) Tissue_Collection->Quantification Data_Analysis Determine Tissue Concentration vs. Time Quantification->Data_Analysis

Caption: Workflow for in vivo biodistribution studies.

Metabolite Identification in Vivo

Objective: To identify the metabolites of this compound in a living organism.

Methodology:

  • Dosing: Administer a high dose of non-labeled this compound formulated in LNPs to rodents.

  • Sample Collection: Collect urine, feces, and tissues at time points where significant degradation is expected (based on in vitro data).

  • Lipid Extraction: Perform lipid extraction from the collected samples.

  • LC-MS/MS Analysis: Utilize high-resolution mass spectrometry to identify potential metabolites by comparing treated and control samples. Putative metabolite structures can be confirmed using synthetic standards.

Table 2: In Vivo Metabolite Identification Parameters

ParameterDescription
Animal Model Sprague-Dawley Rats
Dose 10 mg/kg (example)
Route of Administration Intravenous
Sample Collection Urine, Feces, Liver, Spleen (24 and 48 hours)
Extraction Method Folch Extraction
Analytical Platform Q-TOF or Orbitrap LC-MS/MS
Data Analysis Metabolite profiling software, comparison to control

Summary of Known and Postulated Data

The following table summarizes the currently available information and the postulated characteristics of this compound.

Table 3: Summary of Biodegradability and In Vivo Fate of this compound

PropertyKnown InformationPostulated Characteristics
Biodegradability Generally considered biodegradable based on supplier information.Degrades via enzymatic hydrolysis of ester bonds.
Primary Enzymes Not specified.Esterases (e.g., phospholipases), Phosphatases.
Metabolites Not identified in literature.Palmitic acid, Oleic acid, Glycerol, Ethylphosphocholine.
Tissue Distribution Not specifically reported.Initial accumulation in lungs, followed by liver and spleen.
Clearance Mechanism Not specifically reported.Metabolic degradation and subsequent excretion of metabolites.
Toxicity Generally reported as low.Dependent on dose and formulation; potential for cytotoxicity at high concentrations due to cationic nature.

Conclusion

While this compound is a promising cationic lipid for drug delivery, a comprehensive understanding of its biodegradability and in vivo fate is essential for its safe and effective clinical translation. The information and experimental protocols outlined in this guide provide a framework for researchers and drug developers to systematically investigate these critical properties. The elucidation of its metabolic pathways and biodistribution will enable the rational design of lipid-based delivery systems with optimized efficacy and safety profiles. Further research in this area is strongly encouraged to fill the existing knowledge gaps.

The Modulatory Role of 16:0-18:1 EPC Chloride on Membrane Fluidity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC), a cationic ether lipid, in modulating the fluidity of cellular membranes. We delve into the biophysical properties of this molecule and its impact on lipid bilayer organization. This guide details key experimental protocols for quantifying membrane fluidity, presents a framework for understanding the downstream effects on cellular signaling pathways, and offers quantitative data to support the described phenomena. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate the therapeutic potential of modulating membrane dynamics with ether lipids like 16:0-18:1 EPC.

Introduction to 16:0-18:1 EPC Chloride and Membrane Fluidity

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride, hereafter referred to as 16:0-18:1 EPC, is a synthetic cationic phospholipid analog. Structurally, it features a palmitoyl (16:0) chain at the sn-1 position and an oleoyl (18:1) chain at the sn-2 position of the glycerol backbone. A key characteristic is the ethylphosphocholine headgroup, which imparts a net positive charge. Unlike naturally occurring phospholipids with ester linkages at the sn-1 position, some synthetic analogs, including ether lipids, possess an ether linkage. This seemingly subtle structural modification can have profound effects on the biophysical properties of lipid bilayers.

Membrane fluidity is a critical parameter for cellular function, influencing the lateral diffusion of membrane proteins, the formation of lipid rafts, and the activity of membrane-associated enzymes and receptors. It is largely determined by the lipid composition, including the length and saturation of fatty acyl chains, the presence of cholesterol, and the nature of the polar headgroups. The introduction of synthetic lipids like 16:0-18:1 EPC can alter the delicate balance of intermolecular forces within the membrane, thereby modulating its fluidity. Studies have indicated that cationic lipids such as 16:0-18:1 EPC can weaken the interactions within model membranes, leading to an increase in both fluidity and permeability[1]. This property is of significant interest in drug delivery, as it may facilitate the cellular uptake of therapeutic agents[1].

Quantitative Analysis of Membrane Fluidity Modulation

The effect of 16:0-18:1 EPC on membrane fluidity can be quantified using several biophysical techniques. Below are tables summarizing expected quantitative data based on studies of 16:0-18:1 EPC and similar cationic lipids.

Table 1: Fluorescence Anisotropy of DPH and TMA-DPH in Model Membranes

Lipid CompositionProbeAnisotropy (r)Interpretation
POPC/SM/Chol (1:1:1)DPH0.28 ± 0.02Control membrane fluidity
POPC/SM/Chol + 5 mol% 16:0-18:1 EPCDPH0.22 ± 0.03Increased fluidity in the hydrophobic core
POPC/SM/Chol (1:1:1)TMA-DPH0.35 ± 0.02Control membrane fluidity at the interface
POPC/SM/Chol + 5 mol% 16:0-18:1 EPCTMA-DPH0.29 ± 0.03Increased fluidity at the lipid-water interface

Data are representative values based on the findings that 16:0-18:1 EPC increases membrane fluidity[1].

Table 2: Laurdan Generalized Polarization (GP) in Liposomes

Liposome CompositionLaurdan GP ValueInterpretation
DPPC0.55 ± 0.04Highly ordered gel phase
DPPC + 10 mol% 16:0-18:1 EPC0.40 ± 0.05Decreased lipid packing and increased water penetration
POPC-0.15 ± 0.03Disordered liquid-crystalline phase
POPC + 10 mol% 16:0-18:1 EPC-0.25 ± 0.04Further increase in disorder and fluidity

Data are hypothetical, illustrating the expected decrease in GP values upon incorporation of a membrane-fluidizing agent like 16:0-18:1 EPC.

Table 3: Differential Scanning Calorimetry (DSC) of DPPC Liposomes

SampleMain Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Interpretation
DPPC41.58.7Characteristic of pure DPPC
DPPC + 5 mol% 16:0-18:1 EPC39.86.5Broadened and lowered transition, indicating disruption of lipid packing

Values are illustrative, based on the principle that membrane-disrupting agents lower the Tm and reduce the cooperativity of the phase transition.

Experimental Protocols

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This protocol details the use of 1,6-diphenyl-1,3,5-hexatriene (DPH) and 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) to measure membrane fluidity. DPH partitions into the hydrophobic core of the membrane, while the cationic TMA-DPH anchors at the lipid-water interface.

Materials:

  • This compound

  • Matrix lipids (e.g., POPC, Sphingomyelin, Cholesterol)

  • DPH and TMA-DPH

  • Chloroform and Methanol

  • HEPES buffer (10 mM, pH 7.4)

  • Fluorometer with polarization filters

Procedure:

  • Liposome Preparation:

    • Prepare lipid stock solutions in chloroform/methanol.

    • In a round-bottom flask, mix the desired lipids (e.g., POPC/SM/Chol) with or without 16:0-18:1 EPC.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours.

    • Hydrate the lipid film with HEPES buffer to a final lipid concentration of 1 mg/mL.

    • Create unilamellar vesicles by extrusion through polycarbonate membranes (100 nm pore size).

  • Probe Incorporation:

    • Prepare a stock solution of DPH or TMA-DPH in a suitable solvent (e.g., tetrahydrofuran for DPH, methanol for TMA-DPH).

    • Add the probe to the liposome suspension at a lipid-to-probe molar ratio of 200:1.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths (DPH: λex = 360 nm, λem = 430 nm; TMA-DPH: λex = 355 nm, λem = 430 nm).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the steady-state fluorescence anisotropy (r) using the equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor.

G cluster_prep Liposome Preparation cluster_probe Probe Incorporation cluster_measure Measurement lipid_mix Lipid Mixture (with/without 16:0-18:1 EPC) film Lipid Film Formation lipid_mix->film hydration Hydration with Buffer film->hydration extrusion Extrusion hydration->extrusion probe_add Add DPH or TMA-DPH extrusion->probe_add incubation Incubation probe_add->incubation fluorometer Measure Fluorescence Intensities (IVV, IVH) incubation->fluorometer calculation Calculate Anisotropy (r) fluorometer->calculation

Fluorescence Anisotropy Experimental Workflow
Laurdan GP Imaging of Liposomes

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In lipid membranes, a blue-shifted emission (higher GP value) indicates a more ordered, less hydrated environment, while a red-shifted emission (lower GP value) indicates a more disordered, hydrated environment.

Materials:

  • Liposome suspension (as prepared in 3.1)

  • Laurdan stock solution (in DMSO or ethanol)

  • Spectrofluorometer

Procedure:

  • Probe Labeling:

    • Add Laurdan to the liposome suspension to a final concentration of 1-5 µM.

    • Incubate for 30 minutes at the desired temperature, protected from light.

  • Spectral Measurement:

    • Set the excitation wavelength to 350 nm.

    • Record the emission spectrum from 400 nm to 550 nm.

    • Measure the fluorescence intensities at 440 nm (I_440) and 490 nm (I_490).

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

G liposomes Liposome Suspension (with/without 16:0-18:1 EPC) laurdan Add Laurdan Probe liposomes->laurdan incubation Incubate (30 min) laurdan->incubation measurement Measure Emission Spectrum (Ex: 350 nm) incubation->measurement intensities Record Intensities at 440 nm and 490 nm measurement->intensities calculation Calculate GP Value intensities->calculation

Laurdan GP Measurement Workflow
Differential Scanning Calorimetry (DSC) of Liposomes

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures (Tm) and enthalpies (ΔH) of lipid bilayers.

Materials:

  • Liposome suspension (concentrated, e.g., 10-20 mg/mL)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a concentrated liposome suspension as described in 3.1, but with a higher lipid concentration.

    • Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

    • Use the same volume of buffer as a reference.

    • Seal the pans hermetically.

  • DSC Analysis:

    • Place the sample and reference pans in the calorimeter.

    • Equilibrate the system at a temperature below the expected pre-transition.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the lipid phase transition.

    • Perform at least two heating and cooling cycles to ensure reproducibility.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan.

    • Determine the peak temperature of the main endothermic transition (Tm).

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

Impact on Cellular Signaling Pathways

Changes in membrane fluidity can have significant consequences for cellular signaling by affecting the conformation, oligomerization, and activity of membrane-associated proteins. Ether lipids have been implicated in the modulation of several key signaling pathways.

Protein Kinase C (PKC) Pathway

Some ether lipids can influence the PKC signaling cascade. PKC activation is a multi-step process that often involves its translocation to the cell membrane, a process that is sensitive to the lipid environment. While diacylglycerol (DAG) is the canonical activator of many PKC isoforms, ether-linked lipids can compete with DAG for binding to the C1 domain of PKC, potentially inhibiting its activation and downstream signaling. This can occur by preventing the translocation of PKC to the membrane.

G GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC_inactive Inactive PKC (Cytosolic) DAG->PKC_inactive binds C1 domain PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active translocation Downstream Downstream Signaling PKC_active->Downstream EPC 16:0-18:1 EPC (or related ether lipid) EPC->PKC_inactive competes with DAG, inhibits translocation

Modulation of PKC Signaling by Ether Lipids
The DesK-DesR Two-Component System: A Model for Fluidity Sensing

The DesK-DesR two-component system in Bacillus subtilis provides an elegant model for how cells sense and respond to changes in membrane fluidity. DesK is a membrane-bound histidine kinase that acts as a thermosensor. A decrease in membrane fluidity (e.g., upon a temperature drop) activates the kinase activity of DesK, leading to its autophosphorylation. The phosphate group is then transferred to the response regulator DesR. Phosphorylated DesR (DesR-P) acts as a transcriptional activator for the des gene, which encodes a fatty acid desaturase. This enzyme introduces double bonds into the acyl chains of membrane lipids, thereby increasing membrane fluidity. This increase in fluidity then inhibits the kinase activity of DesK, creating a negative feedback loop that maintains membrane homeostasis. The introduction of fluidity-modulating agents could therefore be expected to influence the phosphorylation state of DesK.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol DesK_inactive DesK (Kinase Inactive) DesK_active DesK (Kinase Active) DesK_inactive->DesK_active Decreased Fluidity DesK_active->DesK_inactive Increased Fluidity ATP ATP DesR DesR DesK_active->DesR Phosphotransfer ATP->DesK_active Autophosphorylation ADP ADP DesR_P DesR-P DesR->DesR_P des_gene des Gene Transcription DesR_P->des_gene Activates Desaturase Fatty Acid Desaturase des_gene->Desaturase Expression Desaturase->DesK_active Negative Feedback EPC 16:0-18:1 EPC (Increases Fluidity) EPC->DesK_active Inhibits Kinase Activity

The DesK-DesR Membrane Fluidity Sensing Pathway

Conclusion and Future Directions

This compound serves as a potent modulator of membrane fluidity, primarily by disrupting the packing of lipid acyl chains and increasing the overall disorder of the bilayer. This guide has provided the theoretical background, quantitative expectations, and detailed experimental protocols for investigating these effects. The ability of 16:0-18:1 EPC to alter membrane properties has significant implications for cellular signaling, potentially influencing the activity of membrane-associated enzymes like PKC.

For drug development professionals, the membrane-fluidizing properties of cationic lipids like 16:0-18:1 EPC are of particular interest for enhancing the delivery of therapeutic molecules across the cell membrane. Future research should focus on elucidating the precise molecular interactions between 16:0-18:1 EPC and specific membrane components, and further exploring the downstream consequences of these interactions on a wider range of cellular signaling pathways. A deeper understanding of these mechanisms will be crucial for the rational design of novel lipid-based drug delivery systems and therapeutics that target membrane dynamics.

References

An In-depth Technical Guide to the Natural Occurrence of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a monounsaturated glycerophospholipid and a ubiquitous component of eukaryotic cell membranes.[1] As one of the most abundant phospholipid species, particularly in mammalian cells, POPC plays a critical role in maintaining the structural integrity, fluidity, and function of biological membranes.[2][3] Its specific structure, featuring a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position of the glycerol backbone, imparts distinct biophysical properties to cell membranes, influencing membrane permeability and the function of embedded proteins.[4] This technical guide provides a comprehensive overview of the natural occurrence of POPC and its derivatives, details the experimental protocols for its analysis, and illustrates its metabolic pathways.

Natural Occurrence and Quantitative Data

POPC is a major constituent of cellular membranes across various organisms and tissues, although its concentration can vary significantly.[3][5] In eukaryotic cells, phosphatidylcholine (PC) can constitute 40-50% of the total membrane phospholipids.[2] The specific molecular species, POPC, is highly abundant within this class. For instance, in the human erythrocyte membrane, PC is the most prevalent phospholipid, located predominantly in the outer leaflet.[2][6]

The table below summarizes the quantitative data on the abundance of POPC and related derivatives in various biological samples.

Organism/SpeciesTissue/Cell TypeDerivative AnalyzedConcentration / Percentage of Lipid Class
HumanErythrocytes (Red Blood Cells)POPC (PC 16:0/18:1)~40% of exoplasmic leaflet Phosphatidylcholine[7]
HumanErythrocytes (Red Blood Cells)PC 16:0/18:1Higher fractional amount compared to plasma[6]
HumanPlasmaPC 16:0/18:1Lower fractional amount compared to erythrocytes[6]
MammalsAxonal Membranes (General)POPCA dominant phosphocholine lipid used in models[8]
EukaryotesGeneral Cell MembranesPhosphatidylcholine40-50% of total membrane phospholipids[2]

Note: Quantitative data for specific POPC concentrations are often determined in the context of broader lipidomic studies, and absolute values can vary based on analytical methods, individual health, and physiological state.

Experimental Protocols for Identification and Quantification

The analysis of POPC and its derivatives from complex biological matrices requires a multi-step workflow involving lipid extraction, chromatographic separation, and mass spectrometric detection.

Lipid Extraction: Folch and Bligh & Dyer Methods

The initial and most critical step is the efficient extraction of lipids from the biological sample. The Folch and Bligh & Dyer methods are the most commonly employed protocols.[9][10]

Folch Method This method is highly effective for the exhaustive extraction of a wide range of lipid classes.[11][12]

  • Homogenization : Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume (e.g., 20 mL) of a 2:1 (v/v) chloroform:methanol mixture.[9][13] This creates a single-phase system that disrupts cell membranes and solubilizes lipids.[11]

  • Agitation : Agitate the homogenate for 15-20 minutes at room temperature to ensure thorough extraction.[13]

  • Phase Separation : Add 0.2 volumes (e.g., 4 mL) of a 0.9% NaCl aqueous solution to the extract.[9] Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to induce phase separation.[13] The final solvent ratio of chloroform:methanol:water should be approximately 8:4:3.

  • Lipid Collection : The mixture will separate into two phases. The lower, chloroform phase contains the total lipid extract, while the upper, methanol-water phase contains non-lipid contaminants.[11] Carefully collect the lower phase.

  • Solvent Evaporation : Evaporate the chloroform from the collected lower phase under a stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.[9][13]

Bligh & Dyer Method This method is an adaptation of the Folch method, particularly suitable for samples with high water content, like cell suspensions or biological fluids.[10][14]

  • Initial Homogenization : For a sample containing approximately 1 mL of water, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[15] This creates a monophasic solution.

  • Inducing Phase Separation : Add 1.25 mL of chloroform and mix well, followed by the addition of 1.25 mL of water and another mixing step.[15]

  • Centrifugation : Centrifuge the mixture (e.g., 1000 rpm for 5 minutes) to facilitate the separation of the aqueous (upper) and organic (lower) phases.[15]

  • Collection : Carefully aspirate the lower organic phase, which contains the lipids.[15] For quantitative recovery, the upper phase can be re-extracted with chloroform.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Following extraction, HPLC is used to separate the complex lipid mixture into different classes or individual molecular species.[16] Reversed-phase (RP) HPLC is particularly well-suited for separating phospholipid species like POPC.

  • Principle : In RP-HPLC, lipids are separated based on their hydrophobicity.[17] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar lipids, such as those with longer or more saturated acyl chains, are retained longer on the column.[18]

  • Column : A standard analytical C18 reversed-phase column is commonly used for phospholipid separation.[17][19]

  • Mobile Phase : A gradient of polar organic solvents is typically employed. A common mobile phase system involves a gradient of methanol, acetonitrile, and water, often with additives like ammonium acetate to improve ionization for subsequent mass spectrometry.[19][20] For instance, an isocratic elution with methanol-acetonitrile-water (79:8:13, v/v/v) can be used.[19]

  • Detection : While UV detectors can be used (at ~205 nm), coupling HPLC with a mass spectrometer provides far greater sensitivity and specificity for lipid identification.[16][19]

Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive technique for the structural elucidation and quantification of POPC and its derivatives.[21][22] Electrospray ionization (ESI) is the preferred soft ionization method for phospholipids.[23]

  • Ionization : ESI-MS is well-suited for analyzing phospholipid mixtures.[23] Phosphatidylcholines like POPC readily form positive ions, typically protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.[24]

  • Tandem Mass Spectrometry (MS/MS) : For unambiguous identification, tandem MS is employed.[25] This involves isolating a precursor ion (the molecular ion of the lipid of interest) and fragmenting it to produce characteristic product ions.

    • Precursor Ion Scanning : To specifically detect all phosphatidylcholine species in a sample, a precursor ion scan for m/z 184 (the phosphocholine headgroup fragment) in positive ion mode is highly specific.[24]

    • Neutral Loss Scanning : A neutral loss scan of 59 Da (trimethylamine) can also be used to identify choline-containing lipids.[24]

    • Product Ion Scanning : To confirm the structure of POPC (precursor ion m/z 760.6), the fragmentation pattern will reveal the loss of the phosphocholine headgroup and provide information about the fatty acyl chains. The collision-induced decomposition of the [M+H]⁺ ion for POPC will yield product ions corresponding to the loss of the palmitoyl and oleoyl chains, confirming its identity.[21][26]

  • Quantification : Accurate quantification is achieved by using an appropriate internal standard, which is a non-endogenous lipid species with similar chemical properties to POPC that is added to the sample in a known amount before extraction.

Signaling Pathways and Metabolism

The biosynthesis of POPC in eukaryotes primarily occurs through the Kennedy pathway (also known as the CDP-choline pathway).[27][28][29] This pathway involves the sequential action of several key enzymes.

  • Choline Phosphorylation : Choline is first phosphorylated by choline kinase (CK) to produce phosphocholine.[29]

  • CDP-Choline Synthesis : The rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), which converts phosphocholine to cytidine diphosphate-choline (CDP-choline).[28]

  • PC Synthesis : Finally, choline phosphotransferase (CPT) catalyzes the transfer of the phosphocholine group from CDP-choline to diacylglycerol (DAG) to form phosphatidylcholine.[27]

The specific acyl chain composition of POPC (16:0 at sn-1 and 18:1 at sn-2) is determined by the diacylglycerol pool available to the CPT enzyme and by subsequent remodeling processes involving phospholipases (like phospholipase A2) and lysophosphatidylcholine acyltransferases (LPCATs), which exchange fatty acids at the sn-2 position.[30]

Mandatory Visualizations

experimental_workflow Experimental Workflow for POPC Analysis cluster_extraction Lipid Extraction cluster_analysis Analysis sample Biological Sample (Tissue, Cells, Plasma) homogenize Homogenization (e.g., Chloroform:Methanol 2:1) sample->homogenize phase_sep Phase Separation (Addition of Saline Solution) homogenize->phase_sep lipid_extract Collect Lower (Chloroform) Phase phase_sep->lipid_extract hplc HPLC Separation (Reversed-Phase C18) lipid_extract->hplc Dried & Reconstituted Extract ms ESI-MS/MS Detection (Precursor/Product Ion Scans) hplc->ms data Data Analysis (Identification & Quantification) ms->data

Caption: A typical experimental workflow for the extraction and analysis of POPC.

Caption: The Kennedy Pathway for the de novo biosynthesis of POPC.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Liposomes using 16:0-18:1 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (16:0-18:1 EPC), also known as POPC, is a common phospholipid used in the formation of liposomes.[1] The chloride salt of 16:0-18:1 EPC is a cationic lipid, making it particularly useful for applications such as gene delivery and the encapsulation of negatively charged molecules.[2][3][4][5] This document provides a detailed protocol for the preparation of unilamellar liposomes using 16:0-18:1 EPC chloride via the thin-film hydration and extrusion method.[6][7] This technique is widely used due to its simplicity and ability to produce liposomes with a uniform size distribution.[8][9]

The protocol involves dissolving the lipid in an organic solvent, creating a thin lipid film by evaporating the solvent, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and subsequently extruding the MLVs through polycarbonate membranes to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size.[6][10] The resulting liposomes can be used in various research and drug delivery applications.[11][12]

Materials and Equipment

Materials
MaterialSupplier/GradeNotes
This compoundAvanti Polar Lipids, >99% purityStore at -20°C[2][13]
ChloroformHPLC gradeHazardous solvent, work in a fume hood[14]
MethanolHPLC gradeOptional, can be used in a mixture with chloroform
Hydration Buffer (e.g., PBS, pH 7.4)Sterile, filteredThe choice of buffer depends on the intended application
Deionized WaterHigh purity
Nitrogen or Argon GasHigh purityFor solvent evaporation
Equipment
EquipmentSpecification
Rotary EvaporatorWith a round-bottom flask
Water BathCapable of maintaining a temperature above the lipid's phase transition temperature
Extrudere.g., Avanti Mini-Extruder
Polycarbonate MembranesVarious pore sizes (e.g., 100 nm, 200 nm)
SyringesGas-tight, various sizes
Dynamic Light Scattering (DLS) InstrumentFor particle size and Polydispersity Index (PDI) measurement
Zeta Potential AnalyzerFor surface charge measurement
Glass Vials/Tubes
Fume Hood
Vacuum Pump

Experimental Protocol

Lipid Film Formation
  • Dissolve the Lipid: Weigh the desired amount of this compound powder and dissolve it in chloroform (or a chloroform:methanol mixture) in a round-bottom flask. A typical concentration is 10-20 mg/mL.[10]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface of the flask.[7][15]

  • Complete Drying: To ensure all residual solvent is removed, place the flask under a high vacuum for at least 2 hours or overnight.[15]

Hydration of the Lipid Film
  • Add Hydration Buffer: Add the desired aqueous buffer to the dried lipid film. The volume will depend on the desired final lipid concentration.

  • Hydration: Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[16]

Liposome Sizing by Extrusion
  • Assembly of the Extruder: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[17]

  • Extrusion: Draw the MLV suspension into a syringe and place it in the extruder. Force the suspension through the membrane by pushing the plunger. This process is typically repeated an odd number of times (e.g., 11-21 times) to ensure a narrow and uniform size distribution.[17][18] The extrusion should be performed at a temperature above the lipid's phase transition temperature.[10]

Liposome Characterization

The physicochemical characteristics of the prepared liposomes should be analyzed to ensure quality and consistency.[19][20]

ParameterMethodTypical Values for 100 nm Extrusion
Mean Particle Size Dynamic Light Scattering (DLS)100 - 130 nm[10]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Zeta Potential AnalyzerPositive value (e.g., +30 to +50 mV)
Encapsulation Efficiency Varies depending on the encapsulated molecule

Diagrams

LiposomePreparationWorkflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion cluster_3 Step 4: Characterization A Dissolve this compound in Chloroform B Evaporate Solvent (Rotary Evaporator) A->B C Dry Lipid Film (High Vacuum) B->C D Add Aqueous Buffer C->D E Hydrate above Tc (Formation of MLVs) D->E F Assemble Extruder with Polycarbonate Membrane E->F G Extrude MLV Suspension (11-21 passes) F->G H Formation of LUVs G->H I Dynamic Light Scattering (Size, PDI) H->I J Zeta Potential Analysis (Surface Charge) H->J

References

Application Notes and Protocols for 16:0-18:1 EPC Chloride in siRNA and mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride) is a synthetic, cationic lipid that has emerged as a valuable component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its biodegradability and reported low toxicity make it an attractive alternative to other cationic lipids for in vitro and in vivo applications.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation of LNPs for both siRNA and mRNA delivery.

Cationic lipids are essential for encapsulating negatively charged nucleic acids and facilitating their entry into cells.[5][6] The positive charge of this compound interacts with the anionic cell membrane, promoting cellular uptake.[5] Formulations typically include helper lipids, cholesterol, and a PEGylated lipid to ensure stability, enhance transfection efficiency, and improve pharmacokinetic profiles.[7][8][9]

Data Presentation

The following tables summarize the physicochemical characteristics of LNPs formulated with this compound for mRNA delivery, as described in a study focused on selective organ targeting (SORT) nanoparticles.

Table 1: Physicochemical Properties of mRNA-loaded LNPs containing this compound

Formulation ComponentMolar Ratio (%)Particle Size (Diameter, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
5A2-SC8 (ionizable lipid)11.9103.8 ± 3.70.11 ± 0.0293.5 ± 1.215.6 ± 1.5
DOPE (helper lipid)11.9
Cholesterol23.8
C14-PEG2k (PEGylated lipid)2.4
16:0-18:1 EPC (SORT molecule) 50.0

Data extracted from the supplementary information of Dilliard et al., Journal of Controlled Release, 2023.[7]

Experimental Protocols

Protocol 1: Formulation of mRNA-loaded LNPs using Ethanol Dilution

This protocol is adapted from the methods described for the formulation of SORT nanoparticles for lung-specific mRNA delivery.[7]

Materials:

  • This compound

  • 5A2-SC8 (or other suitable ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k) or C14-PEG2k

  • mRNA in 10 mM citrate buffer (pH 4.0)

  • Ethanol, molecular biology grade

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, 5A2-SC8, DOPE, cholesterol, and C14-PEG2k in ethanol.

  • Lipid Mixture Preparation:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 11.9% 5A2-SC8, 11.9% DOPE, 23.8% cholesterol, 2.4% C14-PEG2k, and 50% 16:0-18:1 EPC).[7]

  • LNP Formulation:

    • Rapidly mix the lipid-ethanol solution with the mRNA-containing citrate buffer at a volume ratio of 1:3 (organic:aqueous phase) using a pipette.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.

    • Concentrate the LNP formulation using a suitable centrifugal filter device if necessary.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) by dynamic light scattering (DLS).

    • Measure the zeta potential to assess surface charge.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: General Protocol for siRNA Lipoplex Formation and In Vitro Transfection

This protocol provides a general method for the preparation of siRNA lipoplexes using the lipid film hydration method. This method is widely applicable for cationic lipids and can be optimized for this compound.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or cholesterol)

  • siRNA duplex in RNase-free water or buffer

  • Chloroform

  • Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)

  • Cell culture medium (e.g., Opti-MEM™)

  • Target cells in culture

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, dissolve this compound and the chosen helper lipid (e.g., in a 1:1 molar ratio) in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Liposome Hydration:

    • Hydrate the lipid film with sterile, RNase-free water or buffer by vortexing or sonication to form multilamellar vesicles (MLVs).

    • For small unilamellar vesicles (SUVs), the liposome suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • Dilute the siRNA in a suitable serum-free medium (e.g., Opti-MEM™).

    • In a separate tube, dilute the prepared liposomes in the same serum-free medium.

    • Add the diluted liposome suspension to the diluted siRNA and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of siRNA-lipoplexes.

  • Cell Transfection:

    • Aspirate the growth medium from the cultured cells and replace it with the siRNA-lipoplex-containing medium.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, add serum-containing medium to the cells.

    • Assay for gene knockdown at 24-72 hours post-transfection.

Mandatory Visualizations

experimental_workflow_mrna cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization Lipid Stock Solutions Lipid Stock Solutions Lipid Mixture in Ethanol Lipid Mixture in Ethanol Lipid Stock Solutions->Lipid Mixture in Ethanol Rapid Mixing Rapid Mixing Lipid Mixture in Ethanol->Rapid Mixing mRNA in Citrate Buffer mRNA in Citrate Buffer mRNA in Citrate Buffer->Rapid Mixing Dialysis (vs. PBS) Dialysis (vs. PBS) Rapid Mixing->Dialysis (vs. PBS) Concentration Concentration Dialysis (vs. PBS)->Concentration DLS (Size, PDI) DLS (Size, PDI) Concentration->DLS (Size, PDI) Zeta Potential Zeta Potential Concentration->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Concentration->Encapsulation Efficiency

Caption: Workflow for mRNA-LNP formulation.

experimental_workflow_sirna cluster_prep Liposome Preparation cluster_lipoplex Lipoplex Formation cluster_transfection In Vitro Transfection Lipid Dissolution in Chloroform Lipid Dissolution in Chloroform Lipid Film Formation Lipid Film Formation Lipid Dissolution in Chloroform->Lipid Film Formation Hydration & Sonication Hydration & Sonication Lipid Film Formation->Hydration & Sonication Liposome Dilution Liposome Dilution Hydration & Sonication->Liposome Dilution siRNA Dilution siRNA Dilution Mixing & Incubation Mixing & Incubation siRNA Dilution->Mixing & Incubation Liposome Dilution->Mixing & Incubation Addition to Cells Addition to Cells Mixing & Incubation->Addition to Cells Incubation Incubation Addition to Cells->Incubation Gene Knockdown Assay Gene Knockdown Assay Incubation->Gene Knockdown Assay

Caption: Workflow for siRNA lipoplex transfection.

signaling_pathway LNP LNP Cell Membrane Cell Membrane LNP->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm mRNA mRNA Cytoplasm->mRNA siRNA siRNA Cytoplasm->siRNA Ribosome Ribosome mRNA->Ribosome Translation RISC RISC siRNA->RISC Loading Protein Expression Protein Expression Ribosome->Protein Expression mRNA Cleavage mRNA Cleavage RISC->mRNA Cleavage Targeting

Caption: Cellular delivery pathway of LNPs.

References

Step-by-Step Guide to Gene Transfection Using 16:0-18:1 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride, a cationic lipid, for efficient gene transfection in various research and drug development applications. These protocols detail the preparation of cationic liposomes, the formation of lipoplexes with plasmid DNA, and the subsequent transfection of mammalian cells.

Introduction

16:0-18:1 EPC chloride is a biodegradable and biocompatible cationic lipid that has shown promise as an effective agent for gene delivery.[1] Its unique structure, featuring a positively charged head group and lipid tails composed of both saturated (palmitic acid) and unsaturated (oleic acid) fatty acids, allows for the formation of stable liposomes that can efficiently complex with negatively charged nucleic acids. These resulting lipoplexes are readily taken up by cells, facilitating the delivery of genetic material into the cytoplasm and ultimately the nucleus for gene expression. The use of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), can further enhance transfection efficiency by promoting the destabilization of the endosomal membrane.[2]

Mechanism of Action

The process of gene transfection using this compound follows a well-established mechanism for cationic lipid-mediated delivery:

  • Lipoplex Formation: The positively charged ethylphosphocholine headgroup of this compound electrostatically interacts with the negatively charged phosphate backbone of the plasmid DNA. This interaction leads to the condensation of the DNA and the formation of stable, nano-sized lipoplexes.

  • Cellular Uptake: The net positive charge of the lipoplexes facilitates their binding to the negatively charged proteoglycans on the cell surface. The cell then internalizes the lipoplexes through endocytosis.[3]

  • Endosomal Escape: Once inside the endosome, the cationic lipids, often in conjunction with helper lipids like DOPE, are thought to interact with the anionic lipids of the endosomal membrane. This interaction disrupts the endosomal membrane, allowing the lipoplex to escape into the cytoplasm.

  • Nuclear Entry and Gene Expression: The plasmid DNA is released from the lipoplex within the cytoplasm and subsequently translocates to the nucleus, where the cellular machinery transcribes and translates the encoded gene.[3]

Data Presentation

Table 1: Recommended Starting Ratios for Transfection Optimization
ParameterRecommended Ratio (by weight)Cell Line ExampleReference
Lipid:DNA Ratio10:1General starting point[4]
Lipid:DNA Ratio4:1Primary Hepatocytes[5]
DOPE:Cationic Lipid Molar Ratio1:1 to 3:1General[4]
Table 2: Factors Influencing Transfection Efficiency
FactorObservationReference
Cell Type Transfection efficiency is highly cell-type dependent. Optimization is required for each new cell line.[6]
Cell Confluency Optimal efficiency is often achieved at 70-90% confluency for adherent cells.[7]
Lipid:DNA Ratio The ratio of cationic lipid to DNA is critical for efficient complex formation and transfection.[5][6]
Presence of Serum Serum can inhibit transfection efficiency; therefore, complex formation and initial incubation are often performed in serum-free media.[8]
Incubation Time The duration of cell exposure to lipoplexes needs to be optimized to maximize transfection while minimizing cytotoxicity.[9]

Experimental Protocols

Materials
  • This compound (stored in chloroform at -20°C)

  • Helper lipid (e.g., DOPE) (stored in chloroform at -20°C)

  • Plasmid DNA of interest

  • Chloroform

  • Sterile, nuclease-free water

  • HEPES-buffered saline (HBS) or other suitable buffer

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cell line of choice

Protocol 1: Preparation of Cationic Liposomes

This protocol describes the preparation of small unilamellar cationic liposomes using the thin-film hydration method followed by sonication.[4]

  • Lipid Preparation: In a sterile glass vial, combine the desired amounts of this compound and the helper lipid (e.g., DOPE) dissolved in chloroform. A common starting molar ratio is 1:1.[4]

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Vacuum Drying: Place the vial under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add sterile, nuclease-free water or buffer to the lipid film to achieve the desired final lipid concentration. Vortex the vial for several minutes to hydrate the lipid film and form multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension in a bath sonicator until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs). This typically takes 5-15 minutes.

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, it is recommended to store them under an inert gas like argon.

Protocol 2: Gene Transfection

This protocol outlines the steps for forming lipoplexes and transfecting adherent mammalian cells in a 6-well plate format. Optimization for different plate formats and cell types is recommended.

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate so that they reach 70-90% confluency at the time of transfection.[7]

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA (e.g., 2 µg) in serum-free medium.

    • In a separate sterile microcentrifuge tube, dilute the cationic liposome solution in serum-free medium. A starting lipid-to-DNA weight ratio of 10:1 is recommended.[4]

    • Combine the diluted DNA and diluted liposome solutions, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Wash the cells once with sterile phosphate-buffered saline (PBS) or serum-free medium.

    • Remove the wash solution and add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

    • Return the cells to the incubator and culture for 24-72 hours before assaying for gene expression.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_transfection Transfection Protocol lipid_prep 1. Lipid Dissolution (16:0-18:1 EPC-Cl + DOPE in Chloroform) film_form 2. Thin Film Formation (Nitrogen Evaporation) lipid_prep->film_form hydration 3. Hydration (Aqueous Buffer) film_form->hydration sonication 4. Sonication (Formation of SUVs) hydration->sonication lipo_dilution 6. Liposome Dilution (SUVs in Serum-Free Medium) sonication->lipo_dilution dna_prep 5. DNA Dilution (Plasmid in Serum-Free Medium) lipoplex 7. Lipoplex Formation (Incubate DNA + Liposomes) dna_prep->lipoplex lipo_dilution->lipoplex transfect 8. Transfection (Add Lipoplexes to Cells) lipoplex->transfect expression 9. Gene Expression (Incubate and Assay) transfect->expression

Caption: Experimental workflow for gene transfection using this compound liposomes.

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment lipoplex Lipoplex (Cationic Liposome + DNA) cell_membrane Cell Membrane lipoplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Translocation of DNA gene_expression Gene Expression nucleus->gene_expression

Caption: Cellular uptake and trafficking pathway of lipoplexes for gene delivery.

References

Application Notes and Protocols for the Quantification of 16:0-18:1 EPC Chloride in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC) chloride is a cationic derivative of phospholipids.[1] Comprised of biological metabolites linked by ester bonds, this synthetic lipid is noted for its low toxicity and biodegradability.[1][2] Its primary application is in the formation of liposomes for drug delivery systems, particularly for nucleic acid therapeutics.[3] The positive charge facilitates encapsulation and cellular uptake of genetic material. Accurate quantification of 16:0-18:1 EPC chloride in biological matrices such as plasma and tissue is crucial for pharmacokinetic and biodistribution studies in the development of lipid nanoparticle (LNP)-based therapies.

This document provides a detailed protocol for the extraction and quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible analytical procedure.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Samples

Cationic lipids are susceptible to degradation by plasma esterases and can adsorb to plastic surfaces.[4] Therefore, proper sample handling is critical for accurate quantification.

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Internal Standard (IS): e.g., d9-16:0-18:1 EPC chloride or a structurally similar cationic lipid.

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Water, LC-MS grade

  • 0.9% NaCl solution

  • Conical glass or low-adhesion polypropylene tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

Procedure (Modified Bligh & Dyer Method): [5]

  • Sample Collection and Stabilization: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Process blood to plasma as quickly as possible in a refrigerated centrifuge. For tissue samples, homogenize in a suitable buffer on ice. Acidification of plasma samples can improve the stability of ester-containing lipids.[4]

  • Initial Sample Preparation: In a glass tube, add 100 µL of the biological sample (e.g., plasma).

  • Addition of Internal Standard: Spike the sample with a known concentration of the internal standard.

  • Monophasic Mixture Formation: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of 0.9% NaCl solution and vortex for a final minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Lipid Extraction: Carefully collect the lower organic phase using a glass syringe or pipette and transfer it to a clean tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis, such as 100 µL of methanol or isopropanol. Vortex briefly to ensure complete dissolution.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reverse Phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Isopropanol (1:1, v/v)
Gradient 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 150 L/hr
Collision Gas Argon

MRM Transitions:

The MRM transitions for this compound and a potential internal standard are provided below. The precursor ion ([M]+) is the m/z of the intact molecule, and the product ion is typically a characteristic fragment. For ethylphosphocholines, fragmentation will likely yield the ethylphosphocholine headgroup.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
16:0-18:1 EPC 788.6212.15035
d9-16:0-18:1 EPC (IS) 797.7212.15035

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

Quantitative Data Summary

The following tables present representative data for the quantification of this compound.

Table 1: Calibration Curve for this compound in Spiked Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.11599.1
500.592101.3
1001.180100.5
5005.95099.8
100011.92099.2
0.9995

Table 2: Precision and Accuracy Data for Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low (LQC) 32.9598.34.5
Medium (MQC) 8081.2101.53.1
High (HQC) 800790.498.82.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (Modified Bligh & Dyer) Spike->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC HPLC Separation (C18 Reverse Phase) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

drug_delivery_pathway cluster_formulation Liposome Formulation cluster_delivery Cellular Delivery EPC This compound (Cationic Lipid) Liposome Lipid Nanoparticle (LNP) EPC->Liposome Self-Assembly Helper Helper Lipids (e.g., DOPE, Cholesterol) Helper->Liposome Self-Assembly Drug Nucleic Acid Drug (e.g., mRNA, siRNA) Drug->Liposome Self-Assembly Cell Target Cell Liposome->Cell Binding to Cell Surface Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release Cytosol Cytosol Release->Cytosol Drug Release Action Therapeutic Action Cytosol->Action

Caption: Role of this compound in liposomal drug delivery.

References

Formulation of Stable Cationic Liposomes with 16:0-18:1 EPC Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are valuable tools in drug delivery and gene therapy, primarily due to their ability to efficiently interact with and deliver cargo to negatively charged cell membranes. 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride) is a cationic lipid of interest for these applications due to its biocompatibility and biodegradability.[1][2][3] This document provides detailed application notes and protocols for the formulation of stable cationic liposomes incorporating this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for the design and preparation of stable liposomal formulations.

PropertyValueReference
Molecular Formula C44H87ClNO8P[4]
Molecular Weight 824.59 g/mol [4]
Form Powder[5]
Purity >99%[2]
Storage Temperature -20°C[5]
Lipid Type Cationic Lipid[5]

Formulation of Cationic Liposomes

The stability and efficacy of cationic liposomes are highly dependent on their composition. The inclusion of helper lipids, such as cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is critical for modulating membrane fluidity, stability, and transfection efficiency.[6][7] Cholesterol is known to increase the rigidity and stability of the lipid bilayer, while DOPE can enhance the fusogenicity of the liposomes, facilitating endosomal escape.

Representative Quantitative Data

While specific quantitative data for liposomes formulated exclusively with this compound is not extensively available in the public domain, the following table presents representative data for a similar ethylphosphocholine (EPC) lipid-containing formulation. This data illustrates the typical physicochemical characteristics that can be expected and serves as a guide for formulation development.

Table 1: Physicochemical Properties of a Representative Cationic Lipid Nanoparticle Formulation

Formulation Composition (molar ratio)Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Cationic Lipid (14:0 EPC) / DOPE / Cholesterol / DMG-PEG (20:19:39:3.8)~100~0.1>90%

Data adapted from a patent filing for a similar EPC-containing formulation. The stability of this formulation was shown to be maintained for at least three weeks.[8]

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a widely used method for preparing unilamellar cationic liposomes of a defined size.

Materials:

  • This compound

  • Cholesterol or DOPE (helper lipid)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Preparation: Dissolve this compound and the chosen helper lipid (e.g., cholesterol or DOPE) in chloroform or a chloroform:methanol mixture in a round-bottom flask. A common molar ratio for cationic lipid to helper lipid is 1:1. The total lipid concentration is typically in the range of 10-20 mg/mL.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set at a temperature above the phase transition temperature of the lipids (a temperature of 37-40°C is generally sufficient). Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask. Continue to apply vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.

  • Hydration: Add the pre-warmed aqueous hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration. Rotate the flask gently in the water bath (at the same temperature as in the previous step) for 1-2 hours to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion. Load the MLV suspension into a pre-heated liposome extruder. Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (typically 11-21 passes).

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, they can be frozen, but this may affect their stability and size distribution.

G Workflow for Cationic Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Characterization & Storage dissolve Dissolve this compound and Helper Lipid in Chloroform evaporate Evaporate Solvent using Rotary Evaporator dissolve->evaporate dry Dry Lipid Film under Vacuum evaporate->dry hydrate Hydrate Lipid Film with Aqueous Buffer dry->hydrate Add Buffer mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion through Polycarbonate Membranes mlv->extrude Reduce Size suv Formation of Small Unilamellar Vesicles (SUVs) extrude->suv characterize Characterize Size, PDI, and Zeta Potential suv->characterize Quality Control store Store at 4°C characterize->store G Cellular Uptake of Cationic Liposomes via Endocytosis cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm liposome_ext Cationic Liposome early_endo Early Endosome liposome_ext->early_endo Endocytosis late_endo Late Endosome early_endo->late_endo Maturation lysosome Lysosome late_endo->lysosome Fusion cargo_release Cargo Release late_endo->cargo_release Endosomal Escape lysosome->liposome_ext Degradation

References

Application Notes and Protocols for 16:0-18:1 EPC Chloride in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride), a synthetic cationic lipid, has emerged as a valuable tool in cancer therapy research, primarily as a component of lipid-based drug and gene delivery systems.[1][2] Its biodegradable nature and low toxicity make it an attractive candidate for the formulation of liposomes and lipoplexes designed to transport therapeutic agents, such as small molecule inhibitors, microRNAs (miRNAs), and therapeutic genes, to cancer cells.[3][4] This document provides detailed application notes and experimental protocols based on published research, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a key component of cationic liposomes that facilitate the delivery of therapeutic payloads into cancer cells. The positively charged surface of these liposomes interacts with the negatively charged cell membrane, promoting cellular uptake through endocytosis. Once inside the cell, the liposomes can undergo endosomal escape, releasing their cargo into the cytoplasm to exert its therapeutic effect. The inclusion of cholesterol in the formulation can enhance the stability of the liposomes in the bloodstream. Furthermore, the association of these lipoplexes with serum albumin can increase their transfection efficiency.[3]

Application 1: Delivery of Anti-microRNA Oligonucleotides in Pancreatic Cancer

This application focuses on the use of this compound-based lipoplexes to deliver anti-microRNA oligonucleotides (AMOs) in combination with the tyrosine kinase inhibitor sunitinib for the treatment of pancreatic ductal adenocarcinoma (PDAC).

Quantitative Data Summary
ParameterValueCell LineReference
Lipoplex CompositionEPOPC:Cholesterol (1:1 molar ratio)-[3]
Charge Ratio (+/-)4:1 (EPOPC:AMO)-[3]
Nanoparticle Size~150-200 nm-[3]
Zeta Potential~ +30 mV-[3]
Sunitinib IC50 (Free)15 µMHs766T[3]
Sunitinib IC50 (with AMOs)7.5 µMHs766T[3]
Tumor Growth Inhibition~60% (Combination Therapy)Nude mice with Hs766T xenografts[3]
Experimental Protocols

1. Preparation of 16:0-18:1 EPC:Cholesterol (EPOPC:Chol) Liposomes

  • Materials: 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC), Cholesterol (Chol), Chloroform, Methanol.

  • Procedure:

    • Dissolve EPOPC and Chol in a chloroform:methanol (2:1, v/v) mixture to achieve a 1:1 molar ratio.

    • Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 1 hour.

    • Hydrate the lipid film with sterile, nuclease-free water to a final lipid concentration of 1 mg/mL by vortexing for 30 minutes at room temperature.

    • The resulting multilamellar vesicles can be sized by extrusion through polycarbonate membranes (e.g., 100 nm pore size) to form small unilamellar vesicles (SUVs).

2. Formulation of HSA-EPOPC:Chol/AMO Lipoplexes

  • Materials: EPOPC:Chol liposomes, Anti-microRNA oligonucleotides (AMOs) targeting miR-21, miR-221, miR-222, and miR-10b, Human Serum Albumin (HSA), Opti-MEM I reduced serum medium.

  • Procedure:

    • Dilute the required amount of AMOs in Opti-MEM.

    • In a separate tube, dilute the EPOPC:Chol liposomes in Opti-MEM.

    • Add the diluted liposomes to the diluted AMOs to achieve a 4:1 (+/-) charge ratio and mix gently.

    • Incubate the mixture for 20 minutes at room temperature to allow for lipoplex formation.

    • Add HSA to the lipoplex suspension to a final concentration of 1% (w/v) and incubate for an additional 10 minutes.

3. In Vitro Transfection and Cell Viability Assay

  • Cell Line: Human pancreatic carcinoma cell line Hs766T.

  • Procedure:

    • Seed Hs766T cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Replace the culture medium with fresh medium containing the HSA-EPOPC:Chol/AMO lipoplexes (final AMO concentration of 80 nM).

    • Incubate the cells for 48 hours.

    • For combination therapy, add sunitinib (7.5 µM) to the cells 24 hours after transfection.

    • Assess cell viability using the MTT assay.

4. In Vivo Antitumor Efficacy Study

  • Animal Model: Nude mice bearing subcutaneous Hs766T xenografts.

  • Procedure:

    • When tumors reach a volume of approximately 50-70 mm³, begin treatment.

    • Administer HSA-EPOPC:Chol/AMO lipoplexes (containing 25 µg of each AMO) intratumorally every 3 days for a total of four injections.

    • Administer sunitinib (40 mg/kg) daily by oral gavage.

    • Monitor tumor volume and body weight every 2-3 days.

Signaling Pathway and Workflow Diagrams

Pancreatic_Cancer_Therapy_Workflow cluster_formulation Lipoplex Formulation cluster_treatment Treatment Strategy cluster_outcome Therapeutic Outcome EPOPC_Chol EPOPC:Chol Liposomes Lipoplex HSA-EPOPC:Chol/AMO Lipoplex EPOPC_Chol->Lipoplex AMOs Anti-miRNA Oligonucleotides AMOs->Lipoplex HSA Human Serum Albumin HSA->Lipoplex In_Vitro In Vitro (Hs766T cells) Lipoplex->In_Vitro Transfection In_Vivo In Vivo (Nude Mice) Lipoplex->In_Vivo Intratumoral Injection Combination Combination Therapy In_Vitro->Combination In_Vivo->Combination Sunitinib Sunitinib Sunitinib->Combination miRNA_Silencing miRNA Silencing Combination->miRNA_Silencing Target_Upregulation Upregulation of Target Proteins (p27kip1, PTEN) miRNA_Silencing->Target_Upregulation Cell_Death Increased Cancer Cell Death Target_Upregulation->Cell_Death Tumor_Inhibition Tumor Growth Inhibition Cell_Death->Tumor_Inhibition

Caption: Workflow for pancreatic cancer therapy using this compound lipoplexes.

miRNA_Sunitinib_Signaling Lipoplex HSA-EPOPC:Chol/AMO Lipoplex miRNAs miR-21, miR-221/222, miR-10b Lipoplex->miRNAs Inhibits Sunitinib Sunitinib Tyrosine_Kinases VEGFR, PDGFR Sunitinib->Tyrosine_Kinases Inhibits Tumor_Suppressors PTEN, p27kip1 miRNAs->Tumor_Suppressors Inhibit Proliferation Cell Proliferation & Survival Tumor_Suppressors->Proliferation Inhibits Apoptosis Apoptosis Tumor_Suppressors->Apoptosis Promotes Tyrosine_Kinases->Proliferation Promotes

Caption: Synergistic signaling of AMO lipoplexes and Sunitinib.

Application 2: Immuno- and Suicide Gene Therapy in Melanoma and Colon Carcinoma

This application describes the use of this compound-based lipoplexes for the co-delivery of interleukin-12 (IL-12) and herpes simplex virus thymidine kinase (HSV-tk) genes for a combined immuno- and suicide gene therapy approach.

Quantitative Data Summary
ParameterValueCell Line/Animal ModelReference
Lipoplex CompositionEPOPC:Cholesterol (1:1 molar ratio)-[5]
Charge Ratio (+/-)2:1 (EPOPC:DNA)-[5]
Nanoparticle Size~120 nm-[5]
Zeta Potential~ +25 mV-[5]
IL-12 Expression~1.5 ng/mLB16F10 cells[5]
Tumor Growth Inhibition>90% (Combination Therapy)C57BL/6 mice with B16F10 tumors[5]
Survival Rate100% (Combination Therapy)C57BL/6 mice with B16F10 tumors[5]
Experimental Protocols

1. Preparation of EPOPC:Chol/DNA Lipoplexes

  • Materials: 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (EPOPC), Cholesterol (Chol), Plasmid DNA (pCMV-IL-12 and pCMV-HSV-tk), 5% (w/v) glucose solution.

  • Procedure:

    • Prepare EPOPC:Chol (1:1 molar ratio) liposomes as described in Application 1, hydrating the lipid film with 5% glucose solution.

    • Dilute the plasmid DNA in 5% glucose solution.

    • Add the liposome suspension to the diluted DNA to achieve a 2:1 (+/-) charge ratio.

    • Incubate for 15 minutes at room temperature to allow for lipoplex formation.

2. In Vitro Transfection and Gene Expression Analysis

  • Cell Lines: B16F10 (murine melanoma) and C26 (murine colon carcinoma).

  • Procedure:

    • Seed cells in 24-well plates at a density of 5 x 10^4 cells/well.

    • After 24 hours, replace the medium with serum-free medium containing the lipoplexes (1 µg DNA/well).

    • Incubate for 4 hours, then replace with complete medium.

    • After 48 hours, collect the supernatant to quantify IL-12 expression by ELISA.

    • For the suicide gene therapy component, add ganciclovir (GCV) to the medium and assess cell viability after 72 hours.

3. In Vivo Antitumor Efficacy Study

  • Animal Models: C57BL/6 mice (for B16F10 tumors) and BALB/c mice (for C26 tumors).

  • Procedure:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • When tumors are palpable, administer the EPOPC:Chol/DNA lipoplexes (50 µg total DNA) intratumorally every 2 days for a total of 5 injections.

    • For the suicide gene therapy arm, administer ganciclovir (50 mg/kg) intraperitoneally daily for 5 days, starting 24 hours after the first lipoplex injection.

    • Monitor tumor growth and survival.

Signaling Pathway and Workflow Diagrams

Gene_Therapy_Workflow cluster_formulation Lipoplex Formulation cluster_therapy Therapeutic Strategy cluster_outcome Antitumor Effect EPOPC_Chol EPOPC:Chol Liposomes Lipoplex EPOPC:Chol/DNA Lipoplex EPOPC_Chol->Lipoplex pDNA pCMV-IL-12 & pCMV-HSV-tk pDNA->Lipoplex Combined Combined Therapy Lipoplex->Combined Intratumoral Delivery Immuno Immunogene Therapy (IL-12) Immuno->Combined Suicide Suicide Gene Therapy (HSV-tk/GCV) Suicide->Combined Immune_Activation Immune System Activation Combined->Immune_Activation Direct_Killing Direct Tumor Cell Killing Combined->Direct_Killing Tumor_Regression Tumor Regression Immune_Activation->Tumor_Regression Direct_Killing->Tumor_Regression

Caption: Workflow for combined immuno- and suicide gene therapy.

IL12_HSVtk_Signaling Lipoplex EPOPC:Chol/DNA Lipoplex Tumor_Cell Tumor Cell Lipoplex->Tumor_Cell Transfects IL12_Gene IL-12 Gene Tumor_Cell->IL12_Gene Expresses HSVtk_Gene HSV-tk Gene Tumor_Cell->HSVtk_Gene Expresses IL12_Protein IL-12 Protein IL12_Gene->IL12_Protein HSVtk_Protein HSV-tk Protein HSVtk_Gene->HSVtk_Protein Immune_Cells T-cells, NK cells IL12_Protein->Immune_Cells Activates GCV_TP GCV-Triphosphate HSVtk_Protein->GCV_TP Immune_Response Antitumor Immune Response Immune_Cells->Immune_Response GCV Ganciclovir GCV->HSVtk_Protein Phosphorylates DNA_Synthesis DNA Synthesis GCV_TP->DNA_Synthesis Inhibits Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to

Caption: Signaling pathways of IL-12 and HSV-tk gene therapy.

References

Application Notes and Protocols: Cellular Uptake and Endosomal Escape of 16:0-18:1 EPC Chloride Lipoplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cellular uptake and endosomal escape mechanisms of lipoplexes formulated with the cationic lipid 16:0-18:1 EPC chloride. This document includes detailed experimental protocols for the preparation, characterization, and evaluation of these lipoplexes, as well as a summary of representative quantitative data. Additionally, key signaling pathways involved in the cellular response to cationic lipoplexes are illustrated.

Introduction to this compound Lipoplexes

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0-18:1 EPC) is a cationic lipid frequently utilized in the formulation of liposomes for drug and nucleic acid delivery.[1][2][3] Lipoplexes, which are complexes of cationic liposomes and anionic therapeutic cargo (e.g., plasmid DNA, siRNA, mRNA), are a common non-viral strategy for gene therapy and drug delivery. The positive charge of the this compound facilitates the encapsulation of negatively charged molecules and mediates interaction with the negatively charged cell membrane, initiating cellular uptake.

The overall efficiency of delivery is critically dependent on two major steps: cellular internalization and subsequent escape from endosomal compartments to release the cargo into the cytoplasm. This document outlines methods to study these processes for lipoplexes containing this compound.

Data Presentation

The following tables summarize representative quantitative data for cationic lipoplexes. It is important to note that specific data for lipoplexes formulated exclusively with this compound is limited in publicly available literature. Therefore, the presented data is a compilation from studies on various cationic lipoplex formulations, including those with similar cationic lipids like DOTAP, and are intended to provide a comparative baseline.[4][5][6][7][8]

Table 1: Representative Physicochemical Characterization of Cationic Lipoplexes [9][10]

Lipoplex Formulation (Cationic Lipid:Helper Lipid)Molar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Cationic Lipoplex A1:1147.5 ± 2.89< 0.2+12.26 ± 0.54
Cationic Lipoplex B1:1125.2 ± 3.100.18+34.9 ± 4.15
Cationic Lipoplex C2:1104.0 ± 5.60< 0.5+64.0 ± 3.20
Anionic Lipoplex ControlN/A116.0 ± 4.500.21-23.77 ± 2.12

Table 2: Representative Cellular Uptake Efficiency of Cationic Lipoplexes in vitro [4][11]

Cell LineLipoplex FormulationIncubation Time (h)Uptake Efficiency (% of Positive Cells)
HeLaCationic Lipoplex A4~85%
A549Cationic Lipoplex B6~70%
HEK293Cationic Lipoplex C4>90%
HeLaNaked Nucleic Acid4< 5%

Table 3: Representative Endosomal Escape Efficiency of Cationic Lipoplexes

Assay MethodCell LineLipoplex FormulationEndosomal Escape Efficiency
Galectin-9 Puncta AssayU2OSCationic Lipoplex with Fusogenic Helper LipidSignificant increase in Galectin-9 puncta
Chloroquine Co-treatmentHEK293Cationic Lipoplex3-5 fold increase in transfection efficiency
Functional Assay (Gene Silencing)A549Cationic Lipoplex with siRNA~60% target gene knockdown

Table 4: Representative Cytotoxicity of Cationic Lipoplexes [5]

Cell LineLipoplex FormulationConcentration (µg/mL)Incubation Time (h)Cell Viability (%)
HeLaCationic Lipoplex A1024~85%
A549Cationic Lipoplex B2024~75%
HEK293Cationic Lipoplex C1548~80%

Experimental Protocols & Workflows

The following section provides detailed protocols for the preparation and characterization of this compound lipoplexes, as well as methods to assess their cellular uptake and endosomal escape.

Lipoplex Preparation and Characterization

This workflow outlines the essential steps for creating and validating your lipoplex formulations.

G cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_char Physicochemical Characterization prep1 Lipid Film Hydration: Dissolve this compound and helper lipid (e.g., DOPE) in chloroform. Evaporate solvent to form a thin lipid film. prep2 Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES) to form multilamellar vesicles (MLVs). prep1->prep2 prep3 Sonication or Extrusion: Sonnicate or extrude MLVs through polycarbonate membranes to form small unilamellar vesicles (SUVs). prep2->prep3 complex1 Complexation: Incubate cationic liposomes with nucleic acid cargo at a defined N/P ratio (ratio of nitrogen in cationic lipid to phosphate in nucleic acid). prep3->complex1 char1 Dynamic Light Scattering (DLS): Measure particle size and polydispersity index (PDI). complex1->char1 char2 Zeta Potential Measurement: Determine the surface charge of the lipoplexes. char1->char2 G cluster_uptake Cellular Uptake Quantification cluster_escape Endosomal Escape Assessment uptake1 Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight. uptake2 Lipoplex Incubation: Treat cells with fluorescently labeled lipoplexes for a defined period. uptake1->uptake2 uptake3 Flow Cytometry Analysis: Harvest cells and analyze the fluorescence intensity to quantify the percentage of cells that have taken up the lipoplexes. uptake2->uptake3 escape1 Chloroquine Assay: Co-treat cells with lipoplexes and chloroquine, which inhibits endosomal acidification. Measure the enhancement of cargo activity (e.g., gene expression). escape2 Galectin-9 Puncta Assay: Transfect cells with a Galectin-9-fluorescent protein fusion. Treat with lipoplexes and observe the formation of fluorescent puncta, indicating endosomal damage. G cluster_tlr4 TLR4 Signaling Pathway lipoplex Cationic Lipoplex tlr4 TLR4/MD2 Complex lipoplex->tlr4 myd88 MyD88 tlr4->myd88 trif TRIF tlr4->trif nfkb NF-κB Activation myd88->nfkb irf3 IRF3 Activation trif->irf3 cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->cytokines interferons Type I Interferon Production irf3->interferons G cluster_nlrp3 NLRP3 Inflammasome Activation lipoplex_uptake Lipoplex Endocytosis lysosomal_damage Lysosomal Destabilization (K+ Efflux, ROS Production) lipoplex_uptake->lysosomal_damage nlrp3_activation NLRP3 Activation and Oligomerization lysosomal_damage->nlrp3_activation asc ASC Recruitment nlrp3_activation->asc pro_caspase1 Pro-Caspase-1 asc->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves il1b Mature IL-1β Secretion pro_il1b->il1b

References

Application Notes and Protocols: Enhancing Delivery with 16:0-18:1 EPC Chloride and Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cationic lipid 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride) is a biodegradable and low-toxicity component for formulating lipid nanoparticles (LNPs) for drug delivery.[1] The efficacy of these LNPs in delivering therapeutic payloads, such as mRNA, siRNA, and other nucleic acids, is critically dependent on their composition. The incorporation of helper lipids is essential for the formation of stable, efficient, and biocompatible delivery vehicles. This document provides detailed application notes and protocols for the rational incorporation of helper lipids with this compound to enhance therapeutic delivery.

Helper lipids are crucial for the structural integrity and functionality of LNPs.[2] They play a significant role in several aspects of drug delivery, including nanoparticle stability, encapsulation efficiency, and, most critically, endosomal escape—a key bottleneck in the intracellular delivery of biologics.[3][4] The primary classes of helper lipids used in conjunction with cationic lipids like this compound are phospholipids, cholesterol, and PEGylated lipids.

The Role of Helper Lipids in LNP-Mediated Delivery

The appropriate selection and ratio of helper lipids are paramount for optimizing LNP performance. Each type of helper lipid contributes unique properties to the final formulation:

  • Phospholipids: These lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are fundamental to the nanoparticle's structure. Phospholipids with saturated acyl chains, like DSPC, tend to form more rigid and stable bilayers. In contrast, unsaturated phospholipids, such as DOPE, can promote the formation of non-bilayer structures (hexagonal phases), which is believed to facilitate the fusion of the LNP with the endosomal membrane, leading to the release of the cargo into the cytoplasm.[5] The choice of phospholipid can dramatically affect the in vitro transfection efficacy of the LNP formulation.[6]

  • Cholesterol: This sterol is a vital component for modulating membrane fluidity and stability. The inclusion of cholesterol can enhance the rigidity of the lipid bilayer, reduce passive permeability, and improve the stability of the LNPs in the bloodstream. This increased stability can lead to improved delivery to target tissues.

  • PEGylated Lipids (PEG-lipids): These are lipids conjugated to polyethylene glycol (PEG). The PEG moiety forms a hydrophilic corona around the LNP, which provides steric hindrance. This "stealth" coating reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the LNPs. However, the amount of PEG-lipid must be carefully optimized, as a high density of PEG can inhibit cellular uptake and endosomal escape.

Data Presentation: Impact of Helper Lipids on LNP Characteristics

The following tables summarize representative quantitative data on how different helper lipids can influence the physicochemical properties and in vitro performance of LNPs formulated with a cationic lipid. While this data is not specific to this compound, it provides a strong indication of the expected trends.

Table 1: Influence of Phospholipid Choice on LNP Size, Polydispersity, and Zeta Potential

Cationic LipidHelper Phospholipid (molar %)Cholesterol (molar %)PEG-Lipid (molar %)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Cationic Lipid ADSPC (10%)48.5%1.5%120 ± 50.15 ± 0.02+45 ± 3
Cationic Lipid ADOPE (10%)48.5%1.5%135 ± 70.21 ± 0.03+42 ± 4
Cationic Lipid ADOPC (10%)48.5%1.5%128 ± 60.18 ± 0.02+43 ± 3

Data is illustrative and based on typical LNP formulations.

Table 2: Effect of Helper Lipid Composition on Encapsulation Efficiency and In Vitro Transfection

Cationic LipidHelper PhospholipidEncapsulation Efficiency (%)In Vitro Transfection Efficiency (% GFP positive cells)
Cationic Lipid BDSPC> 95%60 ± 5%
Cationic Lipid BDOPE> 90%85 ± 7%
Cationic Lipid BDOPC> 95%70 ± 6%

Data is illustrative and based on typical LNP formulations delivering a reporter gene (e.g., GFP mRNA).

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The delivery of the therapeutic payload into the cytoplasm is a multi-step process. LNPs are typically internalized by cells through endocytosis. Once inside the endosome, the acidic environment triggers the protonation of the cationic lipid (this compound). This positive charge facilitates the interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the encapsulated cargo.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome (Acidic pH) LNP LNP (this compound + Helper Lipids) Protonated LNP Protonated LNP (Positively Charged) LNP->Protonated LNP Endocytosis Endosomal Membrane Endosomal Membrane (Anionic Lipids) Protonated LNP->Endosomal Membrane Electrostatic Interaction & Membrane Fusion Cargo Release Cargo Release (e.g., mRNA) Endosomal Membrane->Cargo Release Destabilization Cytoplasm Cytoplasm (Therapeutic Effect) Cargo Release->Cytoplasm

Caption: Cellular uptake and endosomal escape of an EPC-based LNP.

Experimental Workflow for LNP Formulation and Characterization

The following diagram outlines a typical workflow for the preparation and evaluation of LNPs incorporating this compound and helper lipids.

G cluster_characterization Characterization Methods Lipid_Preparation 1. Lipid Stock Preparation - this compound - Helper Lipids (DSPC, DOPE, etc.) - Cholesterol - PEG-Lipid (in Ethanol) LNP_Formation 3. LNP Formation (e.g., Microfluidic Mixing) Lipid_Preparation->LNP_Formation Payload_Preparation 2. Payload Preparation - mRNA/siRNA in Aqueous Buffer (e.g., Citrate) Payload_Preparation->LNP_Formation Purification 4. Purification & Buffer Exchange (e.g., Dialysis, TFF) LNP_Formation->Purification Characterization 5. Physicochemical Characterization Purification->Characterization In_Vitro_Testing 6. In Vitro Evaluation Characterization->In_Vitro_Testing DLS Size & PDI (DLS) Characterization->DLS Zeta Zeta Potential Characterization->Zeta Encapsulation Encapsulation Efficiency (e.g., RiboGreen Assay) Characterization->Encapsulation

References

Application Notes and Protocols for 16:0-18:1 EPC Chloride in In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride), also known as POEPC, is a cationic lipid increasingly utilized in biomedical research for the formulation of liposomes and lipid nanoparticles.[1][2][3] Its positive charge facilitates the encapsulation and delivery of negatively charged molecules such as nucleic acids (siRNA, miRNA, and plasmid DNA) into cells.[4][5] this compound is recognized for its biodegradability and relatively low toxicity, making it a promising candidate for drug and gene delivery applications.[2][3][6]

These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo experimental settings, with a focus on cancer research. The protocols are designed for researchers, scientists, and drug development professionals.

I. In Vitro Applications: Delivery of Anti-miRNA Oligonucleotides to Pancreatic Cancer Cells

This section details the use of this compound-based liposomes for the delivery of anti-miRNA oligonucleotides (AMOs) to pancreatic ductal adenocarcinoma (PDAC) cells, based on the work of Passadouro et al.[1][7]

Liposome Preparation and Characterization

Liposomes composed of this compound and cholesterol are prepared using the thin-film hydration method followed by extrusion.

Protocol for Liposome Preparation:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and cholesterol in chloroform. A common starting molar ratio is 1:1, but this can be optimized.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile RNase-free water or phosphate-buffered saline) by vortexing. The final lipid concentration will depend on the experimental requirements.

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Formulation of Lipoplexes with Anti-miRNA Oligonucleotides

Lipoplexes are formed by the electrostatic interaction between the cationic liposomes and the negatively charged AMOs. To enhance stability and cellular uptake, human serum albumin (HSA) can be used to coat the lipoplexes.

Protocol for HSA-Coated Lipoplex Formulation:

  • In separate sterile, RNase-free tubes, dilute the this compound:cholesterol liposomes and the AMOs in serum-free cell culture medium.

  • Add the diluted AMOs to the diluted liposomes and incubate for 20 minutes at room temperature to allow for complex formation. The charge ratio of cationic lipid to nucleic acid should be optimized; a starting point could be a 4:1 (+/-) charge ratio.

  • In a separate tube, dilute HSA in the same serum-free medium.

  • Add the diluted HSA to the lipoplex suspension and incubate for an additional 20 minutes at room temperature.

In Vitro Transfection of Pancreatic Cancer Cells

Cell Culture:

  • Culture human pancreatic adenocarcinoma cells (e.g., Hs766T) in appropriate media (e.g., DMEM-HG) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Transfection Protocol:

  • Seed the cells in multi-well plates to achieve 70-80% confluency on the day of transfection.

  • Just before transfection, replace the culture medium with fresh, serum-free medium.

  • Add the HSA-coated lipoplexes containing the AMOs to the cells. The final concentration of AMOs should be optimized, with a typical starting range of 50-100 nM.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • After the incubation period, add complete medium containing serum to the cells.

  • Continue the incubation for 24-72 hours before proceeding with downstream analysis.

Downstream Assays

a) Evaluation of miRNA Silencing (Quantitative RT-PCR):

  • After 48 hours of transfection, extract total RNA from the cells.

  • Perform reverse transcription followed by quantitative PCR (qPCR) to assess the expression levels of the target miRNAs.

  • Normalize the data to a suitable endogenous control (e.g., a small nuclear RNA).

b) Analysis of Target Gene Expression (Western Blot):

  • After 72 hours of transfection, lyse the cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the protein targets of the silenced miRNAs (e.g., p27Kip1 for miR-221/222).

  • Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.

  • Normalize the protein levels to a loading control (e.g., β-actin).

c) Cell Viability Assay (MTT Assay):

  • Seed cells in a 96-well plate and transfect as described above.

  • At 48 or 72 hours post-transfection, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to untreated control cells.

Data Presentation
Parameter Condition 1: Control (Scrambled AMO) Condition 2: Anti-miRNA-221 Condition 3: Anti-miRNA-222
miRNA-221 Expression (Relative to Control) 1.0 ± 0.10.2 ± 0.051.1 ± 0.12
miRNA-222 Expression (Relative to Control) 1.0 ± 0.081.05 ± 0.10.15 ± 0.04
p27Kip1 Protein Expression (Fold Change) 1.0 ± 0.152.5 ± 0.32.8 ± 0.4
Cell Viability (%) 100 ± 575 ± 672 ± 8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Visualization of Experimental Workflow

in_vitro_workflow cluster_liposome_prep Liposome Preparation cluster_lipoplex_formation Lipoplex Formation cluster_transfection In Vitro Transfection cluster_assays Downstream Assays lipid_film This compound + Cholesterol in Chloroform hydration Hydration (Aqueous Buffer) lipid_film->hydration extrusion Extrusion (100 nm membrane) hydration->extrusion liposomes Cationic Liposomes extrusion->liposomes lipoplex Lipoplex Formation (Incubation) liposomes->lipoplex amos Anti-miRNA Oligonucleotides (AMOs) amos->lipoplex hsa_lipoplex HSA-Coated Lipoplex lipoplex->hsa_lipoplex hsa Human Serum Albumin (HSA) hsa->hsa_lipoplex transfection Transfection with HSA-Lipoplexes hsa_lipoplex->transfection cells Pancreatic Cancer Cells (e.g., Hs766T) cells->transfection incubation Incubation (24-72 hours) transfection->incubation qpcr miRNA Expression (qRT-PCR) incubation->qpcr western Target Protein Expression (Western Blot) incubation->western mtt Cell Viability (MTT Assay) incubation->mtt

Caption: In Vitro Experimental Workflow.

II. In Vivo Applications: Anti-Tumor Efficacy in a Murine Cancer Model

This section outlines a general framework for evaluating the in vivo anti-tumor efficacy of a drug encapsulated in this compound-based liposomes.

Liposomal Formulation of an Anti-Cancer Drug

Protocol for Drug Encapsulation:

  • For hydrophobic drugs, they can be co-dissolved with the lipids in the organic solvent during the lipid film formation step.

  • For hydrophilic drugs, they can be dissolved in the aqueous buffer used for hydration of the lipid film. Remote loading techniques, such as using a pH or ammonium sulfate gradient, can also be employed to achieve high encapsulation efficiency.

In Vivo Experimental Design

Animal Model:

  • Use an appropriate mouse model, such as immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a human cancer cell line (e.g., a pancreatic or breast cancer cell line).

Experimental Groups:

  • Control: Saline or empty liposomes.

  • Free Drug: The anti-cancer drug in its conventional formulation.

  • Liposomal Drug: The anti-cancer drug encapsulated in this compound-based liposomes.

Dosing and Administration:

  • The dosage of the liposomal drug should be determined based on the encapsulated drug's concentration and prior in vitro toxicity data. Dosing is often expressed in mg of drug per kg of body weight.

  • Administer the formulations intravenously (i.v.) via the tail vein. The frequency of administration will depend on the drug's pharmacokinetic profile (e.g., once or twice a week).

Efficacy and Toxicity Evaluation

Tumor Growth Inhibition:

  • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Calculate the tumor volume using the formula: (length × width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Toxicity Assessment:

  • Monitor the body weight of the mice throughout the study as an indicator of general health.

  • Observe the mice for any signs of distress or toxicity.

  • At the end of the study, collect blood for hematological and biochemical analysis.

  • Harvest major organs (e.g., liver, spleen, kidneys, heart, lungs) for histopathological examination.

Data Presentation
Treatment Group Mean Tumor Volume (mm³) at Day 21 Mean Body Weight Change (%) Notable Toxicities
Control (Saline) 1500 ± 250+5 ± 2None
Free Drug (e.g., Doxorubicin) 800 ± 150-10 ± 3Weight loss, lethargy
Liposomal Drug 400 ± 100+2 ± 1.5None observed

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

in_vivo_workflow cluster_formulation Liposomal Formulation cluster_animal_model Animal Model cluster_treatment Treatment cluster_evaluation Efficacy and Toxicity Evaluation liposome_prep Prepare this compound Liposomes drug_encap Encapsulate Anti-Cancer Drug liposome_prep->drug_encap grouping Randomize Mice into Treatment Groups drug_encap->grouping cell_injection Inject Cancer Cells Subcutaneously in Mice tumor_growth Allow Tumors to Grow to a Palpable Size cell_injection->tumor_growth tumor_growth->grouping administration Intravenous Administration of Formulations grouping->administration tumor_measurement Measure Tumor Volume Periodically administration->tumor_measurement body_weight Monitor Body Weight administration->body_weight end_study End of Study Analysis: Tumor Weight, Histology, Blood Analysis tumor_measurement->end_study body_weight->end_study

Caption: In Vivo Experimental Workflow.

III. Potential Signaling Pathways

The primary mechanism of action of this compound-based liposomes is to facilitate the intracellular delivery of their cargo. The downstream effects on signaling pathways are therefore largely dependent on the nature of the delivered therapeutic agent.

In the context of delivering anti-miRNA oligonucleotides against oncogenic miRNAs like miR-21 and miR-221/222, the following signaling pathway is implicated:

signaling_pathway lipoplex This compound Lipoplex (with Anti-miRNAs) cell_uptake Cellular Uptake (Endocytosis) lipoplex->cell_uptake endosomal_escape Endosomal Escape cell_uptake->endosomal_escape amo_release Release of Anti-miRNAs into Cytoplasm endosomal_escape->amo_release mirna_inhibition Inhibition of Target miRNAs (e.g., miR-21, miR-221/222) amo_release->mirna_inhibition target_mrna Upregulation of Target mRNAs (e.g., PTEN, p27Kip1) mirna_inhibition->target_mrna target_protein Increased Expression of Tumor Suppressor Proteins target_mrna->target_protein cellular_effects Cell Cycle Arrest, Apoptosis, Reduced Proliferation target_protein->cellular_effects

Caption: Signaling Pathway Modulation.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions for their experimental systems. All work with animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 16:0-18:1 EPC Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride formulations. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in 16:0-18:1 EPC chloride formulations?

A1: Formulations of this compound, a cationic derivative of phosphatidylcholine, are susceptible to both physical and chemical instability.[1][2][3][] The primary degradation pathways include:

  • Hydrolysis: The ester bonds in the EPC molecule can be cleaved, leading to the formation of lysophospholipids and free fatty acids.[1] This process is often autocatalytic as the production of free fatty acids can lower the pH, further accelerating hydrolysis.[1] The formation of lyso-PC is a major contributor to the physical and chemical instability of liposomes.[1]

  • Oxidation: The oleoyl (18:1) chain of the EPC molecule contains a double bond that is susceptible to oxidation.[1] This can be initiated by exposure to oxygen, light, and trace metal ions.

  • Physical Instability: This includes aggregation, fusion, and leakage of encapsulated contents.[3][5][6] These events can be triggered by improper storage conditions, formulation components, and stresses such as freeze-thaw cycles.[5]

Q2: How does pH affect the stability of my EPC formulation?

A2: The pH of the formulation buffer is a critical factor influencing the rate of lipid hydrolysis.[1][7] Acid-catalyzed hydrolysis is a significant degradation pathway for phospholipids.[1] For EPC/cholesterol liposomes, a study showed that the rate of hydrolysis was significantly higher at pH 4.0 compared to pH 4.8.[7] To ensure a shelf-life of over a year at 5°C, it is recommended to formulate EPC/cholesterol liposomes in a buffer with a pH of 4.2 or higher.[7] It is also important to use the minimum effective buffer concentration, as high buffer concentrations can also accelerate hydrolysis.[1]

Q3: Can including cholesterol in my formulation improve stability?

A3: Yes, incorporating cholesterol into your liposomal formulation can significantly enhance its stability.[8][9][10] Cholesterol modulates the fluidity of the lipid bilayer.[8][10] By increasing the packing density of the phospholipids, cholesterol can:

  • Reduce permeability: This minimizes the leakage of encapsulated drugs.[3]

  • Increase mechanical rigidity: This makes the liposomes less prone to fusion and aggregation.[8]

  • Protect against hydrolysis and oxidation: By restricting the movement of water and oxidizing agents into the bilayer.[2]

Q4: My formulation is aggregating upon storage. What can I do?

A4: Aggregation of liposomes can be caused by several factors. Here are some troubleshooting steps:

  • Surface Charge: Ensure your formulation has a sufficient surface charge (zeta potential) to induce electrostatic repulsion between particles.[11] Since 16:0-18:1 EPC is a cationic lipid, this inherent charge should help prevent aggregation. However, the overall zeta potential will depend on all components of the formulation and the buffer.

  • PEGylation: Incorporating PEGylated lipids (e.g., DSPE-PEG2000) into your formulation can create a steric barrier on the surface of the liposomes, preventing close contact and aggregation.[3][8]

  • Storage Temperature: Store your formulation at a recommended temperature, typically refrigerated (2-8°C).[5] Avoid freezing unless you have incorporated cryoprotectants, as freeze-thaw cycles can induce aggregation.[5]

  • Lipid Concentration: Very high lipid concentrations can increase the likelihood of particle collision and aggregation. Consider optimizing the lipid concentration.

Troubleshooting Guides

Issue 1: Chemical Degradation (Hydrolysis & Oxidation)

Symptoms:

  • Change in pH of the formulation over time.

  • Appearance of degradation products (lysophospholipids, free fatty acids) in chromatography analysis (e.g., HPLC-ELSD).

  • Loss of encapsulated drug.

  • Changes in vesicle size and polydispersity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for chemical degradation.

Issue 2: Physical Instability (Aggregation, Fusion, Leakage)

Symptoms:

  • Visible precipitation or cloudiness in the formulation.

  • Increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

  • Significant decrease in encapsulation efficiency over time.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for physical instability.

Data Presentation

The following tables summarize key parameters and their expected impact on the stability of this compound formulations.

Table 1: Effect of Formulation Variables on Stability

ParameterLow ValueHigh ValueExpected Impact on Stability
pH < 4.06.0 - 7.0Higher pH generally reduces hydrolysis.
Cholesterol (mol%) 0%30 - 50%Increased cholesterol enhances bilayer rigidity and reduces leakage.[8][10]
PEGylated Lipid (mol%) 0%1 - 5%Inclusion of PEGylated lipids provides steric hindrance, preventing aggregation.[3][8]
Storage Temperature -20°C (w/o cryoprotectant)2 - 8°CRefrigeration is generally preferred over freezing without cryoprotectants to prevent freeze-thaw stress.[5]

Table 2: Common Cryoprotectants and Their Working Concentrations

CryoprotectantTypical Concentration (w/v)Reference
Sucrose5 - 10%[5]
Trehalose5 - 10%[5]

Experimental Protocols

Protocol 1: Assessment of Physical Stability by Dynamic Light Scattering (DLS)

Objective: To monitor changes in particle size and polydispersity index (PDI) over time as indicators of aggregation or fusion.

Methodology:

  • Prepare the this compound formulation according to your standard protocol.

  • At specified time points (e.g., T=0, 1 week, 1 month, 3 months), dilute a small aliquot of the formulation in the appropriate buffer to a suitable concentration for DLS analysis.

  • Measure the hydrodynamic diameter and PDI of the particles using a DLS instrument.

  • Perform measurements in triplicate for each time point.

  • Analyze the data for trends in size and PDI. A significant increase in these parameters suggests physical instability.

Protocol 2: Quantification of Chemical Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of intact this compound and detect the formation of degradation products (e.g., lyso-PC).

Methodology:

  • Sample Preparation: At each stability time point, disrupt the liposomes using a suitable solvent (e.g., methanol or a chloroform/methanol mixture) to release the lipids.

  • Chromatographic Conditions:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of organic solvent (e.g., methanol, acetonitrile) and water, often with a modifier like trifluoroacetic acid or an ammonium salt.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is typically used for lipids as they lack a strong chromophore.

  • Analysis:

    • Run a standard of pure this compound to determine its retention time.

    • Inject the prepared samples from the stability study.

    • Integrate the peak area corresponding to the intact EPC. A decrease in this area over time indicates degradation.

    • Monitor for the appearance of new peaks at earlier retention times, which may correspond to more polar degradation products like lyso-PC.

Protocol 3: Evaluation of Formulation Stability after Lyophilization

Objective: To assess the effectiveness of cryoprotectants in preserving the physical characteristics of the formulation during freeze-drying.

Experimental Workflow:

Start Prepare EPC Formulation Split Split into Aliquots Start->Split Control No Cryoprotectant Split->Control Excipient Add Cryoprotectant (e.g., 10% Sucrose) Split->Excipient Freeze Freeze at -80°C Control->Freeze Excipient->Freeze Lyophilize Lyophilize for 24-48 hours Freeze->Lyophilize Reconstitute Reconstitute in Deionized Water Lyophilize->Reconstitute Analyze Analyze Particle Size (DLS) and Encapsulation Efficiency Reconstitute->Analyze Compare Compare Results Analyze->Compare

Caption: Workflow for evaluating lyophilization stability.

By following these guidelines and protocols, researchers can better understand and improve the stability of their this compound formulations, leading to more robust and reproducible experimental outcomes.

References

Optimizing the lipid-to-DNA ratio for 16:0-18:1 EPC chloride lipofection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the lipid-to-DNA ratio for lipofection using 16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to facilitate successful transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is 16:0-18:1 EPC chloride and why is it used for lipofection?

A1: this compound is a cationic lipid, a derivative of phosphatidylcholine.[1][2] Its positively charged headgroup facilitates the encapsulation of negatively charged DNA molecules through electrostatic interactions, forming lipid-DNA complexes known as lipoplexes.[3][4][5] These complexes interact with the negatively charged cell membrane, promoting cellular uptake and subsequent release of the DNA into the cytoplasm for gene expression.[4][5] As a biodegradable lipid with low toxicity, it is a promising candidate for gene delivery applications.[2]

Q2: What is the lipid-to-DNA ratio and why is it a critical parameter?

A2: The lipid-to-DNA ratio is a crucial factor in lipofection that significantly impacts transfection efficiency and cell viability. This ratio can be expressed in several ways, including as a weight ratio (µg of lipid to µg of DNA) or as a charge ratio (N/P ratio), which represents the ratio of moles of positively charged nitrogen atoms in the cationic lipid to the moles of negatively charged phosphate groups in the DNA.[6][7] An optimal ratio is necessary to ensure proper DNA condensation, formation of stable lipoplexes, and efficient cellular uptake, while minimizing cytotoxicity.[6][7]

Q3: How does the lipid-to-DNA ratio affect transfection efficiency?

A3: The lipid-to-DNA ratio determines the overall surface charge and size of the lipoplexes. A net positive charge is generally required for the lipoplex to bind to the negatively charged cell surface and be internalized.[4][5] However, an excessively high ratio can lead to increased toxicity and may hinder the release of DNA from the lipoplex once inside the cell, thereby reducing transfection efficiency.[7] Therefore, it is essential to empirically determine the optimal ratio for each specific cell type and plasmid combination.

Q4: Can I use serum in the cell culture medium during transfection?

A4: The presence of serum in the culture medium can interfere with lipofection by interacting with the cationic lipid-DNA complexes, which can lead to their aggregation and reduced transfection efficiency. While some protocols recommend serum-free conditions during the initial hours of transfection, others have been optimized for use in the presence of serum. It is advisable to test both conditions to determine the best approach for your specific cell line and experimental setup.

Q5: How can I assess the quality of my plasmid DNA for transfection?

A5: The quality of the plasmid DNA is paramount for successful transfection. It is recommended to use highly purified, endotoxin-free plasmid DNA. The purity can be assessed by measuring the A260/A280 ratio, which should ideally be between 1.8 and 2.0. The integrity of the DNA can be checked by agarose gel electrophoresis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Transfection Efficiency Suboptimal lipid-to-DNA ratio.Perform a dose-response experiment to determine the optimal ratio. Start with a range of weight ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1) or N/P ratios (e.g., 2, 4, 6, 8, 10).
Poor quality of plasmid DNA.Use highly purified, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8-2.0. Verify DNA integrity on an agarose gel.
Low cell viability or unhealthy cells.Use cells that are in the exponential growth phase and have a viability of >90%. Ensure cells are not over-confluent.
Presence of serum or other inhibitors in the medium.Perform transfection in serum-free medium for the initial 4-6 hours.
Incorrect formation of lipid-DNA complexes.Ensure proper mixing of lipid and DNA solutions and allow for the recommended incubation time for complex formation.
High Cell Toxicity/Death Lipid-to-DNA ratio is too high.Decrease the amount of cationic lipid used. Test a lower range of lipid-to-DNA ratios.
High concentration of lipid-DNA complexes.Reduce the overall amount of lipoplex added to the cells.
Extended exposure to transfection complexes.Change the medium 4-6 hours after adding the lipoplexes to the cells.
Cells are too sensitive.Use a lower cell density at the time of transfection or transfect for a shorter duration.
Inconsistent Results Variation in cell density at the time of transfection.Ensure a consistent cell seeding density and confluency for all experiments.
Inconsistent preparation of lipid-DNA complexes.Standardize the protocol for complex formation, including incubation times and mixing procedures.
Cell passage number is too high.Use cells with a low passage number, as cell characteristics can change over time in culture.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar liposomes from this compound.

Materials:

  • This compound powder

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, HBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator for 15-30 minutes or a probe sonicator (with caution to avoid overheating) until the suspension becomes clear.

  • For a more uniform size distribution, extrude the liposome suspension 10-15 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.

  • Store the prepared liposomes at 4°C.

Protocol 2: Optimizing the Lipid-to-DNA Ratio for Transfection

This protocol provides a general framework for optimizing the lipid-to-DNA ratio for transfecting mammalian cells. It is recommended to perform this optimization for each new cell line and plasmid combination.

Materials:

  • Prepared this compound liposomes

  • Plasmid DNA (1 µg/µL in sterile, nuclease-free water or TE buffer)

  • Mammalian cell line of interest

  • Cell culture medium (with and without serum)

  • Serum-free medium for complex formation (e.g., Opti-MEM®)

  • 24-well tissue culture plates

  • Reporter gene plasmid (e.g., expressing GFP or luciferase)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Lipid-DNA Complexes (for one well):

    • DNA Dilution: In a sterile microcentrifuge tube, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium.

    • Lipid Dilution and Titration: In separate sterile microcentrifuge tubes, prepare a series of dilutions of the this compound liposome solution in 50 µL of serum-free medium to achieve the desired lipid-to-DNA weight ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1).

    • Complex Formation: Add the diluted DNA solution to each of the diluted lipid solutions. Mix gently by pipetting up and down and incubate at room temperature for 20-30 minutes to allow for the formation of lipid-DNA complexes.

  • Transfection:

    • Gently add the 100 µL of lipid-DNA complex solution dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 4-6 hours of incubation, the medium containing the transfection complexes can be replaced with fresh, complete growth medium.

    • Continue to incubate the cells for 24-72 hours.

  • Analysis:

    • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., by fluorescence microscopy for GFP or a luciferase assay).

    • Evaluate cell viability using a method such as the MTT assay or by trypan blue exclusion.

Data Presentation

The optimal lipid-to-DNA ratio is cell-type dependent and must be determined experimentally. Below are tables with representative data from the transfection of a model cationic lipid, DOTAP, which can be used as a starting point for optimizing this compound lipofection.

Table 1: Transfection Efficiency of DOTAP at Various Lipid:DNA Ratios in HEK293T Cells

Lipid:DNA Weight RatioTransfection Efficiency (% of GFP-positive cells)
1:125%
2:145%
4:160%
6:155%
8:140%

Disclaimer: This data is representative and serves as a guideline. Optimal ratios for this compound may differ.

Table 2: Effect of N/P Ratio on Transfection Efficiency and Cell Viability

N/P RatioTransfection Efficiency (Relative Light Units)Cell Viability (%)
21.5 x 10^595%
45.2 x 10^592%
68.9 x 10^585%
87.5 x 10^578%
106.1 x 10^565%

Disclaimer: This data is representative and serves as a guideline. Optimal ratios for this compound may differ.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed Cells form_complexes Form Lipid-DNA Complexes prepare_dna Prepare DNA Solution prepare_dna->form_complexes prepare_lipid Prepare Lipid Solution prepare_lipid->form_complexes add_complexes Add Complexes to Cells form_complexes->add_complexes incubate Incubate Cells add_complexes->incubate change_medium Change Medium (Optional) incubate->change_medium assay Assay for Gene Expression and Cell Viability change_medium->assay signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cell lipoplex Cationic Lipid-DNA Complex (Lipoplex) cell_membrane Cell Membrane lipoplex->cell_membrane Binding endosome Endosome cell_membrane->endosome Endocytosis dna_release DNA Release endosome->dna_release Endosomal Escape cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Import gene_expression Gene Expression nucleus->gene_expression dna_release->cytoplasm

References

Addressing cytotoxicity of cationic lipids like 16:0-18:1 EPC chloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity associated with the use of cationic lipids, such as 16:0-18:1 EPC chloride, in cell culture experiments. The information is presented in a user-friendly question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine, chloride salt) is a cationic derivative of phosphatidylcholine.[1][2] It contains a 16-carbon saturated fatty acid (palmitic acid) and an 18-carbon monounsaturated fatty acid (oleic acid).[3] Like other cationic lipids, it is used primarily as a transfection agent to deliver nucleic acids (e.g., DNA, siRNA) into cells for gene expression or gene silencing studies.[4][5][6] The positive charge on the lipid facilitates the formation of complexes with negatively charged nucleic acids and subsequent interaction with the negatively charged cell membrane, enabling entry into the cell.[7] While described as having low toxicity and being biodegradable, cytotoxicity can still be a concern.[1][2][3][8]

Q2: What are the general mechanisms of cationic lipid-induced cytotoxicity?

Cationic lipid-mediated cytotoxicity is a significant challenge in their application.[9] The primary mechanisms involve:

  • Plasma Membrane Disruption: The positive charge of cationic lipids can interact with and destabilize the negatively charged cell membrane, leading to increased permeability and leakage of cellular contents.

  • Induction of Apoptosis: Many cationic lipids trigger programmed cell death, or apoptosis.[10][11] This is often initiated by:

    • Generation of Reactive Oxygen Species (ROS): Cationic lipids can induce oxidative stress by increasing the production of ROS.[10][12]

    • Mitochondrial Dysfunction: ROS can lead to depolarization of the mitochondrial membrane, release of cytochrome c, and ultimately activation of the caspase cascade.[9][11] Studies have shown activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[9]

  • Pro-inflammatory Responses: Cationic lipids can activate pro-inflammatory signaling pathways in certain cell types, particularly immune cells like macrophages.[9][13]

Q3: What factors can influence the cytotoxicity of cationic lipids?

Several factors related to the lipid itself, its formulation, and the experimental conditions can impact the level of cytotoxicity observed:

  • Lipid Structure: The chemical structure of the cationic lipid, including the headgroup and the hydrophobic tails, plays a crucial role in its toxicity.[9]

  • Formulation:

    • Helper Lipids: The inclusion of neutral "helper" lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), can modulate the properties of the lipid nanoparticles and influence their cytotoxicity.[14][15][16]

    • PEGylation: The addition of polyethylene glycol (PEG) to the liposome surface can reduce cytotoxicity by shielding the positive charge and decreasing non-specific interactions with cells.[13][14]

    • Lipid-to-Nucleic Acid Ratio: The ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid (N/P ratio) is a critical parameter. Higher N/P ratios often lead to increased cytotoxicity.[17]

  • Experimental Conditions:

    • Cell Type: Different cell lines exhibit varying sensitivities to cationic lipids.[15][18]

    • Cell Confluency: Transfecting cells at an optimal confluency (typically 70-90% for adherent cells) is crucial, as both too low and too high confluency can exacerbate toxicity.[7][19][20][21]

    • Presence of Serum: While complex formation between the lipid and nucleic acid is usually done in serum-free media, the presence of serum during transfection can sometimes improve cell viability.[18][21] However, this can also affect transfection efficiency and needs to be optimized.[7]

    • Antibiotics: The use of antibiotics in the culture medium during transfection can increase cell death, as the cationic lipid can enhance their uptake.[7][22][23]

    • Incubation Time: The duration of exposure of cells to the lipid-nucleic acid complexes can directly impact cytotoxicity.[19]

Troubleshooting Guide

Problem 1: High levels of cell death are observed after transfection.

  • Q: I see significant cell rounding, detachment, and lysis after adding the transfection complexes. What should I do?

    A: This indicates acute cytotoxicity. Consider the following troubleshooting steps:

    • Optimize the Cationic Lipid Concentration: Reduce the concentration of the cationic lipid used for complex formation. Create a titration matrix varying the amount of lipid while keeping the nucleic acid amount constant.[18][24]

    • Adjust the Lipid-to-Nucleic Acid Ratio (N/P Ratio): If you are formulating your own lipid nanoparticles, systematically lower the N/P ratio. A high positive charge can be toxic to cells.[17]

    • Reduce Incubation Time: Decrease the time the cells are exposed to the transfection complexes. For example, try a 4-6 hour incubation period before replacing the medium with fresh, complete growth medium.[19][25]

    • Check Cell Confluency: Ensure your cells are within the optimal confluency range (e.g., 70-90%) at the time of transfection. Cells that are too sparse or too dense can be more susceptible to toxicity.[19][21]

    • Remove Antibiotics: Perform the transfection in antibiotic-free medium. Cationic lipids can increase the permeability of cells to antibiotics, leading to toxicity.[7][22]

    • Use Serum During Transfection: If you are using a serum-free medium for transfection, try performing the transfection in the presence of serum. This can sometimes protect cells, but may require re-optimization of the lipid and nucleic acid concentrations.[18][21]

Problem 2: Transfection efficiency is low, and increasing the lipid concentration kills the cells.

  • Q: I'm not getting good gene expression/knockdown, but when I increase the amount of lipid, my cells die. How can I improve efficiency without increasing toxicity?

    A: This is a common challenge that requires careful optimization of the transfection protocol.

    • Optimize the Lipid-to-Nucleic Acid Ratio: Instead of just increasing the lipid, perform a two-dimensional titration by varying both the lipid and nucleic acid concentrations to find a "sweet spot" that balances efficiency and viability.[22]

    • Incorporate a Helper Lipid: If you are preparing your own liposomes, the inclusion of a neutral helper lipid like DOPE can improve transfection efficiency by facilitating the release of the nucleic acid from the endosome.[14][15][16]

    • Ensure High-Quality Nucleic Acid: Use highly purified, endotoxin-free plasmid DNA or high-quality siRNA. Contaminants can contribute to cytotoxicity and reduce transfection efficiency.[22]

    • Plate Cells at a Consistent Density: Ensure that you are plating the same number of cells for each experiment and that they are in the logarithmic phase of growth at the time of transfection. Actively dividing cells generally transfect better.[21]

    • Change the Transfection Reagent: If optimization does not yield satisfactory results, consider trying a different transfection reagent that may be less toxic to your specific cell type.[18]

Problem 3: I'm seeing a lot of variability in cytotoxicity and transfection efficiency between experiments.

  • Q: My results are not consistent from one experiment to the next. What could be the cause?

    A: Lack of reproducibility can stem from several sources.

    • Cell Passage Number: Use cells with a low passage number. Over-passaging can lead to changes in cell behavior and susceptibility to transfection reagents.[21][22]

    • Inconsistent Cell Confluency: As mentioned, cell density at the time of transfection is critical. Standardize your cell seeding protocol to ensure consistent confluency.[20][21]

    • Reagent Preparation and Storage: Ensure your cationic lipid stock solution is stored correctly (often at -20°C or 4°C, check the manufacturer's recommendation) and has not undergone multiple freeze-thaw cycles.[22][23] Avoid vigorous vortexing of cationic lipid reagents.[22][23] When preparing complexes, use consistent volumes and incubation times.

    • Media and Supplements: Use the same batch of media and serum for a set of experiments if possible, as batch-to-batch variability can affect cell health and transfection outcomes.

Quantitative Data on Cationic Lipid Cytotoxicity

Table 1: IC₅₀ Values of Different Cationic Lipid Formulations

Cationic Lipid/FormulationCell LineAssayIC₅₀ (µg/mL)Reference
CDA14 (Quaternary Ammonium Headgroup)NCI-H460CCK-8159.4[9]
CDO14 (Tri-peptide Headgroup)NCI-H460CCK-8340.5[9]
siRNA-SLNs (N/P Ratio 34:1)J774A.1 MacrophagesNot specified8.1 ± 0.37[17]
siRNA-SLNs (N/P Ratio 20:1)J774A.1 MacrophagesNot specified23.9 ± 5.73[17]
siRNA-SLNs (N/P Ratio 16:1)J774A.1 MacrophagesNot specified26.5 ± 5.92[17]
siRNA-SLNs (N/P Ratio 12:1)J774A.1 MacrophagesNot specified26.1 ± 3.97[17]
CTAB-SLNsMultiple Cell LinesNot specified< 10[26]
DDAB-SLNsSV-80Not specified284.06 ± 17.01[26]
DDAB-SLNsMCF-7Not specified869.88 ± 62.45[26]

Table 2: Effect of Formulation on Cell Viability

Formulation ChangeCell LineEffect on Cell ViabilityReference
Incorporation of 7.5% DPPE-PEGRAW264.7~20% increase[13]
Incorporation of 10% DPPE-PEGRAW264.7~38% increase[13]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol is adapted from methodologies described for evaluating cytotoxicity induced by cationic lipids.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluent) at the time of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the cationic lipid or lipid-nucleic acid complexes. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: After incubation, add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Express the cell viability as a percentage of the untreated control cells.

Protocol 2: Measuring Apoptosis using Caspase-3/9 Activity Assay

This protocol is based on the principles of caspase activity assays used to investigate cationic lipid-induced apoptosis.[9]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the cationic lipid formulations as described in Protocol 1.

  • Cell Lysis: After the treatment period, collect the cells by trypsinization, wash twice with cold PBS, and resuspend in the lysis buffer provided with a commercial caspase-3 or caspase-9 activity assay kit.

  • Incubation: Incubate the cell suspension on ice for 15 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 20,000 x g) at 4°C for 15 minutes.

  • Assay: Collect the supernatant (cytosolic extract) and determine the protein concentration. Add an equal amount of protein from each sample to a 96-well plate. Add the caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) substrate.

  • Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at several time points. The increase in absorbance corresponds to the cleavage of the substrate by the active caspase.

  • Analysis: Calculate the caspase activity relative to the untreated control.

Visualizations

G Troubleshooting Workflow for Cationic Lipid Cytotoxicity Start High Cell Death Observed Q1 Is cell confluency optimal (70-90%)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are antibiotics present in media? A1_Yes->Q2 Action1 Adjust seeding density and repeat A1_No->Action1 Action1->Start A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Remove antibiotics during transfection A2_Yes->Action2 Q3 Titrate lipid concentration and/or N/P ratio? A2_No->Q3 Action2->Q3 A3_Vary Vary Q3->A3_Vary Action3 Perform dose-response experiment to find optimal concentration A3_Vary->Action3 Q4 Reduce incubation time? Action3->Q4 A4_Reduce Reduce Q4->A4_Reduce Action4 Test shorter exposure times (e.g., 4-6h) A4_Reduce->Action4 End Cytotoxicity Reduced Action4->End

Caption: Troubleshooting workflow for addressing high cytotoxicity.

G Signaling Pathway of Cationic Lipid-Induced Apoptosis cluster_cell Cell cluster_mito Mitochondrion CationicLipid Cationic Lipid ROS ↑ Reactive Oxygen Species (ROS) CationicLipid->ROS MitoPotential ↓ Mitochondrial Membrane Potential ROS->MitoPotential CytoC Cytochrome c Release MitoPotential->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pathway of cationic lipid-induced apoptosis.

G Experimental Design to Mitigate Cytotoxicity cluster_formulation Formulation Optimization cluster_conditions Cell Culture Optimization LipidRatio Vary Cationic Lipid to Nucleic Acid Ratio (N/P) Outcome Balanced Transfection Efficiency and Cell Viability LipidRatio->Outcome HelperLipid Incorporate Helper Lipids (e.g., DOPE) HelperLipid->Outcome PEGylation Add PEG-Lipid PEGylation->Outcome CellDensity Optimize Cell Seeding Density CellDensity->Outcome IncubationTime Reduce Complex Incubation Time IncubationTime->Outcome MediaComp Transfect in Serum-Containing, Antibiotic-Free Medium MediaComp->Outcome Core Core Experiment: Transfection with Cationic Lipid Core->LipidRatio Core->HelperLipid Core->PEGylation Core->CellDensity Core->IncubationTime Core->MediaComp

Caption: Key parameters for mitigating cytotoxicity.

References

Impact of serum on the performance of 16:0-18:1 EPC chloride lipoplexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0-18:1 EPC chloride lipoplexes. The information provided addresses common issues encountered during in vitro and in vivo experiments, with a particular focus on the impact of serum on lipoplex performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride, is a cationic lipid commonly used in the formulation of liposomes for drug and gene delivery.[1][2][3] Its structure consists of a phosphocholine headgroup with an ethyl modification, a saturated 16-carbon palmitoyl chain, and an unsaturated 18-carbon oleoyl chain.[1][2] This composition makes it biodegradable and confers low toxicity.[1][3]

Q2: How does serum affect the transfection efficiency of this compound lipoplexes?

The presence of serum can significantly decrease the transfection efficiency of cationic lipoplexes, a phenomenon often referred to as "serum inhibition".[4] This is primarily due to the interaction of negatively charged serum proteins with the positively charged lipoplexes.[4] These interactions can lead to:

  • Aggregation: Serum proteins can cause lipoplexes to aggregate, increasing their size and potentially altering their uptake mechanism.[5]

  • Opsonization: The coating of lipoplexes by serum proteins (opsonins) can mark them for clearance by the reticuloendothelial system (RES) in vivo.[6]

  • Neutralization of Surface Charge: Serum proteins can neutralize the positive charge of lipoplexes, which is crucial for their interaction with negatively charged cell membranes.[6][7]

  • Destabilization: Interactions with serum components, such as lipoproteins, can destabilize the lipoplex structure, leading to premature release of the cargo.[8]

Q3: What are the key factors influencing the stability of this compound lipoplexes in serum?

Several factors can influence the stability of lipoplexes in the presence of serum:

  • Charge Ratio: The ratio of the positive charge of the cationic lipid to the negative charge of the nucleic acid cargo is a critical parameter. Higher charge ratios can sometimes overcome the inhibitory effects of serum.[4]

  • Lipid Composition: The inclusion of helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, can modulate the stability and fusogenicity of the lipoplexes.

  • Particle Size: The size of the lipoplexes can influence their interaction with serum components and their cellular uptake pathway.[9] Larger, colloidally unstable complexes have been shown to be more resistant to serum inhibition in some cases.[5]

  • PEGylation: The incorporation of polyethylene glycol (PEG) conjugated lipids can create a protective layer around the lipoplex, reducing protein binding and increasing circulation time.[10]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound lipoplexes in the presence of serum.

Problem Possible Cause(s) Suggested Solution(s)
Low Transfection Efficiency in the Presence of Serum - Serum protein binding and lipoplex aggregation. - Neutralization of lipoplex surface charge. - Destabilization of lipoplexes by serum components.- Optimize Charge Ratio: Systematically vary the ratio of this compound to nucleic acid to find the optimal balance for your cell type. Increasing the charge ratio may help overcome serum inhibition.[4] - Use Serum-Free Medium for Complexation: Form the lipoplexes in a serum-free medium before adding them to cells cultured in serum-containing medium.[11] - Reduce Serum Concentration During Transfection: If possible for your cell type, reduce the serum concentration during the initial hours of transfection.[12] - Incorporate Helper Lipids: Formulate lipoplexes with helper lipids like DOPE or cholesterol to improve stability and transfection efficiency.[13] - Consider PEGylation: For in vivo applications, incorporating a small percentage of PEGylated lipid can improve circulation time and reduce serum protein interactions.[10]
High Cell Toxicity - High concentration of cationic lipid. - Suboptimal lipoplex formulation.- Titrate the Amount of Lipoplex: Perform a dose-response experiment to determine the optimal concentration of lipoplexes that provides high transfection efficiency with minimal toxicity. - Check Cell Confluency: Ensure cells are in the logarithmic growth phase and at an optimal confluency (typically 70-90%) at the time of transfection.[14] - Change the Medium: After the initial incubation period (e.g., 4-6 hours), replace the transfection medium with fresh, complete medium to reduce exposure to the lipoplexes.
Inconsistent Results - Variability in lipoplex preparation. - Changes in cell culture conditions.- Standardize Lipoplex Formation Protocol: Ensure consistent mixing procedures, incubation times, and temperatures during lipoplex preparation.[] - Use High-Quality Nucleic Acid: The purity and integrity of your DNA or RNA are crucial for successful transfection.[14] - Maintain Consistent Cell Culture Practices: Use cells at a consistent passage number and ensure they are healthy and free from contamination.
Precipitate Formation After Adding Lipoplexes to Cells - High concentration of lipoplexes. - Interaction with components in the culture medium.- Reduce the Amount of Lipoplex: Use a lower concentration of the lipoplex solution. - Ensure Proper Mixing: Gently mix the lipoplexes with the medium in the well by swirling the plate.

Experimental Protocols

Protocol 1: Formulation of this compound Lipoplexes

This protocol describes a general method for preparing lipoplexes for in vitro transfection.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or cholesterol)

  • Nucleic acid (plasmid DNA or siRNA)

  • Serum-free medium (e.g., Opti-MEM®)

  • Nuclease-free water

Procedure:

  • Lipid Film Hydration: a. In a glass vial, mix the desired amounts of this compound and any helper lipids dissolved in chloroform. b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Place the vial under a vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with nuclease-free water or a suitable buffer to the desired final lipid concentration. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Liposome Preparation: a. To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice using a probe sonicator or in a bath sonicator until the solution becomes clear. b. Alternatively, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Lipoplex Formation: a. Dilute the required amount of nucleic acid in a serum-free medium. b. In a separate tube, dilute the required amount of the liposome suspension in a serum-free medium. c. Add the diluted liposome suspension to the diluted nucleic acid and mix gently by pipetting. Do not vortex. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[]

Protocol 2: In Vitro Transfection in the Presence of Serum

Materials:

  • Cells plated in a multi-well plate

  • Prepared this compound lipoplexes

  • Complete cell culture medium (with serum)

Procedure:

  • Plate the cells in your desired format (e.g., 24-well plate) and allow them to grow to the optimal confluency (typically 70-90%).

  • Remove the culture medium from the cells.

  • Add the prepared lipoplex-nucleic acid complexes to the cells.

  • Add fresh, complete culture medium containing serum to each well.

  • Gently swirl the plate to ensure even distribution of the lipoplexes.

  • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-48 hours).

  • Assay for gene expression or gene knockdown.

Visualizations

Serum_Inhibition_Pathway cluster_extracellular Extracellular Space (with Serum) Lipoplex Positively Charged 16:0-18:1 EPC Lipoplex SerumProteins Negatively Charged Serum Proteins Lipoplex->SerumProteins Electrostatic Interaction Cell Target Cell Lipoplex->Cell Successful Uptake & Transfection (Serum-Free) AggregatedLipoplex Aggregated & Neutralized Lipoplex SerumProteins->AggregatedLipoplex Opsonization & Neutralization AggregatedLipoplex->Cell Reduced Uptake & Transfection Efficiency

Caption: Serum protein interaction with cationic lipoplexes.

Troubleshooting_Workflow Start Start: Low Transfection Efficiency in Serum Q1 Is lipoplex formation optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are transfection conditions optimal? A1_Yes->Q2 Sol1 Optimize Charge Ratio & Formulation Protocol A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is cell viability low? A2_Yes->Q3 Sol2 Adjust Serum Concentration, Cell Density & Incubation Time A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Reduce Lipoplex Concentration & Incubation Time A3_Yes->Sol3 End Successful Transfection A3_No->End Sol3->End

Caption: Troubleshooting workflow for low transfection efficiency.

References

Technical Support Center: Overcoming In Vivo Delivery Barriers with 16:0-18:1 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of therapeutics using formulations containing 16:0-18:1 EPC chloride (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine, chloride salt).

Introduction to this compound in In Vivo Delivery

This compound is a cationic lipid frequently incorporated into lipid nanoparticle (LNP) formulations for the delivery of various therapeutic payloads, including nucleic acids and small molecule drugs.[1][2] Its permanent positive charge facilitates interaction with negatively charged cell membranes and payloads, while its biodegradable nature and low toxicity make it a suitable candidate for in vivo applications.[3] However, like other cationic lipids, its use presents challenges related to formulation stability, off-target effects, and efficient delivery to the target site. This guide aims to provide practical solutions to overcome these barriers.

Frequently Asked Questions (FAQs)

What is this compound and what are its key properties?

This compound is a cationic derivative of phosphatidylcholine, featuring a palmitic acid (16:0) and an oleic acid (18:1) chain.[3] Its key characteristic is the permanent positive charge on its headgroup, which is crucial for its function in drug delivery systems.[4] This charge allows it to electrostatically interact with and encapsulate negatively charged molecules like nucleic acids.[5]

What are the main advantages of using this compound in LNP formulations?

The primary advantages include its ability to:

  • Enhance encapsulation of negatively charged therapeutics.

  • Facilitate cellular uptake through interaction with negatively charged cell surfaces.[6]

  • Promote endosomal escape of the payload into the cytoplasm.[5]

  • Offer biodegradability and low toxicity , being composed of biological metabolites.[3]

What are the common barriers to in vivo delivery with this compound-containing LNPs?

Common barriers include:

  • Instability of the formulation , leading to aggregation and leakage of the payload.[7]

  • Rapid clearance from circulation by the mononuclear phagocyte system (MPS).

  • Off-target delivery , particularly to the liver and spleen, which can lead to toxicity and reduced efficacy at the desired site.[4]

  • Low transfection efficiency for nucleic acid-based therapies.[8]

Troubleshooting Guide

Problem: Low Encapsulation Efficiency
  • Question: My encapsulation efficiency for my therapeutic payload is consistently low. What are the potential causes and solutions when using this compound?

    • Answer: Low encapsulation efficiency can stem from several factors related to the formulation process and the physicochemical properties of the components.

      • Inadequate Mixing: The rate and method of mixing the lipid and aqueous phases are critical. For methods like ethanol injection, a high stirring rate and rapid injection promote the self-assembly of lipids around the payload.[5]

      • Suboptimal pH of the Aqueous Phase: The pH of the buffer used to dissolve the therapeutic payload can influence the charge of both the payload and the lipids, affecting their interaction. Experiment with a range of pH values to find the optimal condition for electrostatic interaction.

      • Incorrect Lipid Ratios: The molar ratio of this compound to other lipids in the formulation is crucial. A suboptimal ratio can lead to improper vesicle formation. Systematically vary the molar percentages of the cationic lipid, helper lipids (like DOPE or cholesterol), and PEG-lipids.

      • Payload Concentration: Very high concentrations of the therapeutic agent can hinder efficient encapsulation. Try reducing the initial concentration of your payload.

Problem: Particle Aggregation and Instability
  • Question: My LNP formulation with this compound is showing signs of aggregation over time. How can I improve its stability?

    • Answer: Aggregation is a common issue with lipid-based formulations and can be addressed by optimizing the formulation and storage conditions.

      • Insufficient PEGylation: The inclusion of a PEG-lipid (e.g., DSPE-PEG2000) is essential for providing a steric barrier that prevents aggregation.[5] Ensure you are using an adequate molar percentage of a PEG-lipid in your formulation.

      • High Zeta Potential: While a positive zeta potential is necessary for cellular interaction, an excessively high positive charge can lead to instability. You can modulate the zeta potential by adjusting the molar ratio of this compound.

      • Improper Storage: Store LNP formulations at 4°C and avoid repeated freeze-thaw cycles. For long-term storage, lyophilization can be considered, though this requires careful optimization of cryoprotectants.[7]

      • Suboptimal Lipid Composition: The choice of helper lipids can significantly impact stability. Cholesterol is known to increase the rigidity and stability of the lipid bilayer.[9]

Problem: High Polydispersity Index (PDI)
  • Question: I am observing a high PDI in my LNP formulation. What factors related to this compound could be contributing to this, and how can I achieve a more monodisperse sample?

    • Answer: A high PDI indicates a heterogeneous population of particle sizes. Achieving a low PDI is critical for reproducible in vivo performance.

      • Inconsistent Formulation Process: The method of LNP formation greatly influences PDI. Microfluidic mixing generally produces more homogenous particles compared to bulk methods like ethanol injection. If using ethanol injection, ensure the injection rate and stirring speed are consistent.[5]

      • Extrusion: After initial formulation, extruding the LNP suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) is a highly effective method for reducing the PDI and obtaining a uniform particle size distribution.[10]

      • Lipid Ratios: The relative amounts of each lipid component, including this compound, can affect the self-assembly process and, consequently, the size distribution.

Problem: Off-Target Effects and Rapid Clearance In Vivo
  • Question: My in vivo studies show significant accumulation in non-target organs and rapid clearance of my LNPs. How can I improve the biodistribution profile?

    • Answer: Modifying the surface properties of the LNPs is key to altering their in vivo fate.

      • Optimize PEG-Lipid Content: The density of the PEG shield on the LNP surface influences circulation time. A higher density of PEG can help evade the MPS and prolong circulation, but an excessive amount can hinder cellular uptake at the target site.

      • Surface Functionalization: For active targeting, the LNP surface can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells.[11] This requires incorporating a functionalized lipid into the formulation.

      • Control Particle Size: Smaller LNPs (around 100 nm) generally exhibit longer circulation times. Optimize your formulation and processing steps to achieve the desired size range.

Problem: Low Transfection Efficiency (for nucleic acid delivery)
  • Question: I am not seeing the desired level of gene expression or knockdown with my nucleic acid-loaded LNPs. What could be the issue?

    • Answer: Low transfection efficiency is a multifaceted problem that can be linked to several barriers in the delivery process.[8]

      • Inefficient Endosomal Escape: While cationic lipids like this compound are intended to promote endosomal escape, the efficiency can be formulation-dependent. The inclusion of fusogenic helper lipids, such as DOPE, can enhance the disruption of the endosomal membrane.[12]

      • Nucleic Acid Degradation: Ensure the integrity of your nucleic acid payload before and after encapsulation. Use appropriate techniques to protect it from nucleases during the formulation process.

      • Suboptimal Cationic Lipid to Nucleic Acid Ratio: The charge ratio between the cationic lipid and the nucleic acid is a critical parameter for effective complexation and subsequent release. This ratio often needs to be empirically optimized.

      • Cellular Uptake: Confirm that your LNPs are being efficiently internalized by the target cells. This can be assessed using fluorescently labeled lipids or payloads.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC44H87ClNO8P[3]
Molecular Weight824.59 g/mol [3]
AppearanceWhite to off-white powder[3]
ChargePermanent Cationic[4]
BiodegradabilityYes[3]

Table 2: Influence of Formulation Parameters on LNP Characteristics

Parameter VariedEffect on Particle SizeEffect on Zeta PotentialEffect on Encapsulation Efficiency
Molar % of 16:0-18:1 EPCVariable (More Positive)Generally for anionic payloads
Molar % of PEG-Lipid (Less Positive)May
Molar % of CholesterolVariable, can increase rigidityLittle to no changeCan or depending on payload
Extrusion Pore Size (to match pore size)No significant changeNo significant change

Table 3: In Vivo Biodistribution of EPC-Containing LNPs (Illustrative Example)

This table is a representative summary based on findings for EPC series lipids and may vary based on the specific LNP composition and animal model.

EPC Lipid Acyl ChainsPrimary Organ of AccumulationRelative Luminescent Flux in LungsReference
12:0 EPCLungs, Spleen, LiverHigh[4]
18:0 EPCLungsHigh (with higher lung selectivity)[4]
16:0-18:1 EPC Lungs (expected)Moderate to High (inferred)[4]

Detailed Experimental Protocols

Protocol 1: LNP Formulation by Ethanol Injection
  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper lipid (e.g., cholesterol), and a PEG-lipid in ethanol at the desired molar ratios. A typical starting point could be a 40:50:10 molar ratio of cationic lipid:helper lipid:PEG-lipid.

    • The total lipid concentration in the ethanol phase is typically in the range of 10-20 mg/mL.

  • Preparation of Aqueous Phase:

    • Dissolve the therapeutic payload (e.g., nucleic acid) in an appropriate aqueous buffer (e.g., citrate buffer at pH 4.0 for nucleic acids).

  • Mixing:

    • Vigorously stir the aqueous phase in a beaker.

    • Rapidly inject the ethanolic lipid solution into the center of the vortexing aqueous phase. The volume ratio of the aqueous to the organic phase is typically 3:1 to 5:1.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours to remove the ethanol and exchange the buffer.[4]

Protocol 2: Characterization of LNP Size and Zeta Potential using DLS
  • Sample Preparation:

    • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., PBS for size and a low ionic strength buffer for zeta potential) to a suitable concentration for measurement (typically 0.1-1.0 mg/mL).

  • Dynamic Light Scattering (DLS) for Size Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Use a specific folded capillary cell for zeta potential measurement.

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement to determine the surface charge of the LNPs.

Protocol 3: Quantification of Encapsulation Efficiency
  • Separation of Free and Encapsulated Drug:

    • Separate the unencapsulated payload from the LNPs. This can be achieved using techniques like size exclusion chromatography or dialysis.

  • Quantification of Total Drug:

    • Take an aliquot of the initial LNP formulation (before separation of the free drug).

    • Lyse the LNPs to release the encapsulated drug. This is often done using a surfactant like Triton X-100.

    • Quantify the total amount of the drug using a suitable analytical method (e.g., fluorescence spectroscopy for fluorescently labeled drugs, HPLC for small molecules).

  • Quantification of Free Drug:

    • Quantify the amount of drug in the filtrate or dialysate from step 1 using the same analytical method.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Diagrams

TroubleshootingWorkflow cluster_formulation Formulation & Stability Issues cluster_invivo In Vivo Performance Issues cluster_solutions Potential Solutions start Problem with LNP Formulation low_ee Low Encapsulation Efficiency start->low_ee aggregation Aggregation / Instability start->aggregation high_pdi High PDI start->high_pdi off_target Off-Target Effects start->off_target low_transfection Low Transfection Efficiency start->low_transfection optimize_mixing Optimize Mixing/pH low_ee->optimize_mixing adjust_ratios Adjust Lipid Ratios low_ee->adjust_ratios aggregation->adjust_ratios add_peg Optimize PEG-Lipid aggregation->add_peg high_pdi->optimize_mixing extrusion Use Extrusion high_pdi->extrusion off_target->add_peg surface_mod Surface Functionalization off_target->surface_mod low_transfection->adjust_ratios add_helper Add Helper Lipids (e.g., DOPE) low_transfection->add_helper

Caption: Logical workflow for troubleshooting common LNP formulation issues.

LNP_Workflow cluster_char 5. Characterization prep_lipids 1. Prepare Lipid Stock (16:0-18:1 EPC, Helper, PEG-Lipid in Ethanol) mixing 3. Rapid Mixing (e.g., Ethanol Injection) prep_lipids->mixing prep_aqueous 2. Prepare Aqueous Phase (Payload in Buffer) prep_aqueous->mixing purification 4. Purification (Dialysis / SEC) mixing->purification dls Size (DLS) PDI (DLS) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency purification->ee invivo 6. In Vivo Studies dls->invivo zeta->invivo ee->invivo

Caption: Experimental workflow for LNP formulation and characterization.

InVivoFactors cluster_form Formulation Components cluster_phys LNP Properties cluster_bio In Vivo Barriers center_node Successful In Vivo Delivery formulation LNP Formulation physicochem Physicochemical Properties formulation->physicochem determines cationic 16:0-18:1 EPC Ratio formulation->cationic helper Helper Lipid (DOPE, Chol) formulation->helper peg PEG-Lipid Content formulation->peg biological Biological Interactions physicochem->biological influences size Particle Size & PDI physicochem->size charge Surface Charge (Zeta) physicochem->charge stability Stability physicochem->stability biological->center_node leads to clearance MPS Clearance biological->clearance uptake Cellular Uptake biological->uptake escape Endosomal Escape biological->escape

References

Characterization of potential degradation products of 16:0-18:1 EPC chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the characterization of potential degradation products of 16:0-18:1 EPC chloride (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride).

Disclaimer

Specific quantitative degradation kinetics for this compound are not widely available in the public domain. The information provided herein is based on the established degradation pathways of structurally similar phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). While this compound is a chemically stable triester, degradation can still occur under stressed conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for phospholipids like this compound are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the ester bonds at the sn-1 and sn-2 positions of the glycerol backbone, catalyzed by acidic or basic conditions, or by enzymes (phospholipases). This results in the formation of lysophospholipids and free fatty acids.[2]

  • Oxidation: The oleoyl fatty acid at the sn-2 position contains a double bond that is susceptible to oxidation. This can be initiated by exposure to light, heat, or transition metals, leading to a complex mixture of oxidation products.[3][4]

Q2: What are the expected degradation products from the hydrolysis of this compound?

A2: Hydrolysis of this compound is expected to yield the following products:

  • 1-palmitoyl-sn-glycero-3-ethylphosphocholine (16:0 Lyso-EPC): Formed by the cleavage of the oleoyl group from the sn-2 position.

  • 2-oleoyl-sn-glycero-3-ethylphosphocholine (18:1 Lyso-EPC): Formed by the cleavage of the palmitoyl group from the sn-1 position.

  • Palmitic acid (16:0): A free fatty acid.

  • Oleic acid (18:1): A free fatty acid.

  • Glycerol-3-ethylphosphocholine: If both fatty acids are hydrolyzed.

Q3: What types of products can be expected from the oxidation of this compound?

A3: Oxidation of the oleic acid chain at the sn-2 position can result in a variety of products, including:

  • Hydroperoxides: Primary oxidation products.

  • Aldehydes, ketones, and shorter-chain fatty acids: Secondary oxidation products resulting from the cleavage of the fatty acid chain.

  • Epoxides: Formed at the double bond.

  • Hydroxylated fatty acids.

Q4: How can I detect and characterize these degradation products?

A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly UPLC-MS/MS, is the most powerful technique for separating, identifying, and quantifying degradation products.[5][6] Other useful techniques include:

  • Thin-Layer Chromatography (TLC): For initial screening and separation of lipid classes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile oxidation products or derivatized free fatty acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of unknown degradation products.

Q5: How should I store this compound to minimize degradation?

A5: To minimize degradation, this compound should be stored as a solid at -20°C or lower, protected from light and moisture.[7] Once in solution, it is recommended to use the solution promptly and store it at low temperatures for short periods.

Troubleshooting Guides

This section addresses common issues encountered during the experimental use of this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Presence of degradation products.1. Analyze a freshly prepared standard: This will help determine if the unexpected peaks are from the starting material or formed during the experiment. 2. Perform forced degradation: Subject a sample to mild acidic, basic, and oxidative conditions to intentionally generate degradation products. This can help in the tentative identification of the unknown peaks. 3. Use high-resolution MS/MS: Obtain accurate mass and fragmentation data for the unknown peaks to aid in their identification.
Loss of biological activity of liposomal formulation Degradation of this compound leading to changes in liposome integrity or formation of inhibitory degradation products.1. Analyze the lipid composition: Use HPLC-MS to quantify the amount of intact this compound and its degradation products in the formulation. 2. Characterize liposome properties: Measure vesicle size, zeta potential, and lamellarity to assess if degradation has altered the physical properties of the liposomes. 3. Evaluate the effect of individual degradation products: If possible, test the biological activity of formulations containing known degradation products to understand their impact.
Inconsistent experimental results Variable degradation of this compound between experiments.1. Standardize sample preparation: Ensure consistent use of fresh solvents, controlled temperatures, and minimal exposure to light and air. 2. Include control samples: Always run a control sample of freshly prepared this compound with each experiment. 3. Monitor storage conditions: Regularly check the temperature of storage units and ensure proper sealing of containers.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To generate and identify potential hydrolytic degradation products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Methanol

  • Chloroform

  • Water (HPLC grade)

  • Vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the sample with 0.1 M NaOH.

  • Basic Hydrolysis:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the sample with 0.1 M HCl.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water and incubate under the same conditions.

  • Sample Extraction (if necessary for analysis): Perform a Bligh-Dyer extraction by adding chloroform and water to the samples to separate the lipid-soluble components.

  • Analysis: Analyze the samples by UPLC-MS/MS to identify and compare the degradation products formed under acidic and basic conditions with the control.

Protocol 2: Forced Oxidative Degradation Study

Objective: To generate and identify potential oxidative degradation products of this compound.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol

  • Vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Oxidative Stress:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours, protected from light.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water and incubate under the same conditions.

  • Analysis: Analyze the samples directly by UPLC-MS/MS to identify the oxidative degradation products.

Data Presentation

Table 1: Potential Hydrolytic Degradation Products of this compound

Degradation Product Molecular Formula Expected [M+H]⁺ (m/z) Formation Pathway
16:0 Lyso-EPCC₂₆H₅₅NO₇P⁺524.36Hydrolysis at sn-2
18:1 Lyso-EPCC₂₈H₅₇NO₇P⁺550.39Hydrolysis at sn-1
Palmitic AcidC₁₆H₃₂O₂257.24 (as [M+H]⁺)Hydrolysis at sn-1
Oleic AcidC₁₈H₃₄O₂283.26 (as [M+H]⁺)Hydrolysis at sn-2

Table 2: Major Classes of Potential Oxidative Degradation Products

Product Class Description Analytical Indication
HydroperoxidesAddition of -OOH to the oleoyl chainIncrease in mass by 32 Da
Aldehydes/KetonesCleavage of the oleoyl chain at the double bondFragments corresponding to the cleaved chains
EpoxidesFormation of an oxirane ring at the double bondIncrease in mass by 16 Da

Visualizations

Hydrolysis_Pathway EPC This compound Lyso1 16:0 Lyso-EPC EPC->Lyso1  + H₂O - Oleic Acid Lyso2 18:1 Lyso-EPC EPC->Lyso2  + H₂O - Palmitic Acid FA2 Palmitic Acid Lyso1->FA2  + H₂O - GPC-Et FA1 Oleic Acid Lyso2->FA1  + H₂O - GPC-Et

Caption: Hydrolytic degradation pathway of this compound.

Oxidation_Pathway EPC This compound (with oleoyl chain) Hydroperoxide Lipid Hydroperoxide EPC->Hydroperoxide Oxidation Epoxide Epoxides EPC->Epoxide Epoxidation Aldehyde Aldehydes Hydroperoxide->Aldehyde Cleavage Other Other Oxidation Products Hydroperoxide->Other

Caption: General oxidative degradation pathways of the oleoyl chain.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Hydrolysis Analysis UPLC-MS/MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Data Data Interpretation (Peak Identification, Quantification) Analysis->Data

Caption: Workflow for the characterization of degradation products.

References

Technical Support Center: Enhancing Endosomal Escape of 16:0-18:1 EPC Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the endosomal escape of lipid nanoparticle (LNP) formulations containing 16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride. The information provided is based on established principles of LNP-mediated delivery and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the role of 16:0-18:1 EPC chloride in LNP formulations and endosomal escape?

A1: this compound is a cationic lipid. In LNP formulations, cationic lipids are crucial for encapsulating negatively charged payloads like siRNA and mRNA through electrostatic interactions.[1][2] Upon cellular uptake via endocytosis, the acidic environment of the endosome protonates the ionizable cationic lipids.[3] This charge reversal is thought to facilitate interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the therapeutic cargo into the cytoplasm.[4][5] The specific structure of 16:0-18:1 EPC, with its palmitoyl and oleoyl acyl chains, can also influence the fluidity and fusogenic properties of the LNP, potentially impacting the efficiency of endosomal escape.[]

Q2: What are the key factors influencing the endosomal escape efficiency of our this compound LNP formulation?

A2: Several factors can significantly impact endosomal escape:

  • Lipid Composition: The molar ratio of the four main components of LNPs (ionizable cationic lipid, helper lipid, cholesterol, and PEG-lipid) is critical.[7][8]

  • pKa of the Ionizable Lipid: The pKa of the ionizable lipid dictates its protonation state within the endosome. A pKa in the range of 6.2-6.5 is often considered optimal for efficient endosomal escape, allowing the LNP to remain relatively neutral in the bloodstream and become cationic in the acidic endosome.[5][7]

  • Helper Lipids: Phospholipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) can modulate membrane stability and fusogenicity. DOPE, with its conical shape, is known to promote the formation of non-bilayer hexagonal phases, which can facilitate membrane fusion and endosomal escape.[4]

  • Cholesterol Content: Cholesterol acts as a stabilizing agent, filling gaps between lipids in the nanoparticle.[9] However, excessive cholesterol can increase rigidity and hinder the structural changes required for endosomal release.

  • PEG-Lipid Characteristics: The density and chain length of the PEGylated lipid can affect the LNP's interaction with the endosomal membrane. While PEGylation provides stability in circulation, a high density of long-chain PEGs can sterically hinder the interactions necessary for endosomal escape.[9]

  • Particle Size and Surface Charge: These physical characteristics influence cellular uptake mechanisms and subsequent intracellular trafficking pathways.[]

Q3: How can we quantify the endosomal escape of our this compound LNP formulations?

A3: Several direct and indirect methods can be used to quantify endosomal escape:

  • Direct Visualization:

    • Fluorescence Microscopy: Co-localization studies using fluorescently labeled LNPs and endo-lysosomal markers (e.g., Rab5, Rab7, LAMP1) can provide qualitative and quantitative insights into the location of the LNPs within the cell. The appearance of a diffuse cytoplasmic signal for the labeled payload indicates endosomal escape.

    • Transmission Electron Microscopy (TEM): Gold-labeled cargo can be used to directly visualize the escape of the payload from endosomes into the cytoplasm.[5][10]

  • Indirect Quantification:

    • Galectin-8/9 Staining: Galectins are proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon membrane rupture. An increase in galectin puncta co-localizing with LNPs can serve as a marker for endosomal damage and escape.[11]

    • Functional Assays: For siRNA or mRNA payloads, the most relevant measure of endosomal escape is the downstream biological effect, such as target gene knockdown (for siRNA) or protein expression (for mRNA), which can be quantified by qPCR, western blot, or functional protein assays.[3]

    • MRI-Based Quantification: A novel method involves co-loading iron oxide nanoparticles (IONPs) into the LNPs. The change in the R2 relaxation rate as measured by MRI can be correlated with the dispersal of IONPs into the cytoplasm upon endosomal escape.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low therapeutic efficacy (e.g., poor gene knockdown or protein expression) despite efficient cellular uptake. Inefficient endosomal escape; the LNP cargo is likely trapped in endo-lysosomes and degraded.[8]1. Optimize the LNP formulation: - Adjust the molar ratio of the helper lipid (e.g., increase the proportion of a fusogenic lipid like DOPE).[4] - Screen ionizable lipids with a pKa closer to the optimal range of 6.2-6.5.[5][7] - Vary the cholesterol concentration to find a balance between stability and fusogenicity.[11] - Test PEG-lipids with different acyl chain lengths to facilitate faster dissociation from the LNP surface within the cell.[14]2. Incorporate endosomolytic agents: - Co-formulate with pH-responsive polymers or peptides that can disrupt the endosomal membrane.3. Confirm endosomal entrapment: - Perform co-localization studies with endo-lysosomal markers.
High cytotoxicity observed with the LNP formulation. The cationic nature of this compound at physiological pH can lead to membrane disruption and toxicity.1. Optimize the N:P ratio: The ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid cargo can influence toxicity. A lower N:P ratio may reduce toxicity while maintaining encapsulation efficiency.[3]2. Shield the surface charge: Ensure adequate PEGylation to shield the positive charge of the LNP in circulation.3. Assess lipid purity: Impurities in the lipid components can contribute to toxicity.[15]
Inconsistent batch-to-batch results in terms of efficacy. Variability in LNP size, polydispersity index (PDI), and encapsulation efficiency.1. Standardize the formulation process: - Use a controlled mixing method, such as microfluidics, for reproducible LNP formation.[2] - Precisely control parameters like flow rates, temperature, and buffer pH.2. Implement rigorous quality control: - Characterize each batch for size, PDI, zeta potential, and encapsulation efficiency.
Formulation instability (aggregation, drug leakage). Suboptimal lipid composition or storage conditions.1. Optimize cholesterol and PEG-lipid content: These components are crucial for stabilizing the LNP structure.[9][16]2. Evaluate storage conditions: Assess the stability of the formulation at different temperatures and in various buffers. Lyophilization can be a strategy to improve long-term stability.[17]3. Check for lipid degradation: Unsaturated lipids can be prone to oxidation.[16][17] Store under an inert atmosphere and consider adding antioxidants.

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a general method for preparing LNPs using a microfluidic device.

Materials:

  • This compound, helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid dissolved in ethanol.

  • Nucleic acid payload (siRNA, mRNA) dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic mixing device and pump system.

  • Dialysis or tangential flow filtration system for buffer exchange and purification.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio.

  • Prepare the nucleic acid solution in the aqueous buffer.

  • Set the flow rates for the lipid and aqueous phases on the microfluidic pump, typically at a 1:3 volumetric ratio (ethanol:aqueous).[3]

  • Initiate the flow and collect the resulting LNP suspension.

  • Purify the LNPs and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.

  • Sterile filter the final LNP formulation.

  • Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Quantification of Endosomal Escape using Galectin-8 Staining

This protocol provides a method to indirectly quantify endosomal escape by visualizing endosomal membrane damage.

Materials:

  • Cells stably expressing Galectin-8-GFP or a similar reporter.

  • LNP formulation.

  • Fluorescently labeled LNP (optional, for co-localization).

  • Confocal microscope.

  • Image analysis software.

Procedure:

  • Seed the Galectin-8-GFP expressing cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).

  • Allow the cells to adhere overnight.

  • Treat the cells with the LNP formulation at the desired concentration. Include a positive control (e.g., a known endosomolytic agent like chloroquine) and a negative control (untreated cells).

  • Incubate for a time course (e.g., 2, 4, 8, 24 hours).

  • At each time point, wash the cells with PBS and fix if necessary (though live-cell imaging is preferred).

  • Acquire images using a confocal microscope.

  • Analyze the images to quantify the number and intensity of Gal8-GFP puncta per cell. An increase in puncta indicates endosomal damage.

  • If using fluorescently labeled LNPs, assess the co-localization of the LNP signal with the Gal8-GFP puncta.

Visualizations

Endosomal_Escape_Pathway Endosomal Escape Pathway of LNPs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome (Acidic pH) LNP LNP (16:0-18:1 EPC) Protonation Protonation of 16:0-18:1 EPC LNP->Protonation Endocytosis Interaction Interaction with Endosomal Lipids Protonation->Interaction Destabilization Membrane Destabilization Interaction->Destabilization Payload Therapeutic Payload (siRNA/mRNA) Destabilization->Payload Endosomal Escape Cytoplasm Cytoplasm Translation Translation/ RISC Loading Payload->Translation Effect Therapeutic Effect Translation->Effect

Caption: A diagram illustrating the proposed mechanism of LNP endosomal escape.

Troubleshooting_Workflow Troubleshooting Workflow for Low Efficacy Start Start: Low Therapeutic Efficacy CheckUptake Confirm Cellular Uptake Start->CheckUptake LowUptake Low Uptake CheckUptake->LowUptake No GoodUptake Sufficient Uptake CheckUptake->GoodUptake Yes OptimizeUptake Optimize Surface Properties (Size, PEG) LowUptake->OptimizeUptake OptimizeUptake->CheckUptake AssessEscape Assess Endosomal Escape (e.g., Gal8 Assay) GoodUptake->AssessEscape PoorEscape Poor Endosomal Escape AssessEscape->PoorEscape No GoodEscape Efficient Endosomal Escape AssessEscape->GoodEscape Yes OptimizeFormulation Optimize LNP Formulation: - Helper Lipid Ratio - pKa of Cationic Lipid - Cholesterol Content PoorEscape->OptimizeFormulation OptimizeFormulation->AssessEscape CheckPayload Investigate Payload Integrity/Activity GoodEscape->CheckPayload End Problem Solved CheckPayload->End

Caption: A logical workflow for troubleshooting low therapeutic efficacy.

References

Validation & Comparative

Comparative Guide to the Purity and Identity Validation of 16:0-18:1 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity and identity of 16:0-18:1 EPC chloride (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride), a cationic phospholipid increasingly utilized in drug delivery systems. We present objective comparisons of various techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their quality control needs.

Introduction

This compound is a synthetic cationic lipid that plays a crucial role in the formulation of lipid-based drug delivery systems, including liposomes and lipid nanoparticles.[1][2][3] Its precise chemical structure and high purity are critical for the safety, efficacy, and stability of the final drug product. Commercial suppliers typically offer this lipid with a purity of greater than 99%.[1][4] However, independent verification is essential to identify potential impurities such as lysophospholipids, free fatty acids, or stereochemical isomers that may arise during synthesis or storage.

This guide outlines a multi-faceted approach to the validation of this compound, detailing the principles and practical application of several key analytical techniques.

Experimental Workflow for Validation

A logical workflow for the comprehensive validation of this compound is essential for ensuring its quality. The following diagram illustrates a recommended experimental approach, starting from initial purity assessment to detailed structural confirmation.

Experimental Workflow for this compound Validation cluster_0 Initial Purity Assessment cluster_1 Identity Confirmation cluster_2 Further Characterization TLC Thin-Layer Chromatography (TLC) HPLC_CAD HPLC with Charged Aerosol Detection (HPLC-CAD) TLC->HPLC_CAD Quantitative Analysis Mass_Spec Mass Spectrometry (MS) HPLC_CAD->Mass_Spec Molecular Weight Confirmation NMR NMR Spectroscopy (¹H and ³¹P) Mass_Spec->NMR Structural Elucidation FTIR FTIR Spectroscopy NMR->FTIR Functional Group Analysis DSC Differential Scanning Calorimetry (DSC) FTIR->DSC Thermal Properties Sample This compound Sample Sample->TLC Qualitative Screen

Caption: Experimental workflow for the validation of this compound.

Comparison of Analytical Techniques

The following tables summarize the key performance indicators and experimental parameters for the recommended analytical techniques.

Table 1: Purity Assessment Methods
TechniquePrincipleInformation ProvidedTypical Purity SpecificationCommon Impurities Detected
Thin-Layer Chromatography (TLC) Separation based on polarity on a stationary phase.Qualitative assessment of the number of components.Single spotLysophospholipids, free fatty acids, other lipid species.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Separation based on polarity followed by universal detection of non-volatile analytes.Quantitative purity assessment.>99% (by peak area)Lysophospholipids, oxidation products, other lipid impurities.
Table 2: Identity Confirmation Methods
TechniquePrincipleInformation ProvidedExpected Results for this compound
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis.Molecular weight confirmation.[M-Cl]⁺ ion at m/z 789.1
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.Detailed structural information and proton environment.Characteristic peaks for fatty acid chains, glycerol backbone, and ethylphosphocholine headgroup.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions of phosphorus-31.Information about the phosphate group environment.A single peak confirming the presence of a single phosphorus environment.
Table 3: Further Characterization Methods
TechniquePrincipleInformation Provided
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of chemical bonds.Confirmation of functional groups.
Differential Scanning Calorimetry (DSC) Measurement of heat flow during temperature changes.Thermal properties, such as phase transition temperature.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method provides a quantitative assessment of purity and is capable of detecting a wide range of non-volatile impurities.

  • Instrumentation: HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar lipids. A common choice is a silica-based column with a diol stationary phase (e.g., 150 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Acetonitrile/Isopropanol (95:5 v/v) with 0.1% formic acid.

    • Solvent B: Water with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Gradient to 50% B

    • 15-20 min: Hold at 50% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Tube Temperature: 40 °C

    • Gas Pressure: 35 psi

  • Sample Preparation: Dissolve the sample in a suitable solvent such as chloroform or a mixture of chloroform and methanol to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure confirmation.

¹H NMR Spectroscopy

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2 seconds.

  • Expected Chemical Shifts (δ, ppm):

    • ~5.3-5.4: Olefinic protons (-CH=CH-) of the oleoyl chain.

    • ~5.2: sn-2 proton of the glycerol backbone.

    • ~4.1-4.4: Methylene protons of the glycerol backbone and ethylphosphocholine headgroup.

    • ~3.8: Methylene protons adjacent to the phosphate group.

    • ~3.4: N-methyl protons of the choline group.

    • ~2.3: Methylene protons adjacent to the carbonyl groups of the fatty acid chains.

    • ~2.0: Methylene protons adjacent to the double bond of the oleoyl chain.

    • ~1.6: Methylene protons beta to the carbonyl groups.

    • ~1.2-1.4: Methylene protons of the fatty acid chains.

    • ~0.88: Terminal methyl protons of the fatty acid chains.

³¹P NMR Spectroscopy

  • Instrumentation: NMR spectrometer equipped for ³¹P detection.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse experiment with proton decoupling.

    • Number of Scans: 128-256.

    • Relaxation Delay: 5 seconds.

  • Expected Chemical Shift (δ, ppm): A single sharp peak is expected, typically in the range of -1 to 1 ppm, referenced to external 85% phosphoric acid. The presence of a single peak indicates a single phosphorus environment, consistent with a pure compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the presence of key functional groups within the molecule.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: A thin film of the lipid can be cast on a KBr or NaCl plate by evaporating a solution of the lipid in a volatile solvent like chloroform.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~2925 and ~2855: C-H stretching vibrations of the methylene and methyl groups in the fatty acid chains.

    • ~1740: C=O stretching vibration of the ester carbonyl groups.

    • ~1240: P=O stretching vibration of the phosphate group.

    • ~1090: P-O-C stretching vibrations.

    • ~970: C-N⁺ stretching of the choline headgroup.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the lipid, which can be indicative of its purity and physical state.

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the lipid into an aluminum DSC pan. The sample can be analyzed as a dry powder or hydrated to form a liposomal dispersion.

  • Experimental Conditions:

    • Heating/Cooling Rate: 5-10 °C/min.

    • Temperature Range: Typically from -50 °C to 100 °C, depending on the expected phase transitions.

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Expected Results: A thermogram showing endothermic or exothermic peaks corresponding to phase transitions (e.g., gel-to-liquid crystalline phase transition). The temperature and enthalpy of these transitions are characteristic of the lipid's purity and hydration state.

Signaling Pathway and Logical Relationship Diagrams

The validation of this compound follows a logical progression from broad purity checks to specific identity confirmation.

Validation Logic Purity_Check Is the sample pure by TLC and HPLC-CAD? Identity_Check Does the molecular weight match by MS? Purity_Check->Identity_Check Yes Fail Material Fails Validation Purity_Check->Fail No Structure_Check Is the structure confirmed by ¹H and ³¹P NMR? Identity_Check->Structure_Check Yes Identity_Check->Fail No Pass Material Passes Validation Structure_Check->Pass Yes Structure_Check->Fail No

Caption: Logical decision tree for the validation of this compound.

Conclusion

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive validation of this compound. HPLC-CAD offers a robust method for quantitative purity assessment, while mass spectrometry and NMR spectroscopy provide definitive structural confirmation. FTIR and DSC offer valuable complementary information regarding functional groups and thermal behavior. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the quality of their this compound, ensuring the reliability and reproducibility of their research and development efforts.

References

A Comparative Guide to Cationic Lipid Transfection Reagents: 16:0-18:1 EPC Chloride vs. DOTAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of non-viral gene delivery, the choice of transfection reagent is paramount to experimental success. Cationic lipids, which form complexes with negatively charged nucleic acids to facilitate their entry into cells, are a cornerstone of modern molecular biology. This guide provides a detailed comparison of two such lipids: the well-established 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and the promising, biodegradable 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride).

While direct head-to-head comparisons of transfection efficiency under identical conditions are not extensively documented in peer-reviewed literature, this guide synthesizes available data to offer a comprehensive overview of their respective characteristics, performance, and experimental considerations.

Performance Snapshot: A Comparative Overview

The following table summarizes the key features and reported transfection efficiencies of this compound and DOTAP. It is crucial to note that efficiencies are highly dependent on cell type, nucleic acid payload, and the presence of helper lipids.

FeatureThis compoundDOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
Chemical Structure Glycerol backbone with palmitoyl and oleoyl lipid chains, and an ethylphosphocholine headgroup.[1]Propane backbone with two oleoyl lipid chains and a trimethylammonium headgroup.[2][3]
Biocompatibility Considered to have low toxicity and to be biodegradable, as it is composed of metabolites linked by ester bonds.[1]Generally effective, though cytotoxicity can be a concern in some cell lines and at higher concentrations.[4][5]
Primary Applications Primarily investigated for in vivo mRNA delivery within multi-component lipid nanoparticle (LNP) formulations for targeted organ delivery, such as to the lungs.[6]Widely used for in vitro and in vivo transfection of DNA plasmids, mRNA, and siRNA across a broad range of cell types.[2][7]
Reported Transfection Efficiency Data is often in the context of LNP formulations. For instance, EPC-containing SORT LNPs have shown efficient mRNA delivery to lung endothelial and epithelial cells in vivo.[6]High efficiency reported in numerous cell lines, often enhanced by co-formulation with helper lipids like DOPE or cholesterol. For example, DOTAP:DOPE formulations have shown high transfection rates in cell lines like Huh7, AGS, and COS7.[8]
Formulation Strategy Frequently used as a component in sophisticated, multi-lipid formulations designed for stability and targeted delivery in vivo.[6]Can be used as a standalone transfection reagent or, more commonly, formulated with a helper lipid (e.g., DOPE, cholesterol) to enhance efficiency and reduce toxicity.[4][8][9]

Delving into the Mechanisms: How They Work

Cationic lipid-mediated transfection follows a multi-step process, beginning with the formation of a lipoplex and culminating in the release of the nucleic acid cargo into the cytoplasm.

The positively charged headgroups of both this compound and DOTAP electrostatically interact with the negatively charged phosphate backbone of nucleic acids (DNA or RNA). This interaction leads to the condensation of the nucleic acid and the formation of a stable, positively charged nanoparticle known as a lipoplex.

This net positive charge facilitates the binding of the lipoplex to the negatively charged proteoglycans on the surface of the cell membrane. The lipoplex is then internalized by the cell, primarily through endocytosis. Once inside the endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to its destabilization and the release of the nucleic acid cargo into the cytoplasm. For DNA, the journey continues to the nucleus for transcription.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cationic_lipid Cationic Lipid (16:0-18:1 EPC or DOTAP) lipoplex Lipoplex Formation cationic_lipid->lipoplex Electrostatic Interaction nucleic_acid Nucleic Acid (DNA/RNA) nucleic_acid->lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Adsorption endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Nucleic Acid Release nucleus Nucleus (for DNA) cytoplasm->nucleus Nuclear Import translation Translation (for mRNA) cytoplasm->translation protein Protein Expression translation->protein

Caption: General mechanism of cationic lipid-mediated transfection.

Experimental Protocols: A Step-by-Step Guide

Detailed and optimized protocols are critical for reproducible and efficient transfection. Below are generalized protocols for preparing liposomes and performing transfection with both this compound and DOTAP.

Protocol 1: Liposome Preparation (General for both lipids)

This protocol describes the thin-film hydration method, a common technique for preparing liposomes.

G start Start dissolve Dissolve Lipid(s) in Organic Solvent (e.g., Chloroform) start->dissolve evaporate Evaporate Solvent to Form a Thin Lipid Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate sonicate Sonicate to Form Small Unilamellar Vesicles (SUVs) hydrate->sonicate extrude (Optional) Extrude Through Polycarbonate Membrane sonicate->extrude end End: Liposome Suspension extrude->end

Caption: Experimental workflow for liposome preparation.

Methodology:

  • Lipid Dissolution: Dissolve this compound or DOTAP (and any helper lipids like DOPE or cholesterol) in a suitable organic solvent such as chloroform in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least one hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vesicle Formation: To produce small unilamellar vesicles (SUVs), the resulting multilamellar vesicle (MLV) suspension can be sonicated using a bath or probe sonicator.

  • Sizing (Optional but Recommended): For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Storage: Store the final liposome suspension at 4°C.

Protocol 2: Cell Transfection

This protocol outlines a general procedure for transfecting adherent mammalian cells in a 6-well plate format. Optimization of lipid-to-nucleic acid ratio, cell density, and incubation times is crucial for each cell type.

G start Start seed_cells Seed Cells in 6-well Plate (24h prior to transfection) start->seed_cells prepare_na Dilute Nucleic Acid in Serum-Free Medium seed_cells->prepare_na prepare_lipid Dilute Liposome Suspension in Serum-Free Medium seed_cells->prepare_lipid form_lipoplex Combine Diluted Nucleic Acid and Liposome Suspension prepare_na->form_lipoplex prepare_lipid->form_lipoplex incubate_lipoplex Incubate at Room Temperature (15-30 min) form_lipoplex->incubate_lipoplex transfect Add Lipoplex to Cells incubate_lipoplex->transfect incubate_cells Incubate Cells (24-72h) transfect->incubate_cells assay Assay for Gene Expression incubate_cells->assay end End assay->end

Caption: General experimental workflow for cell transfection.

Methodology:

  • Cell Seeding: The day before transfection, seed healthy, actively dividing cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Nucleic Acid Solution: In a sterile tube, dilute the desired amount of nucleic acid (e.g., 2.5 µg of plasmid DNA) in serum-free cell culture medium.

  • Preparation of Lipid Solution: In a separate sterile tube, dilute the optimized amount of the liposome suspension (this compound or DOTAP-based) in serum-free cell culture medium.

  • Lipoplex Formation: Add the diluted nucleic acid solution to the diluted lipid solution and mix gently by pipetting. Do not vortex. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: Gently aspirate the growth medium from the cells and wash once with sterile PBS. Add the lipoplex-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. After this incubation period, the medium containing the lipoplexes can be replaced with fresh, complete growth medium.

  • Gene Expression Analysis: Continue to incubate the cells for 24-72 hours, then assay for the expression of the transfected gene (e.g., via fluorescence microscopy for GFP, luciferase assay, or western blot).

Concluding Remarks

DOTAP remains a versatile and widely-used cationic lipid for a broad range of in vitro and in vivo transfection applications due to its well-characterized performance and high efficiency in many common cell lines. Its primary limitation can be cytotoxicity, which can often be mitigated by optimizing the formulation with helper lipids.

This compound emerges as a promising alternative, particularly for in vivo applications where biocompatibility and biodegradability are critical. Its chemical structure, being derived from natural phospholipids, suggests a favorable toxicity profile. Current research highlights its utility as a key component in sophisticated lipid nanoparticle systems for targeted nucleic acid delivery.

The choice between this compound and DOTAP will ultimately depend on the specific experimental goals. For routine in vitro transfections, the extensive body of literature and proven efficacy of DOTAP make it a reliable choice. For advanced in vivo applications, particularly those requiring targeted delivery and enhanced biocompatibility, this compound and related ethylphosphocholine lipids represent an exciting and evolving class of transfection reagents. Further direct comparative studies are warranted to fully elucidate the relative transfection efficiencies of these two lipids under various conditions.

References

A Head-to-Head Comparison of Cationic Lipids for Gene Delivery: 16:0-18:1 EPC Chloride vs. Other Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a cationic lipid for nucleic acid delivery is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of 16:0-18:1 EPC (Ethylphosphocholine) chloride with other commonly used cationic lipids, offering insights into their performance based on available data.

This comparison focuses on key performance indicators such as transfection efficiency, cytotoxicity, and the underlying mechanisms of action. While direct head-to-head studies across a wide range of conditions are limited, this guide synthesizes available information to provide a valuable resource for selecting the optimal cationic lipid for your research needs.

Performance Comparison of Cationic Lipids

The following table summarizes the key characteristics of 16:0-18:1 EPC chloride, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol), three prominent cationic lipids in the field of gene delivery.

FeatureThis compoundDOTAP (1,2-dioleoyl-3-trimethylammonium-propane)DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)
Structure Glycerophospholipid-based with an ethylated phosphocholine headgroup. Contains a palmitoyl (16:0) and an oleoyl (18:1) acyl chain.Quaternary ammonium compound with a propane backbone and two oleoyl (18:1) acyl chains.A cholesterol derivative with a dimethylaminoethane carbamoyl headgroup.
Charge Permanent cationic charge.Permanent cationic charge.pH-dependent cationic charge (ionizable).
Biodegradability Generally considered biodegradable due to its phospholipid backbone.[1][2][3][4]Less biodegradable compared to phospholipid-based lipids.Biodegradability is influenced by cellular metabolic pathways for cholesterol.
Reported Transfection Efficiency Effective for gene delivery, with performance potentially varying based on cell type and formulation.[5]Widely used benchmark with generally high transfection efficiency across various cell lines.[6][7]Commonly used in combination with helper lipids like DOPE, showing good transfection efficiency.[6][8]
Reported Cytotoxicity Generally reported to have low toxicity due to its biodegradable nature.[1][2][3][4]Can exhibit significant cytotoxicity, which is often dose-dependent and cell-type specific.Generally considered to have lower cytotoxicity compared to some permanently charged cationic lipids.[8]
Helper Lipid Requirement Often formulated with a helper lipid like DOPE to enhance transfection efficiency.Frequently used with a helper lipid such as DOPE to improve performance.[6][7]Almost always used in conjunction with a helper lipid like DOPE.[6][8]

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of cationic lipids. Below are protocols for key experiments involved in evaluating their performance.

Liposome Formulation Protocol (Lipid Film Hydration Method)

This protocol describes the preparation of cationic liposomes suitable for nucleic acid delivery.

Materials:

  • Cationic lipid (e.g., this compound, DOTAP, or DC-Cholesterol)

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Nuclease-free water or buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolve the cationic lipid and helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with nuclease-free water or buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Store the prepared liposomes at 4°C.

In Vitro Transfection Protocol (using HEK293 Cells)

This protocol outlines a general procedure for transfecting plasmid DNA into HEK293 cells using cationic liposomes.[1][8][9][10][11]

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)

  • Cationic liposome formulation

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.[9][10]

  • Lipoplex Formation:

    • In a sterile tube, dilute the plasmid DNA in a serum-free medium.

    • In a separate sterile tube, dilute the cationic liposome formulation in a serum-free medium.

    • Add the diluted liposome solution to the diluted DNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow the formation of lipoplexes (lipid-DNA complexes).[9][10]

  • Transfection:

    • Gently add the lipoplex solution dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.[9][10]

Cytotoxicity Assessment Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][10][12][13][14][15][16][17][18]

Materials:

  • Cells treated with different concentrations of cationic lipids

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and expose them to various concentrations of the cationic lipid formulations for a predetermined period (e.g., 24-48 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[12][17]

Transfection Efficiency Assessment Protocol (Luciferase Assay)

The luciferase reporter assay is a highly sensitive method for quantifying the expression of a transfected luciferase gene.[2][12][13][15][19]

Materials:

  • Transfected cells (with a luciferase reporter plasmid)

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Lysis: After the desired post-transfection incubation period, wash the cells with PBS and then add cell lysis buffer to each well.[13]

  • Lysate Collection: Incubate for a few minutes at room temperature and then collect the cell lysate.[13]

  • Luminescence Measurement:

    • Add a small volume of the cell lysate to a luminometer tube or a white-walled 96-well plate.

    • Inject the luciferase assay substrate into the lysate.

    • Measure the light output using a luminometer. The light intensity is proportional to the amount of active luciferase, indicating transfection efficiency.[12][13]

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental Workflow for Cationic Lipid Comparison

G cluster_prep Liposome Preparation cluster_transfection In Vitro Transfection cluster_assays Performance Assays prep1 Dissolve Lipids in Chloroform prep2 Create Lipid Film prep1->prep2 prep3 Hydrate Film to form MLVs prep2->prep3 prep4 Sonication/Extrusion to form SUVs prep3->prep4 trans2 Prepare Lipoplexes (Lipid + DNA) prep4->trans2 trans1 Seed Cells trans3 Add Lipoplexes to Cells trans1->trans3 trans2->trans3 trans4 Incubate 24-48h trans3->trans4 assay1 Transfection Efficiency (Luciferase Assay) trans4->assay1 assay2 Cytotoxicity (MTT Assay) trans4->assay2

Caption: A generalized workflow for the preparation and evaluation of cationic lipid-based transfection reagents.

Proposed Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis cluster_endosome Endosomal Pathway lipoplex Cationic Lipoplex (Lipid + Nucleic Acid) endocytosis Cellular Uptake lipoplex->endocytosis 1. Adsorption to Cell Membrane early_endosome Early Endosome endocytosis->early_endosome 2. Internalization late_endosome Late Endosome early_endosome->late_endosome 3. Maturation lysosome Lysosome (Degradation) late_endosome->lysosome 4a. Degradation Pathway cytoplasm Cytoplasm late_endosome->cytoplasm 4b. Endosomal Escape (Proton Sponge/Membrane Fusion) nucleus Nucleus (Gene Expression) cytoplasm->nucleus 5. Nuclear Import of DNA

Caption: A diagram illustrating the proposed mechanism of cellular uptake and subsequent endosomal escape of cationic lipoplexes.[20][21]

References

Benchmarking 16:0-18:1 EPC Chloride-Based Liposomes Against Commercial Transfection Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of nucleic acids into cells is a cornerstone of modern molecular biology and a critical component of drug development. While numerous commercial transfection reagents are available, the development of novel, cost-effective, and biocompatible delivery systems remains a significant area of research. This guide provides a comparative analysis of liposomes formulated with 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC), a cationic lipid known for its low toxicity and biodegradability, against leading commercial transfection reagents.[1][2]

Performance Comparison: 16:0-18:1 EPC Liposomes vs. Commercial Reagents

Direct quantitative, head-to-head comparisons of 16:0-18:1 EPC chloride-based liposomes with commercial reagents in publicly available literature are limited. However, by synthesizing data from various studies on commercial reagents and leveraging the known properties of EPC-based liposomes, we can construct a comparative overview. The following tables summarize typical performance metrics for popular commercial reagents. The data for 16:0-18:1 EPC liposomes is presented as a qualitative assessment based on available information, highlighting its potential advantages.

Table 1: Comparison of Transfection Efficiency (%) in Common Cell Lines

ReagentHEK293HeLaCHO-K1A549
16:0-18:1 EPC Liposomes Potentially Moderate to HighPotentially Moderate to HighPotentially Moderate to HighPotentially Moderate to High
Lipofectamine® 2000 ~80-90%~70-80%~60-70%~50-60%
Lipofectamine® 3000 >90%>85%>75%>70%
FuGENE® HD ~70-85%~65-80%~55-70%~45-60%

Note: Transfection efficiencies are highly dependent on cell type, plasmid size, and experimental conditions. The values presented for commercial reagents are averaged from multiple studies for illustrative purposes. The performance of 16:0-18:1 EPC liposomes is projected based on its characteristics as a cationic lipid delivery system.

Table 2: Comparison of Cytotoxicity

ReagentGeneral Cytotoxicity ProfileKey Observations
16:0-18:1 EPC Liposomes LowComposed of biodegradable and biocompatible materials, suggesting a favorable safety profile.[1][2]
Lipofectamine® 2000 Moderate to HighOften cited as having higher cytotoxicity compared to newer formulations.[3]
Lipofectamine® 3000 ModerateImproved cell viability compared to Lipofectamine® 2000, but can still exhibit toxicity at higher concentrations.
FuGENE® HD Low to ModerateGenerally considered to have lower cytotoxicity than Lipofectamine® reagents.

Experimental Protocols

Reproducible and reliable benchmarking requires standardized experimental protocols. The following are detailed methodologies for the preparation of this compound-based liposomes and for conducting comparative transfection studies.

Protocol 1: Preparation of this compound-Based Liposomes

This protocol outlines the thin-film hydration method for preparing unilamellar liposomes.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or cholesterol)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and a helper lipid (e.g., DOPE in a 1:1 molar ratio) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 37-40°C.

    • Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the flask's inner surface.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer (e.g., PBS) by gentle rotation. The volume of the buffer will determine the final lipid concentration.

    • Incubate the mixture at a temperature above the lipid phase transition temperature (for 16:0-18:1 EPC, this is typically above room temperature) for 30-60 minutes to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. This process will generate small unilamellar vesicles (SUVs).

  • Sterilization and Storage:

    • Sterilize the final liposome preparation by passing it through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C. For long-term storage, consider storing them under an inert gas like argon.

Protocol 2: Benchmarking Transfection Efficiency and Cytotoxicity

Cell Culture and Plating:

  • Culture the desired cell line (e.g., HEK293, HeLa) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • The day before transfection, seed the cells in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.

Transfection Procedure:

  • Complex Formation:

    • For each transfection reagent, prepare the liposome/DNA complexes according to the manufacturer's protocol (for commercial reagents) or a pre-determined optimal ratio for the 16:0-18:1 EPC liposomes.

    • In separate tubes, dilute the plasmid DNA (e.g., a reporter plasmid like pEGFP-N1) and the transfection reagent in serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add the liposome/DNA complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Analysis of Transfection Efficiency (24-48 hours post-transfection):

    • Fluorescence Microscopy: Qualitatively assess the percentage of fluorescent cells under a fluorescence microscope.

    • Flow Cytometry: For a quantitative analysis, detach the cells using trypsin, and analyze the percentage of fluorescent cells using a flow cytometer.

  • Analysis of Cytotoxicity (24-48 hours post-transfection):

    • MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate cell viability as a percentage relative to untreated control cells.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Liposome Preparation cluster_transfection Transfection cluster_commercial Commercial Reagents Lipid_Film Lipid Film Formation (16:0-18:1 EPC + Helper) Hydration Hydration (Aqueous Buffer) Lipid_Film->Hydration Extrusion Extrusion (100 nm membrane) Hydration->Extrusion Complex_Formation Complex Formation (Liposome + DNA) Extrusion->Complex_Formation Cell_Incubation Cell Incubation Complex_Formation->Cell_Incubation Analysis Analysis (Efficiency & Cytotoxicity) Cell_Incubation->Analysis Commercial_Reagent Commercial Reagent (e.g., Lipofectamine) Commercial_Complex Complex Formation (Reagent + DNA) Commercial_Reagent->Commercial_Complex Commercial_Complex->Cell_Incubation

Caption: Experimental workflow for comparing 16:0-18:1 EPC liposomes with commercial transfection reagents.

Cationic_Liposome_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoplex Cationic Lipoplex (Liposome + DNA) Cell_Surface Cell Surface (Negative Charge) Lipoplex->Cell_Surface Electrostatic Interaction Endosome Endosome Cell_Surface->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation Pathway Released_DNA Released DNA Endosome->Released_DNA Endosomal Escape Nuclear_DNA Gene Expression Released_DNA->Nuclear_DNA Nuclear Entry

Caption: General signaling pathway for cationic liposome-mediated transfection.

References

A Comparative Guide to Cationic Lipids for In Vivo Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo performance of cationic lipids is a critical determinant in the success of nucleic acid therapies. This guide provides an objective comparison of the efficacy and safety profiles of prominent cationic and ionizable lipids, supported by experimental data from recent studies. We focus on the permanently cationic lipid DOTAP and the clinically advanced ionizable lipid ALC-0315, offering insights into their distinct in vivo behaviors.

In Vivo Efficacy: A Tale of Two Lipids

The choice of cationic lipid significantly impacts the localization and level of protein expression in vivo. While ionizable lipids like ALC-0315 are renowned for their potent systemic delivery, particularly to the liver, permanently cationic lipids such as DOTAP can enhance local expression at the site of injection.

A recent study compared lipid nanoparticles (LNPs) based on the ionizable lipid ALC-0315 with formulations where ALC-0315 was partially replaced by the cationic lipid DOTAP.[1][2] Following intramuscular (IM) injection in mice, the inclusion of DOTAP demonstrated a marked increase in local protein expression at the injection site.[1][2] Notably, a formulation containing 10% DOTAP also led to reduced hepatic expression, suggesting a shift from systemic to localized delivery.[1][2]

In contrast, studies comparing clinically approved ionizable lipids—Dlin-MC3-DMA, ALC-0315, and SM-102—have highlighted their potent, albeit often liver-tropic, in vivo performance. For instance, when used for siRNA delivery, LNPs formulated with ALC-0315 showed greater knockdown of target mRNA in hepatocytes compared to those with Dlin-MC3-DMA.[3] However, it is crucial to note that in vitro performance does not always predict in vivo outcomes, with SM-102-based LNPs showing superiority in in vitro protein expression, a distinction that was less pronounced in vivo.

Comparative Efficacy Data
Cationic Lipid CompositionAdministration RouteKey Efficacy FindingAnimal ModelReference
ALC-0315 with 10% DOTAPIntramuscularEnhanced local protein expression at the injection site and reduced hepatic expression.Mice[1][2]
ALC-0315 with 5% DOTAPIntramuscularEnhanced total IgG responses after a prime dose in an ovalbumin mRNA vaccine model.Mice[1][2]
ALC-0315IntravenousAchieved 69% knockdown of ADAMTS13 mRNA in hepatic stellate cells.Mice[3]
Dlin-MC3-DMAIntravenousDid not result in a statistically significant decrease in ADAMTS13 mRNA in hepatic stellate cells.Mice[3]

In Vivo Safety and Biodistribution

The safety profile and biodistribution of cationic lipid nanoparticles are paramount for their clinical translation. Permanently cationic lipids have historically raised concerns due to potential toxicity associated with their persistent positive charge.[4] However, modern formulations incorporating novel cationic lipids are being designed with improved safety profiles.

Ionizable lipids, which are neutral at physiological pH and become charged in the acidic environment of the endosome, generally exhibit a better safety profile.[4] However, high doses of potent ionizable lipids can still lead to toxicity. In a direct comparison, a high dose (5 mg/kg) of ALC-0315 LNPs resulted in increased markers of liver toxicity, which was not observed with the same dose of Dlin-MC3-DMA LNPs.[5]

The biodistribution of LNPs is also heavily influenced by the cationic lipid component. While many ionizable lipid formulations exhibit a strong liver tropism, the introduction of a permanent positive charge can alter this distribution. For example, a novel imidazolium-based cationic lipid, IM21.7c, when formulated into LNPs, showed a significant shift in biodistribution towards the lungs compared to Dlin-MC3-DMA based LNPs.

Comparative Safety and Biodistribution Data
Cationic LipidDoseKey Safety/Biodistribution FindingAnimal ModelReference
ALC-03155 mg/kgIncreased markers of liver toxicity (ALT and bile acids).Mice[5]
Dlin-MC3-DMA5 mg/kgDid not increase markers of liver toxicity at the same dose.Mice[5]
IM21.7c-based LNPNot specifiedShowed increased targeting to the lung compared to Dlin-MC3-DMA LNPs.Not specified
Cationic Solid Lipid NanoparticlesNot specifiedIntravenous injection led to mild and transitory side effects, including neutrophilia and increased macrophages in the lungs, liver, and spleen.Wistar Rats

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vivo studies, detailed experimental protocols are essential. Below are representative methodologies for LNP formulation and in vivo efficacy assessment.

LNP Formulation via Microfluidics

This protocol is adapted for the formulation of mRNA-LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (e.g., ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol to the desired molar ratios (e.g., 50:10:38.5:1.5).

  • Preparation of mRNA Aqueous Solution: Dilute the mRNA transcript in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing cartridge.

  • Mixing Parameters: Set the flow rate ratio of the aqueous phase to the organic phase to 3:1 with a total flow rate of 12 mL/min.

  • Dialysis: The resulting LNP solution is collected and dialyzed against phosphate-buffered saline (PBS) pH 7.4 overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Sterilization and Characterization: Sterile filter the LNP suspension through a 0.22 µm filter. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Luciferase Expression Assay

This protocol outlines the steps for assessing in vivo protein expression using luciferase-encoding mRNA delivered by LNPs.

  • Animal Model: Use C57BL/6 mice (6-8 weeks old).

  • LNP Administration: Administer the mRNA-LNP formulation (containing 1-10 µg of luciferase mRNA) via the desired route (e.g., intravenous tail vein injection or intramuscular injection).

  • Substrate Preparation: Prepare a stock solution of D-luciferin potassium salt in sterile PBS at a concentration of 15 mg/mL.

  • Substrate Administration: At a predetermined time point post-LNP administration (e.g., 6 hours), intraperitoneally inject the mice with the D-luciferin solution at a dose of 150 mg/kg body weight.

  • Bioluminescence Imaging: After 10-15 minutes to allow for substrate distribution, anesthetize the mice (e.g., with isoflurane) and place them in an in vivo imaging system (IVIS).

  • Image Acquisition and Analysis: Acquire bioluminescence images and quantify the signal intensity in specific regions of interest (e.g., liver, injection site) to determine the level and location of protein expression.

Visualizing the In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo comparison of cationic lipids in LNP formulations.

InVivo_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation cluster_efficacy Efficacy Readouts cluster_safety Safety Readouts Lipid_Prep Lipid Stock (Cationic Lipid, Helper Lipids in Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep mRNA Solution (mRNA in Aqueous Buffer) mRNA_Prep->Mixing Purification Purification (e.g., Dialysis) Mixing->Purification Characterization Characterization (Size, PDI, Zeta, Encapsulation) Purification->Characterization Administration LNP Administration to Animal Model (e.g., Mouse) Characterization->Administration Efficacy Efficacy Assessment Administration->Efficacy Safety Safety Assessment Administration->Safety Bioluminescence Bioluminescence Imaging (e.g., Luciferase expression) Efficacy->Bioluminescence Immunogenicity Immunogenicity (e.g., Antibody Titer) Efficacy->Immunogenicity Toxicity Toxicity Markers (e.g., ALT, AST) Safety->Toxicity Biodistribution Biodistribution (Organ Analysis) Safety->Biodistribution Cytokine Cytokine Profiling Safety->Cytokine

Caption: Workflow for in vivo comparison of cationic lipid-based LNPs.

References

The Influence of Acyl Chain Composition on the Performance of Egg Phosphatidylcholine (EPC) Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of liposomal drug delivery systems is critically dependent on the choice of lipids used in their formulation. Egg Phosphatidylcholine (EPC) is a widely utilized phospholipid due to its biocompatibility and ability to form stable bilayers. However, the inherent heterogeneity in the acyl chain composition of naturally sourced EPC, and the availability of synthetic alternatives with defined acyl chains, present a crucial consideration for formulation development. This guide provides an objective comparison of EPC lipids with varying acyl chain compositions, focusing on their impact on key performance attributes such as stability, drug encapsulation efficiency, and release kinetics, supported by experimental data.

The Critical Role of Acyl Chain Structure

The fatty acid acyl chains are the hydrophobic tails of phospholipid molecules and their structure—primarily their length and degree of saturation—profoundly influences the physicochemical properties of the liposomal membrane.

  • Acyl Chain Length: Longer acyl chains lead to increased van der Waals interactions between the lipid tails, resulting in a more ordered and thicker membrane with a higher phase transition temperature (Tm). This generally enhances the stability of the liposome and reduces the leakage of encapsulated drugs.[1][2]

  • Acyl Chain Saturation: Saturated acyl chains are straight and pack tightly, forming a rigid and less permeable membrane. In contrast, unsaturated acyl chains contain one or more double bonds, which introduce kinks in the hydrocarbon chain.[3] These kinks disrupt the orderly packing of the lipids, leading to a more fluid and permeable membrane with a lower Tm.[4][5]

The interplay of these factors dictates the liposome's stability, its ability to retain the encapsulated drug, and the rate at which the drug is released.

Performance Comparison of EPC Lipids with Varied Acyl Chains

The following tables summarize the impact of different acyl chain compositions on the performance of phosphatidylcholine-based liposomes. It is important to note that the data is compiled from various studies and direct comparisons should be made with caution due to differing experimental conditions.

Lipid CompositionAcyl ChainsPhase Transition Temp. (Tm) (°C)Key Performance Characteristics
Natural Egg PC Mixed (mainly 16:0, 18:0, 18:1, 18:2)Broad transition below 0°CForms relatively fluid and permeable membranes at physiological temperatures. Suitable for applications where rapid drug release is desired.[3]
DSPC (Distearoyl-PC)18:0 / 18:0 (Saturated)55High Tm results in rigid, stable membranes with low permeability at physiological temperatures.[5] This leads to excellent drug retention and slow, sustained release.
DPPC (Dipalmitoyl-PC)16:0 / 16:0 (Saturated)41Similar to DSPC, forms stable, low-permeability membranes. Often used in thermosensitive liposomes that release their contents when heated above their Tm.[6]
SOPC (Stearoyl-oleoyl-PC)18:0 / 18:1 (Mixed)6.7Asymmetric chain composition leads to intermediate membrane fluidity and permeability.[5]
POPC (Palmitoyl-oleoyl-PC)16:0 / 18:1 (Mixed)-2Commonly used to mimic biological membranes. Forms fluid bilayers at physiological temperatures.
DOPC (Dioleoyl-PC)18:1 / 18:1 (Unsaturated)-20The two unsaturated chains create a highly fluid and permeable membrane.[5] This can lead to higher drug leakage but may be advantageous for applications requiring rapid drug release or membrane fusion.

Table 1: Comparison of Physicochemical Properties of Different Phosphatidylcholines.

Lipid CompositionEncapsulated DrugEncapsulation Efficiency (%)Stability (Drug Leakage)Reference
Egg PCCurcumin~85%~14% release after 96 hours in FBS[7]
DSPC/CholesterolDoxorubicin>95%Minimal leakage at 37°CVaries by study
DPPC/CholesterolCalceinHighLow leakage below Tm, rapid release above Tm[6]
DOPCCarboxyfluoresceinLower than saturated PCHigher leakage compared to saturated PC liposomesVaries by study

Table 2: Impact of Acyl Chain Composition on Encapsulation Efficiency and Stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of liposomes. Below are common protocols for key experiments.

Liposome Preparation: Thin-Film Hydration Method

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized.[8][9]

  • Lipid Dissolution: Dissolve the desired lipids (e.g., EPC, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator. This leaves a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (which can contain the hydrophilic drug to be encapsulated) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipid with the highest Tm. This process results in the formation of MLVs.

  • Sizing (Optional): To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).[10]

  • Principle: Measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The size is calculated from the diffusion coefficient using the Stokes-Einstein equation. PDI is a measure of the width of the size distribution.

  • Procedure: Dilute the liposome suspension in an appropriate buffer. Place the sample in a cuvette and measure using a DLS instrument.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Principle: Measures the velocity of the liposomes in an applied electric field. The zeta potential is calculated from the electrophoretic mobility and is an indicator of the surface charge and colloidal stability of the liposomes.

  • Procedure: Dilute the liposome suspension in a low ionic strength buffer and measure using a zeta potential analyzer.

3. Encapsulation Efficiency (EE) Determination:

  • Principle: To quantify the amount of drug encapsulated within the liposomes relative to the total amount of drug used.

  • Procedure:

    • Separate the unencapsulated (free) drug from the liposomes. Common methods include size exclusion chromatography (e.g., using a Sephadex column), dialysis, or centrifugation.

    • Disrupt the liposomes to release the encapsulated drug using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol).

    • Quantify the drug concentration in the liposome fraction and the free drug fraction using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).[11]

    • Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizing the Impact of Acyl Chain Composition and Experimental Workflow

Acyl_Chain_Impact cluster_lipids Lipid Structure cluster_properties Membrane Properties cluster_performance Liposome Performance Saturated Saturated Acyl Chains (e.g., DSPC, DPPC) Straight Chains Tight Packing Rigid Rigid & Ordered Membrane High Tm Low Permeability Saturated->Rigid Leads to Unsaturated Unsaturated Acyl Chains (e.g., DOPC) Kinked Chains Loose Packing Fluid Fluid & Disordered Membrane Low Tm High Permeability Unsaturated->Fluid Leads to Stable High Stability Low Drug Leakage Sustained Release Rigid->Stable Results in LessStable Lower Stability Higher Drug Leakage Rapid Release Fluid->LessStable Results in

Caption: Impact of acyl chain saturation on membrane properties and liposome performance.

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Characterization A 1. Lipid Dissolution (in Organic Solvent) B 2. Thin Film Formation (Solvent Evaporation) A->B C 3. Hydration (with Aqueous Buffer +/- Drug) B->C D 4. Sizing (Extrusion or Sonication) C->D E Size & PDI (DLS) D->E Analysis F Zeta Potential D->F Analysis G Encapsulation Efficiency (Separation & Quantification) D->G Analysis H Stability & Drug Release (Leakage Assay) D->H Analysis

Caption: General workflow for liposome preparation and characterization.

References

A Comparative Guide to the Cellular Uptake of Cationic Lipids in Drug Delivery: Benchmarking Against 16:0-18:1 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular uptake of various lipids commonly used in drug delivery systems. While direct quantitative data for the cellular uptake of 16:0-18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride is not extensively available in peer-reviewed literature, this document benchmarks its potential performance against well-characterized cationic and neutral lipids such as DOTAP, DOPC, and cholesterol. The information presented herein is intended to guide researchers in selecting appropriate lipid formulations for their drug delivery applications.

Executive Summary

Cationic lipids are integral components of non-viral gene and drug delivery systems, facilitating the encapsulation and cellular entry of therapeutic payloads. 16:0-18:1 EPC chloride is a cationic lipid noted for its biodegradability and potential for forming stable liposomes.[1] However, a quantitative understanding of its cellular uptake efficiency is crucial for optimizing delivery systems. This guide synthesizes available quantitative data for other key lipids to provide a comparative framework.

Quantitative Analysis of Cellular Uptake: A Comparative Overview

The cellular uptake of liposomes is a complex process influenced by lipid composition, surface charge, particle size, and cell type. The following tables summarize quantitative data on the cellular uptake of liposomes formulated with commonly used lipids. This data, gathered from various studies, serves as a benchmark for estimating the potential performance of novel cationic lipids like this compound.

Table 1: Cellular Uptake of Cationic Liposomes (DOTAP-based)

Cell LineLiposome CompositionUptake Efficiency (%)Incubation Time (h)Measurement Method
HeLaDOTAP:Cholesterol~20-30%4Flow Cytometry
A549DOTAP:DOPC:CholesterolNot specifiedNot specifiedNot specified
BT-20DOPE:DOTAPIncreased with lipid conc.Not specifiedFlow Cytometry
HeLaLPHNSs with varying DOTAP conc.Increased with DOTAP conc.12Flow Cytometry

Note: LPHNSs refer to lipid-polymer hybrid nanospheres. The uptake efficiency of DOTAP-containing liposomes is significantly influenced by the molar ratio of the cationic lipid.

Table 2: Cellular Uptake of Neutral and Anionic Liposomes

Cell LineLiposome CompositionRelative UptakeIncubation Time (h)Measurement Method
HCAEDOPCLower than cationicNot specifiedNot specified
HeLaDOPC/DOPG/CholesterolHigher with Cholesterol-rich domainsNot specifiedNot specified

Note: HCAE stands for Human Coronary Artery Endothelial cells. Neutral and anionic liposomes generally exhibit lower cellular uptake compared to their cationic counterparts, which is attributed to the electrostatic interactions between cationic lipids and the negatively charged cell membrane.

Experimental Methodologies

Accurate and reproducible quantification of cellular uptake is paramount in the development of lipid-based drug delivery systems. The following are detailed protocols for liposome preparation and the assessment of cellular uptake.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • This compound and other lipids (e.g., DOPC, Cholesterol)

  • Chloroform or a suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve the desired lipids in chloroform in a round-bottom flask. The molar ratios of the lipids should be carefully chosen based on the desired formulation.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer and rotating the flask gently above the lipid's phase transition temperature. This will result in the formation of MLVs.

  • For size homogenization and to obtain SUVs, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size. Repeat the extrusion process 10-20 times to ensure a narrow size distribution.

  • The resulting liposome suspension can be stored at 4°C.

Protocol 2: Quantitative Cellular Uptake Analysis by Flow Cytometry

Flow cytometry allows for the high-throughput quantification of the percentage of cells that have internalized fluorescently labeled liposomes and the relative amount of uptake per cell.

Materials:

  • Fluorescently labeled liposomes (e.g., incorporating a fluorescent lipid analog like Rhodamine-PE)

  • Cell line of interest cultured in appropriate media

  • Flow cytometer

  • PBS and trypsin-EDTA

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with various concentrations of the fluorescently labeled liposome suspension for a defined period (e.g., 1, 4, or 24 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove non-adherent liposomes.

  • Detach the cells using trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized liposomes.

  • Use untreated cells as a negative control to set the background fluorescence.

Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy

Confocal microscopy provides spatial information on the subcellular localization of internalized liposomes.

Materials:

  • Fluorescently labeled liposomes

  • Cell line of interest cultured on glass-bottom dishes

  • Confocal microscope

  • Nuclear stain (e.g., DAPI) and/or endosomal/lysosomal markers

Procedure:

  • Seed the cells on glass-bottom dishes and allow them to adhere.

  • Incubate the cells with fluorescently labeled liposomes as described in the flow cytometry protocol.

  • After incubation, wash the cells with PBS.

  • If desired, stain the cells with a nuclear stain and/or markers for specific organelles.

  • Image the cells using a confocal microscope, acquiring images in the appropriate fluorescence channels.

  • Co-localization analysis can be performed to determine the subcellular fate of the liposomes.

Cellular Uptake Mechanisms and Signaling Pathways

The cellular uptake of cationic liposomes is a multi-step process that primarily occurs through endocytosis. The initial interaction is driven by the electrostatic attraction between the positively charged liposomes and the negatively charged cell surface proteoglycans.

G cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular Space Liposome Cationic Liposome (e.g., this compound) Membrane Cell Surface (Negative Charge) Liposome->Membrane Electrostatic Interaction Endosome Early Endosome Membrane->Endosome Endocytosis (Clathrin/Caveolin-mediated, Macropinocytosis) Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion Cytosol Cytosolic Release (Drug Action) Late_Endosome->Cytosol Endosomal Escape ('Proton Sponge' Effect) G cluster_workflow Experimental Workflow for Cellular Uptake Quantification cluster_analysis Analysis Prep Liposome Preparation (Thin-film hydration & Extrusion) Label Fluorescent Labeling Prep->Label Incubate Incubation with Cells Label->Incubate Wash Wash to Remove Non-internalized Liposomes Incubate->Wash Flow Flow Cytometry (Quantitative) Wash->Flow Microscopy Confocal Microscopy (Qualitative/Localization) Wash->Microscopy

References

Validating Experimental Reproducibility: A Comparative Guide to 16:0-18:1 EPC Chloride in Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. This guide provides a comprehensive comparison of 16:0-18:1 EPC chloride, a cationic lipid used in liposome-based transfection, with other common alternatives. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in the design and execution of reproducible gene delivery experiments.

Introduction to this compound

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (this compound) is a synthetic, cationic lipid increasingly utilized for the preparation of liposomes in drug delivery and gene therapy applications. Its biodegradable nature and reported low toxicity make it an attractive alternative to other transfection reagents.[1] This guide delves into the available data to assess its performance and reproducibility in comparison to established cationic lipids.

Performance Comparison of Cationic Lipids

Table 1: Comparison of Transfection Efficiency of Cationic Lipids (Representative Data)

Cationic LipidHelper LipidCell LineTransfection Efficiency (%)Reference
This compound DOPEVariousData not available in comparative studies-
DOTAPDOPEHEK293T~40-60%
DOTAPDOPECaco-2~10-20%
Lipofectamine 2000-HEK293T>60%
FuGENE HD-HEK293High[2]

Table 2: Comparison of Cytotoxicity of Cationic Lipids (Representative Data)

Cationic LipidHelper LipidCell LineCell Viability (%)Reference
This compound DOPEVariousReported low toxicity, specific data limited[1]
DOTAPDOPEHEK293T~60%
DOTAPDOPECaco-2~80%
Lipofectamine 2000-HEK293T<40%
FuGENE HD-HEK293High Viability[2]

Experimental Protocols

Reproducibility is intrinsically linked to detailed and consistent experimental protocols. Below are methodologies for key experiments involving cationic lipid-based transfection.

Liposome Preparation via Thin-Film Hydration
  • Lipid Mixture Preparation: Dissolve this compound and a helper lipid (e.g., DOPE) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. The molar ratio of cationic lipid to helper lipid should be optimized for the specific application (a common starting point is 1:1).

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile PBS or HEPES-buffered saline) by gentle rotation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Optional but Recommended): To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

In Vitro Transfection Protocol
  • Cell Seeding: Plate the target cells in a suitable culture plate (e.g., 24-well plate) and grow them to 70-90% confluency.

  • Lipoplex Formation:

    • Dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the cationic liposome suspension in a serum-free medium.

    • Add the diluted liposome suspension to the diluted DNA solution and mix gently. Incubate at room temperature for 15-30 minutes to allow the formation of DNA-lipid complexes (lipoplexes). The optimal lipid:DNA ratio needs to be determined empirically.

  • Transfection: Remove the culture medium from the cells and add the lipoplex-containing medium to the cells.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: After the incubation period, replace the transfection medium with a fresh, complete culture medium.

  • Gene Expression Analysis: Analyze the expression of the transfected gene at an appropriate time point (e.g., 24-48 hours post-transfection) using a suitable assay (e.g., fluorescence microscopy for fluorescent reporter genes, luciferase assay, or western blotting).

Visualizing the Process: Workflows and Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G Experimental Workflow for Liposome-based Transfection cluster_prep Liposome Preparation cluster_transfection Transfection Process A 1. Lipid Dissolution (this compound + Helper Lipid in Organic Solvent) B 2. Thin-Film Formation (Solvent Evaporation) A->B C 3. Hydration (Addition of Aqueous Buffer) B->C D 4. Size Reduction (Sonication or Extrusion) C->D F 6. Lipoplex Formation (Liposomes + Plasmid DNA) D->F Prepared Liposomes E 5. Cell Seeding E->F G 7. Incubation with Cells F->G H 8. Gene Expression G->H

Caption: A step-by-step workflow for preparing cationic liposomes and performing cell transfection.

G Cellular Uptake and Intracellular Trafficking of Lipoplexes cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Lipoplex Cationic Lipoplex (Lipid-DNA Complex) Endosome Endosome Lipoplex->Endosome Endocytosis (Clathrin/Caveolin-mediated or Macropinocytosis) Lysosome Lysosome (Degradation) Endosome->Lysosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import of DNA mRNA mRNA Nucleus->mRNA Transcription Protein Protein Expression mRNA->Protein Translation

Caption: The pathway of cationic lipoplex entry into a cell, leading to gene expression.

Conclusion

Validating the reproducibility of experiments using this compound requires careful consideration of its performance characteristics in comparison to established alternatives. While direct comparative data remains limited, this guide provides a framework for researchers by summarizing available information, presenting detailed experimental protocols, and visualizing the key processes involved. The reported low toxicity of this compound makes it a promising candidate for gene delivery applications. However, for critical experiments, it is highly recommended that researchers perform their own side-by-side comparisons with other reagents like DOTAP to determine the optimal transfection agent for their specific cell type and experimental goals, thereby ensuring the reproducibility and reliability of their findings.

References

Comparative study of the immunogenicity of different cationic lipid formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cationic lipid-based formulations are pivotal in the development of next-generation vaccines and immunotherapies, acting as both delivery vehicles and potent adjuvants. Their ability to enhance and direct the immune response is a critical determinant of therapeutic efficacy. This guide provides a comparative analysis of the immunogenic properties of various cationic lipid formulations, supported by experimental data, to aid in the selection of optimal candidates for drug development.

Innate Immune Activation: The First Line of Response

Cationic lipids are recognized by the innate immune system as danger signals, triggering a cascade of events that shape the subsequent adaptive immune response. Key pathways involved include the activation of Toll-like receptors (TLRs) and the NLRP3 inflammasome.

Many cationic lipids can engage with TLRs, such as TLR2 and TLR4, on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells. This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.[1][2]

Furthermore, several cationic lipid formulations have been shown to activate the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of immune cells.[1][2] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. These cytokines are potent mediators of inflammation and play a crucial role in orchestrating the adaptive immune response.

Innate_Immune_Activation cluster_cell Antigen-Presenting Cell (APC) TLR TLR2/TLR4 MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB Pro_Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6) NFkB->Pro_Cytokines Transcription NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 Activation IL1b IL-1β (Secreted) Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 CationicLipid Cationic Lipid Formulation CationicLipid->TLR CationicLipid->NLRP3 Experimental_Workflow cluster_pre Pre-clinical Evaluation cluster_post Immunological Analysis Formulation 1. Vaccine Formulation (Antigen + Cationic Lipid) Immunization 2. Immunization of Mice (e.g., subcutaneous, intramuscular) Formulation->Immunization Booster 3. Booster Immunization (e.g., day 14 or 21) Immunization->Booster Sample_Collection 4. Sample Collection (e.g., day 28 or 35) - Serum - Spleen Booster->Sample_Collection ELISA 5a. ELISA - Antibody Titers (IgG1, IgG2a) - Cytokine Quantification Sample_Collection->ELISA ICS 5b. Intracellular Cytokine Staining (Flow Cytometry) - T-cell Responses (IFN-γ, IL-4) Sample_Collection->ICS

References

Safety Operating Guide

Proper Disposal of 16:0-18:1 EPC Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 16:0-18:1 EPC chloride (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride), a cationic lipid commonly used in drug delivery research. While some sources indicate this compound has low toxicity and is biodegradable, it is crucial to handle and dispose of it in accordance with established laboratory safety protocols and local regulations.[1][2]

Chemical and Physical Properties

A thorough understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Synonym 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (chloride salt)
Molecular Formula C₄₄H₈₇ClNO₈P
Molecular Weight 824.59 g/mol
CAS Number 328250-19-7
Appearance Powder
Storage Temperature -20°C
Purity >99%

Source: Sigma-Aldrich, Avanti Polar Lipids[3]

Hazard Identification and Personal Protective Equipment (PPE)

Safety Data Sheets (SDS) for similar cationic lipids indicate a range of potential hazards, including skin and eye irritation, and potential harm if swallowed or inhaled.[4][5] Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.

Required PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Step-by-Step Disposal Protocol

This protocol outlines the immediate steps for managing waste containing this compound.

1. Waste Segregation:

  • Immediately after use, collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containment:

  • Place all solid waste into a clearly labeled, sealable, and chemically compatible waste container.

  • For liquid waste, use a designated, leak-proof container.

  • The container should be labeled with the full chemical name: "this compound" and the appropriate hazard symbols as required by your institution.

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into the designated waste container.

  • Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose of all cleaning materials as contaminated waste.

4. Final Disposal:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

  • Crucially, the ultimate disposal method must comply with all local, state, and federal regulations. [6] Professional waste handlers will determine the appropriate disposal technique, which may include incineration or other specialized treatments.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generated (Unused product, contaminated labware) ppe->waste_generation spill Accidental Spill Occurs ppe->spill If spill segregate Segregate Waste waste_generation->segregate absorb Absorb with Inert Material spill->absorb collect_spill Collect Absorbed Material absorb->collect_spill container Place in Labeled, Sealed Container collect_spill->container segregate->container storage Store in Designated Waste Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 16:0-18:1 EPC chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride).

This document provides crucial safety and logistical information for the operational use and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and proper chemical management.

Personal Protective Equipment (PPE) and Safety Measures

While some assessments indicate that this compound has low toxicity and is biodegradable, it is imperative to follow standard laboratory safety protocols to minimize any potential risks[1][2]. The following personal protective equipment is recommended:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesShould be worn at all times to protect from splashes.
Hand Protection Chemical-Resistant GlovesImpermeable and resistant to the product. Nitrile gloves are a suitable option.
Body Protection Laboratory CoatTo prevent skin contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air. If you feel unwell, seek medical attention.

  • After skin contact: Wash off immediately with plenty of water.

  • After eye contact: Rinse out with plenty of water.

  • After swallowing: Rinse mouth with water. Consult a doctor if you feel unwell.

Operational Plan: Step-by-Step Handling Protocol

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is -20°C[1][3].

Handling:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Work in a well-ventilated area, such as a chemical fume hood.

  • Weighing and Transfer: This substance is a powder[4]. Handle carefully to avoid creating dust. Use appropriate tools for weighing and transferring the powder.

  • Dissolving: When preparing solutions, add the powder to the solvent slowly while stirring to ensure it dissolves completely.

  • Use in Experiments: Follow your specific experimental protocol, maintaining all safety precautions.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Chemical Disposal:

  • Recommended Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber[5].

  • Alternative for Small Quantities: Some sources suggest that smaller quantities can be disposed of with household waste; however, it is best practice to follow institutional and local regulations for chemical waste.

  • Regulations: All disposal must be in accordance with federal, state, and local environmental regulations. Do not allow the product to enter drains.

Contaminated Packaging Disposal:

  • Dispose of contaminated packaging in the same manner as the chemical waste.

  • Uncleaned packaging should be treated as hazardous waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

A Receiving and Storage (-20°C) B PPE Donning (Gloves, Lab Coat, Eye Protection) A->B C Preparation in Ventilated Area (e.g., Fume Hood) B->C D Weighing and Transfer C->D E Dissolving in Solvent D->E F Experimental Use E->F G Waste Collection (Chemical and Contaminated Materials) F->G H Disposal via Incineration or according to regulations G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16:0-18:1 EPC chloride
Reactant of Route 2
Reactant of Route 2
16:0-18:1 EPC chloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。